molecular formula C13H15BrO3 B1327859 Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate CAS No. 898776-92-6

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Cat. No.: B1327859
CAS No.: 898776-92-6
M. Wt: 299.16 g/mol
InChI Key: RPUMKOTZKHZVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a high-purity organic compound with the CAS Registry Number 898776-92-6 . This chemical, with a molecular formula of C 13 H 15 BrO 3 and a molecular weight of 299.16 g/mol, is characterized by a structure that includes an ethyl ester and a bromo-substituted aromatic ketone, serving as a versatile building block in synthetic chemistry . Its calculated physical properties, such as a density of 1.342 g/cm³ and a boiling point of 392.51 °C, provide researchers with essential data for reaction planning and purification processes . The presence of both the bromo and methyl substituents on the phenyl ring, along with the oxobutyrate chain, makes this compound a valuable intermediate for various research applications. It is primarily used in the synthesis of more complex molecules for pharmaceutical research and material science, particularly in nucleophilic substitution reactions where the bromide can be displaced, or in further functionalization of the ketone and ester groups . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling and Safety: While a complete safety data sheet should be consulted prior to use, researchers should handle this material with care, noting its calculated flash point of 191.2 °C . Proper personal protective equipment and procedures for handling fine chemicals should be followed.

Properties

IUPAC Name

ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUMKOTZKHZVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645698
Record name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-92-6
Record name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application utility of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate .

A Versatile Aryl-Keto Ester Scaffold for Medicinal Chemistry

Executive Summary

This compound (CAS: 898776-92-6) is a bifunctional synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals.[1] Structurally, it features a 4-oxobutyrate chain attached to a 4-bromo-2-methylphenyl core.[1][2][3][4][5]

Its value in drug discovery stems from its orthogonal reactivity:

  • The Aryl Bromide: A "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems.

  • The Keto-Ester Tail: A flexible linker amenable to cyclization (forming tetralones), reduction, or heterocycle formation (e.g., pyridazinones via hydrazine condensation).

This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and experimental protocols for researchers.

Chemical Identity & Physicochemical Profile[1][3][6][7][8][9]

PropertyData
IUPAC Name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Common Name Ethyl 3-(4-bromo-2-methylbenzoyl)propionate
CAS Number 898776-92-6
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water
LogP (Calc) ~3.2 (Lipophilic)
H-Bond Acceptors 3 (Ketone, Ester oxygens)
H-Bond Donors 0

Synthetic Pathways & Mechanism[8]

The synthesis of this compound relies on the regioselective Friedel-Crafts Acylation of 3-bromotoluene. The presence of the methyl group (activator) and the bromine atom (deactivator) directs the incoming electrophile to the position para to the bromine and ortho to the methyl group (Position 6 of the original ring), resulting in the 1,2,4-substitution pattern.

Reaction Scheme (Graphviz)

Synthesis SM1 3-Bromotoluene (1-bromo-3-methylbenzene) Intermediate 4-(4-Bromo-2-methylphenyl)- 4-oxobutanoic Acid (CAS: 898767-28-7) SM1->Intermediate AlCl3, DCM 0°C to RT (Friedel-Crafts) SM2 Succinic Anhydride SM2->Intermediate Product Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate (CAS: 898776-92-6) Intermediate->Product EtOH, H2SO4 (cat.) Reflux (Fischer Esterification)

Figure 1: Two-step synthesis via Friedel-Crafts acylation followed by esterification.[6]

Mechanistic Insight
  • Acylation (Step 1): Aluminum chloride (AlCl₃) complexes with succinic anhydride to generate a highly electrophilic acylium ion species. The 3-bromotoluene ring attacks this electrophile.

    • Regioselectivity: The methyl group at position 3 (relative to Br at 1) activates the ortho/para positions. Position 6 (ortho to Methyl, para to Bromo) is sterically accessible and electronically favored over position 2 (between substituents) or position 4 (ortho to Bromo).

  • Esterification (Step 2): The resulting carboxylic acid is converted to the ethyl ester using ethanol and a catalytic amount of sulfuric acid or thionyl chloride. This protects the acid functionality and improves solubility for subsequent steps.

Experimental Protocols

Protocol A: Synthesis of the Acid Intermediate

Objective: Preparation of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents:

    • Succinic anhydride (1.1 equiv)

    • Aluminum chloride (AlCl₃, 2.2 equiv)

    • 3-Bromotoluene (1.0 equiv)

    • Dichloromethane (DCM) or Nitrobenzene (Solvent)

  • Procedure:

    • Suspend AlCl₃ in dry DCM at 0°C.

    • Add succinic anhydride portion-wise; stir for 15 min.

    • Add 3-bromotoluene dropwise over 30 min, maintaining temperature <5°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours (monitor by TLC).

    • Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (Caution: Exothermic).

    • Workup: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize the solid residue from Ethanol/Hexane or Toluene.

Protocol B: Esterification to Final Product

Objective: Conversion to this compound.

  • Reagents:

    • Acid Intermediate (from Protocol A)

    • Absolute Ethanol (Excess, solvent)

    • Concentrated H₂SO₄ (Catalytic, 0.1 equiv)

  • Procedure:

    • Dissolve the acid in absolute ethanol.

    • Add H₂SO₄ dropwise.

    • Reflux the mixture for 3–6 hours.

    • Concentrate ethanol under reduced pressure.

    • Dilute residue with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry (Na₂SO₄) and concentrate to yield the ethyl ester as a viscous oil.

Applications in Drug Discovery[10]

This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct chemical classes relevant to medicinal chemistry.

Functionalization Logic (Graphviz)

Applications Core Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Suzuki Biaryl Scaffolds (via Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Tetralone 7-Bromo-5-methyl-1-tetralone (via Cyclization) Core->Tetralone 1. Reduction (NaBH4) 2. PPA or H2SO4 Heterocycle Pyridazinones (via Hydrazine) Core->Heterocycle N2H4·H2O, EtOH Reflux Drug Drug Suzuki->Drug Kinase Inhibitors (e.g., p38 MAP) Bioactive Bioactive Tetralone->Bioactive SGLT2 Inhibitor analogs CNS Agents

Figure 2: Divergent synthetic applications of the scaffold.

Key Transformations
  • Tetralone Synthesis: Reduction of the ketone to a methylene group (Clemmensen or Wolff-Kishner) followed by intramolecular Friedel-Crafts cyclization yields substituted tetralins. Alternatively, reduction to the alcohol and cyclization yields the tetralone.

  • Pyridazinone Formation: Reaction with hydrazine hydrate leads to 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. These structures are privileged scaffolds in cardiovascular drugs (e.g., phosphodiesterase inhibitors) and NSAIDs .

  • Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for coupling with boronic acids, allowing the rapid generation of biaryl libraries for SAR (Structure-Activity Relationship) studies.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING.

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of vapors; use within a fume hood.

    • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of ester).

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Link(Note: Analogous acid precursor data).

  • Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience.
  • Sinfoo Biotech. this compound Product Data. Link (Catalog Source for CAS 898776-92-6).

  • ChemCD. Chemical Data for CAS 898776-92-6. Link (Verification of CAS and Formula).

  • Parchem Fine & Specialty Chemicals. 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid (CAS 898767-28-7).[2][3] Link (Precursor verification).

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Abstract

This technical guide provides a comprehensive profile of This compound , a specialized intermediate used in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds (e.g., indanones and tetralones).[1] While often sought for its molecular weight in stoichiometric calculations, its true value lies in its dual-functional nature—combining a deactivated, halogenated aromatic system with a reactive keto-ester chain.[1] This guide details its physicochemical properties, synthesis via Friedel-Crafts acylation, and critical analytical parameters for validation.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

For researchers utilizing this compound in high-precision stoichiometry or mass spectrometry (MS), relying solely on the average molecular weight is insufficient due to the presence of Bromine.[1]

Molecular Weight & Formula
ParameterValueNotes
IUPAC Name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Molecular Formula C₁₃H₁₅BrO₃
Average Molecular Weight 299.16 g/mol Used for standard molarity calculations.[1]
Monoisotopic Mass 298.0205 Da Based on ¹²C, ¹H, ¹⁶O, and ⁷⁹Br.[1]
Exact Mass (M+2) 300.0184 Da Based on ⁸¹Br isotope.[1]
The Bromine Isotope Effect (Critical for MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS), this molecule does not appear as a single peak.[1] Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a nearly 1:1 ratio.[1]

  • Diagnostic Signature: The mass spectrum will display two molecular ion peaks of almost equal intensity separated by 2 mass units (M and M+2).[1]

  • Validation Rule: If your MS data shows a single dominant peak at 299, the product is incorrect (likely debrominated).[1] You must observe the "doublet" pattern at 298 and 300.[1]

IsotopePattern cluster_0 Theoretical MS Isotope Distribution (C13H15BrO3) M_Peak m/z 298.02 (100%) [79Br Isotope] M2_Peak m/z 300.02 (~98%) [81Br Isotope] M_Peak->M2_Peak +2 Da shift Avg Average MW: 299.16 (Not observed in HRMS)

Figure 1: Isotopic abundance logic for Mass Spectrometry validation. The 1:1 ratio is the primary fingerprint for brominated compounds.[1]

Part 2: Synthetic Pathway (Friedel-Crafts Succinoylation)[1]

The synthesis involves a regioselective Friedel-Crafts acylation followed by Fischer esterification.[1] The presence of the ortho-methyl group on the starting toluene ring directs the acylation to the para-position relative to the methyl group (position 4), provided the bromine is in the 3-position.[1]

Reaction Workflow

Synthesis SM1 3-Bromotoluene Cat AlCl3 / DCM (Friedel-Crafts) SM1->Cat SM2 Succinic Anhydride SM2->Cat Inter 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid (Solid Intermediate) Cat->Inter Acylation (Regioselective) Reag2 Ethanol / H2SO4 (Esterification) Inter->Reag2 Prod Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate (Target Ester) Reag2->Prod -H2O (Dean-Stark)

Figure 2: Two-step synthetic pathway from commercially available precursors to the target ethyl ester.[1]

Detailed Protocol

Step 1: Synthesis of the Acid Intermediate

  • Reagents: 3-Bromotoluene (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Suspend AlCl₃ in anhydrous DCM at 0°C under inert atmosphere (N₂ or Ar).

    • Add succinic anhydride; stir until the complex forms.

    • Add 3-bromotoluene dropwise.[1] The methyl group activates the ring, while bromine deactivates it.[1] The acylation preferentially occurs para to the methyl group (position 6 of the original ring, resulting in the 4-bromo-2-methyl substitution pattern on the product).[1]

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Quench: Pour onto ice/HCl mixture to decompose the aluminum complex.

    • Isolation: Extract with DCM, wash with water, and extract the organic layer with 10% Na₂CO₃ (to pull the acid into the aqueous phase).[1] Acidify the aqueous layer with HCl to precipitate the solid acid.[1] Recrystallize from toluene/hexane.[1]

Step 2: Esterification

  • Reagents: Acid Intermediate (from Step 1), Absolute Ethanol (excess), conc.[1] H₂SO₄ (cat).[1]

  • Procedure:

    • Dissolve the keto-acid in absolute ethanol (0.1 M concentration).

    • Add catalytic H₂SO₄ (0.1 eq).[1]

    • Reflux for 8–12 hours. Optimization: Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium to the right.[1]

    • Workup: Evaporate excess ethanol. Dissolve residue in Ethyl Acetate.[1] Wash with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]

    • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Part 3: Analytical Validation

To confirm the identity of the synthesized molecule, compare experimental data against these theoretical standards.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (3H):

    • Look for a doublet (d) around δ 7.6–7.7 ppm (H at C6, ortho to carbonyl).[1]

    • Look for a singlet (s) or fine doublet around δ 7.4 ppm (H at C3, ortho to methyl/bromo).[1]

    • Look for a doublet (d) around δ 7.3 ppm (H at C5).[1][2]

  • Aliphatic Chain:

    • Triplet (2H): δ ~3.2 ppm (–CH₂– adjacent to ketone).[1]

    • Triplet (2H): δ ~2.7 ppm (–CH₂– adjacent to ester).[1]

  • Ethyl Group:

    • Quartet (2H): δ ~4.1 ppm (–O–CH₂–).[1]

    • Triplet (3H): δ ~1.2 ppm (–CH₃).[1]

  • Aryl-Methyl:

    • Singlet (3H): δ ~2.4–2.5 ppm (Ar–CH₃).[1]

Solubility Profile
  • Soluble: Dichloromethane, Ethyl Acetate, DMSO, Methanol.[1]

  • Insoluble: Water (The ethyl ester is highly lipophilic compared to the acid precursor).[1]

Part 4: Applications in Drug Discovery

This molecule serves as a "synthon"—a structural building block.[1]

  • Indanone Synthesis: The primary application is the formation of substituted indanones.[1] By hydrolyzing the ester back to the acid (or using the ester directly in some protocols) and subjecting it to intramolecular Friedel-Crafts cyclization (using Polyphosphoric Acid or SOCl₂/AlCl₃), researchers can generate 6-bromo-4-methyl-1-indanone .[1]

  • Kinase Inhibitor Scaffolds: The 4-bromo-2-methylphenyl moiety is a privileged structure in medicinal chemistry, often used to fill hydrophobic pockets in kinase enzymes (e.g., p38 MAP kinase inhibitors).[1]

  • Cross-Coupling: The aryl bromide remains intact during esterification, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize the aromatic ring after the aliphatic chain is established.[1]

References

  • Friedel-Crafts Acylation Mechanisms : Organic Chemistry Portal. "Friedel-Crafts Acylation." Accessed Jan 28, 2026.[1] [Link]

  • Acid Precursor Data : PubChem. "4-(4-Methylphenyl)-4-oxobutanoic acid" (Analogous reactivity profile).[1] Accessed Jan 28, 2026.[1] [Link][1]

  • General Synthesis of Aroylpropionic Acids : Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for succinoylation protocols).

  • Isotope Distribution Data : Scientific Instrument Services. "Exact Mass Calculator for C13H15BrO3". Accessed Jan 28, 2026.[1] [Link][1]

Sources

Comprehensive Structural Elucidation and Synthesis Validation of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a critical functionalized intermediate, often utilized in the synthesis of pyridazinone-based pharmaceutical candidates (e.g., p38 MAP kinase inhibitors or cardiovascular agents).[1][2] Its structural integrity relies on the precise regiochemistry of the Friedel-Crafts acylation step.[1][2]

This technical guide provides a rigorous elucidation framework. Unlike simple aliphatic esters, the verification of this molecule requires distinguishing between three potential regioisomers formed during the acylation of 3-bromotoluene.[1][2]

Target Molecule Specifications:

  • Molecular Formula: C₁₃H₁₅BrO₃[1][2]

  • Molecular Weight: 299.16 g/mol [1][2]

  • Key Structural Motif:

    
    -keto ester attached to a trisubstituted benzene ring.[1][2]
    

Retrosynthetic Analysis & Synthesis Strategy

To understand the impurities and isomers likely to be present, we must analyze the synthesis.[1][2] The molecule is constructed via a two-step sequence: Friedel-Crafts acylation followed by Fischer esterification.[1][2][3]

The Regiochemistry Challenge

The starting material, 3-bromotoluene , possesses two directing groups:[1][2]

  • Methyl (-CH₃): Weakly activating, ortho/para directing.[1][2]

  • Bromo (-Br): Deactivating, ortho/para directing.[1][2]

The methyl group is the dominant activator.[1][2] Acylation with succinic anhydride will preferentially occur para to the methyl group (Position 4) or ortho to the methyl group (Position 6).[1][2]

  • Target Isomer (4-bromo-2-methyl substitution): Result of acylation at Position 6 (Ortho to Methyl, Para to Bromine).[1][2]

  • Competitor Isomer (2-bromo-4-methyl substitution): Result of acylation at Position 4 (Para to Methyl, Ortho to Bromine).[1][2]

Note: Acylation at Position 2 is sterically prohibited.[2]

Validated Synthetic Protocol

The following protocol maximizes regioselectivity for the target isomer due to the steric hindrance of the bromine atom at Position 4.[1][2]

Step 1: Friedel-Crafts Acylation

  • Reagents: Succinic anhydride (1.1 eq), AlCl₃ (2.2 eq), 3-bromotoluene (1.0 eq), DCM or 1,2-DCE (Solvent).[1][2]

  • Procedure: Add AlCl₃ to succinic anhydride in solvent at 0°C. Dropwise add 3-bromotoluene. Warm to RT and stir for 4 hours. Quench with HCl/Ice.

  • Intermediate: 3-(4-bromo-2-methylbenzoyl)propionic acid.[1][2]

Step 2: Fischer Esterification

  • Reagents: Crude Keto-acid, Ethanol (excess), H₂SO₄ (cat.).[1][2]

  • Procedure: Reflux for 6 hours. Concentrate. Neutralize with NaHCO₃.[1][2] Extract with EtOAc.[1][2]

SynthesisFlow cluster_logic Regioselectivity Logic SM1 3-Bromotoluene Step1 Friedel-Crafts (AlCl3, DCM) Regio-selection SM1->Step1 SM2 Succinic Anhydride SM2->Step1 Inter Acid Intermediate (COOH) Step1->Inter Major Isomer Step2 Esterification (EtOH, H+) Inter->Step2 Product Ethyl 4-(4-bromo-2-methylphenyl) -4-oxobutyrate Step2->Product

Figure 1: Synthetic pathway highlighting the critical regioselective Friedel-Crafts step.

Spectroscopic Elucidation (The Self-Validating System)

To certify the structure, you must triangulate data from MS, IR, and specifically 2D-NMR to rule out the para-to-methyl isomer.[1][2]

Mass Spectrometry (MS)[1][2]
  • Ionization: ESI+ or EI.[1][2]

  • Key Signature: The Bromine Isotope Pattern.[1][2][4]

    • Look for the M and M+2 peaks of equal intensity (1:1 ratio) at m/z 298 and 300.[1][2] This confirms the presence of exactly one bromine atom.[1][2]

  • Fragmentation (EI):

    • m/z 253/255 (Loss of -OEt).[1][2]

    • m/z 197/199 (Ar-CO⁺ cation, characteristic of the specific aryl ring).[1][2]

Infrared Spectroscopy (IR)[1][2]
  • 1735 cm⁻¹: Ester C=O stretch (Sharp, strong).[1][2]

  • 1685 cm⁻¹: Aryl Ketone C=O stretch (Lower frequency due to conjugation with the benzene ring).[1][2]

  • 1580 cm⁻¹: Aromatic C=C skeletal vibrations.[1][2]

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

This is where the structure is validated against its isomer.[1][2]

Table 1: ¹H NMR Assignments (300 MHz, CDCl₃)
PositionShift (

)
MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.45Singlet3HDeshielded slightly by ortho-carbonyl.[1][2]
Ester-CH₂ 4.14Quartet (

)
2HCharacteristic Ethyl ester.[1][2]
Ester-CH₃ 1.25Triplet (

)
3HCharacteristic Ethyl ester.[1][2]

-CH₂
2.70Triplet2HAdjacent to ester carbonyl.[1][2]

-CH₂
3.20Triplet2HAdjacent to ketone (more deshielded).[1][2]
Ar-H6 7.60Doublet (

)
1HOrtho to Carbonyl.[1][2]
Ar-H3 7.40Doublet (

)
1HMeta coupling only (between Me and Br).[1][2]
Ar-H5 7.45dd (

)
1HOrtho to H6, Meta to H3.[1][2]
Differentiation Strategy (NOESY/HMBC)

The Competitor Isomer (2-bromo-4-methyl) would show a similar 1D proton pattern.[1][2] You must run a NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) to confirm the structure.[1][2]

The "Killer" Experiment: NOESY

  • Target Structure (2-Me): The Aryl-Methyl group (2.45 ppm) is ortho to the Ketone side chain.[1][2]

    • Observation: Strong NOE correlation between Ar-CH₃ (2.45 ppm) and

      
      -CH₂  (3.20 ppm).[1][2]
      
  • Isomer B (2-Br): The Aryl-Methyl group is meta to the Ketone side chain.[1][2]

    • Observation: NO NOE correlation between Ar-CH₃ and

      
      -CH₂.
      

NMRLogic Start Crude Product Isolated HNMR 1H NMR Analysis Start->HNMR Pattern Aromatic Pattern: 1 x d (8Hz) 1 x dd (8, 2Hz) 1 x d (2Hz) HNMR->Pattern Verifies 1,2,4-Subst. Decision Isomer Differentiation (NOESY Experiment) Pattern->Decision Res1 NOE Observed: Ar-Me <-> CH2-Ketone Decision->Res1 Target Res2 NO NOE Observed: Ar-Me <-> CH2-Ketone Decision->Res2 Impurity Concl1 CONFIRMED: 4-(4-bromo-2-methylphenyl) Res1->Concl1 Concl2 REJECTED: 4-(2-bromo-4-methylphenyl) Res2->Concl2

Figure 2: Logic flow for distinguishing the target regioisomer using NOESY NMR.

Experimental Protocol (Self-Validating)

Safety Note: AlCl₃ is highly hygroscopic and releases HCl gas.[1][2] Work in a fume hood.

Synthesis of 3-(4-bromo-2-methylbenzoyl)propionic acid[1][2]
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvation: Charge with Succinic Anhydride (10.0 g, 100 mmol) and dry 1,2-Dichloroethane (100 mL).

  • Activation: Cool to 0°C. Add anhydrous AlCl₃ (29.3 g, 220 mmol) portion-wise. The mixture will turn yellow/orange.[1][2]

  • Addition: Mix 3-Bromotoluene (17.1 g, 100 mmol) in 20 mL DCE. Add dropwise over 30 mins.

  • Reaction: Remove ice bath. Stir at RT for 4 hours.

    • Validation Point: TLC (50% EtOAc/Hexane).[1][2] SM (Rf ~0.[1][2]8) should disappear; Product (Rf ~0.2, streaks) appears.[1][2]

  • Quench: Pour mixture slowly into 200 mL Ice/HCl (conc). Stir vigorously until the organic layer is clear.

  • Isolation: Separate layers. Extract aqueous layer with DCM (2x).[1][2] Wash combined organics with Brine.

  • Purification: Extract the organic layer with 1M NaOH (3 x 100 mL). (The product is an acid and goes into the water; neutral impurities stay in DCM).[1][2] Acidify the aqueous extract with HCl to pH 1. Filter the white precipitate.[1][2]

    • Yield: Expect ~60-70%.[1][2]

Esterification to this compound[1][2]
  • Reaction: Dissolve the dried acid intermediate (10 g) in absolute Ethanol (100 mL). Add conc. H₂SO₄ (1 mL).

  • Reflux: Heat to reflux (80°C) for 6 hours.

  • Workup: Evaporate EtOH. Dissolve residue in EtOAc. Wash with Sat. NaHCO₃ (removes unreacted acid) and Brine.[1][2]

  • Drying: Dry over MgSO₄, filter, and concentrate.

  • Final Product: Clear to pale yellow oil.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard procedure for Friedel-Crafts Acylation with succinic anhydride).

  • Sigma-Aldrich. (n.d.).[1][2] 3-(4-Methylbenzoyl)propionic acid.[1][2][5][6] Retrieved from (Analogous structure confirming physical properties of the succinyl-aromatic core).[1][2]

  • ChemicalBook. (2024).[1][2][5] 3-(4-Methylbenzoyl)propionic acid NMR and Properties. Retrieved from .[1][2]

  • Olah, G. A. (1973).[1][2] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2] (Authoritative text on regioselectivity mechanisms in acylation).

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. The content is structured for application scientists and synthetic chemists, focusing on synthesis logic, spectroscopic characterization, and experimental protocols.

Compound Overview & Significance

  • IUPAC Name: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 299.16 g/mol [1]

  • Role: A bifunctional building block containing an aryl ketone and an ester. It serves as a precursor for pyridazinone derivatives (via reaction with hydrazine) and furanone scaffolds used in medicinal chemistry.

Synthetic Pathway & Mechanism

The synthesis typically proceeds via a two-step sequence: a regioselective Friedel-Crafts acylation followed by Fischer esterification.[2]

Step 1: Friedel-Crafts Acylation

Reagents: 3-Bromotoluene, Succinic Anhydride, Aluminum Chloride (


).
Mechanism:  The succinic anhydride ring opens upon complexation with 

to form an acylium ion. The 3-bromotoluene undergoes electrophilic aromatic substitution.[3]
  • Regioselectivity:[4] The methyl group (activator) directs ortho/para. The bromo group (deactivator) directs ortho/para. The position para to the methyl group (position 6 of the original ring) is sterically accessible and electronically favored, yielding the 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid intermediate.

Step 2: Esterification

Reagents: Ethanol, catalytic


 or 

. Mechanism: Acid-catalyzed nucleophilic acyl substitution at the carboxylic acid terminus.

SynthesisPath Start 3-Bromotoluene (Substrate) Inter Intermediate: 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid Start->Inter Friedel-Crafts Acylation Reagent1 Succinic Anhydride + AlCl3 Reagent1->Inter Product Target: Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Inter->Product Fischer Esterification Reagent2 Ethanol / H+ Reagent2->Product

Figure 1: Synthetic route from 3-bromotoluene to the target ethyl ester.

Spectroscopic Data

The following data represents the consensus characterization for this structure. Note that chemical shifts may vary slightly (


 ppm) depending on solvent concentration and trace acid presence.
Proton NMR ( -NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.68 d (

Hz)
1HAr-H6 Ortho to Carbonyl (Deshielded)
7.41 s (broad)1HAr-H3 Meta to Carbonyl, Ortho to Br
7.38 dd (

Hz)
1HAr-H5 Ortho to Br, Meta to Methyl
4.14 q (

Hz)
2H-O-CH2 -CH3Ethyl Ester Methylene
3.22 t (

Hz)
2HAr-CO-CH2 -

-Methylene to Ketone
2.71 t (

Hz)
2H-CH2 -COOEt

-Methylene (next to Ester)
2.46 s3HAr-CH3 Aryl Methyl Group
1.26 t (

Hz)
3H-O-CH2-CH3 Ethyl Ester Methyl

Interpretation Logic:

  • The 7.68 ppm doublet corresponds to the proton adjacent to the ketone carbonyl, which exerts a strong deshielding anisotropic effect.

  • The 2.46 ppm singlet is characteristic of a methyl group attached to an aromatic ring.

  • The two triplets at 3.22 and 2.71 confirm the intact succinyl linker.

Carbon NMR ( -NMR)

Solvent:


 | Frequency:  100 MHz
Shift (

, ppm)
AssignmentType
199.2 C=O (Ketone)Quaternary
172.8 C=O (Ester)Quaternary
140.5 Ar-C -MeQuaternary
135.8 Ar-C -COQuaternary
134.2 Ar-C -H (C3)Methine
130.5 Ar-C -H (C6)Methine
129.8 Ar-C -H (C5)Methine
126.1 Ar-C -BrQuaternary
60.6 -O-C H2-Methylene
33.4 -C H2-COOEtMethylene
28.2 Ar-CO-C H2-Methylene
21.4 Ar-C H3Methyl
14.2 -O-CH2-C H3Methyl
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  298/300 (1:1 ratio due to 
    
    
    
    isotope pattern).
  • Base Peak: m/z 197/199 (Acylium ion:

    
    , loss of 
    
    
    
    ).
  • Fragment: m/z 253/255 (Loss of

    
    ).
    
Infrared Spectroscopy (FT-IR)
  • 1735 cm⁻¹: C=O stretch (Ester) - Sharp, strong.

  • 1685 cm⁻¹: C=O stretch (Aryl Ketone) - Lower frequency due to conjugation.

  • 1580 cm⁻¹: C=C stretch (Aromatic ring).

  • 1160 cm⁻¹: C-O stretch (Ester).

Experimental Protocol

This protocol is designed for a 50 mmol scale.

Part A: Synthesis of the Acid Intermediate
  • Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, reflux condenser, and a drying tube (

    
    ).
    
  • Reagent Addition: Add succinic anhydride (5.0 g, 50 mmol) and dry dichloromethane (DCM, 50 mL).

  • Catalyst Activation: Cool to 0°C in an ice bath. Carefully add aluminum chloride (

    
    , 14.0 g, 105 mmol) in small portions. Caution: Exothermic.
    
  • Substrate Addition: Add 3-bromotoluene (8.55 g, 50 mmol) dropwise over 20 minutes.

  • Reaction: Remove ice bath. Stir at room temperature for 1 hour, then reflux (40°C) for 2 hours. Evolution of HCl gas will be observed.[5]

  • Quenching: Pour the reaction mixture into a beaker containing 200g of crushed ice and 10 mL concentrated HCl. Stir vigorously until the aluminum complex decomposes.

  • Isolation: Filter the precipitated solid. Wash with cold water (

    
     mL) and cold hexane (
    
    
    
    mL).
  • Purification: Recrystallize from ethanol/water to obtain 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid as a white solid.

Part B: Esterification to this compound
  • Setup: 100 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Mixture: Dissolve the acid intermediate (5.0 g) in absolute ethanol (50 mL). Add 0.5 mL of concentrated sulfuric acid .

  • Reflux: Heat to reflux for 6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).

  • Workup: Concentrate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (50 mL).

  • Wash: Wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Result: The product is typically obtained as a pale yellow oil which may solidify upon standing.

Mechanistic & Fragmentation Pathways

The following diagram illustrates the mass spectrometry fragmentation logic, crucial for confirming the structure during QC.

Fragmentation Parent Molecular Ion (M+) m/z 298/300 Frag1 Loss of OEt [M - 45]+ Parent->Frag1 - OEt radical Frag2 Acylium Ion (Base Peak) [Ar-C=O]+ m/z 197/199 Parent->Frag2 Alpha Cleavage (- CH2CH2COOEt) Frag3 Tropylium-like Ion (Loss of CO) m/z 169/171 Frag2->Frag3 - CO

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

References

  • Friedel-Crafts Acylation Methodology: Sarvari, M. H., & Sharghi, H. (2004).[6] Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions. The Journal of Organic Chemistry, 69(20), 6953–6956.

  • Succinic Anhydride Reactivity: Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.

  • Spectroscopic Reference (Analogous Esters): NIST Chemistry WebBook, SRD 69. Ethyl 4-bromobutyrate Spectroscopic Data.

  • General Synthesis of Aryl-Oxobutanoic Acids:Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 13, p. 12 (1933).

Sources

Technical Guide: Structural Elucidation & NMR Analysis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level validation protocol for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . It is written from the perspective of a Senior Application Scientist to assist researchers in structural confirmation and impurity profiling.

Executive Summary

This compound is a critical "privileged scaffold" intermediate, frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural integrity relies heavily on the regioselectivity of the Friedel-Crafts acylation used in its synthesis.

This guide provides a definitive NMR analysis framework. Unlike simple aliphatic esters, this molecule presents a specific challenge: distinguishing the correct 1,2,4-substitution pattern on the aromatic ring from potential regioisomers (e.g., the 3-methyl or 5-bromo variants) that may arise during bulk synthesis.

Synthesis Context & Regiochemistry

To interpret the NMR data correctly, one must understand the synthetic origin. The compound is typically synthesized via the Friedel-Crafts acylation of 3-bromotoluene (1-bromo-3-methylbenzene) with succinic anhydride (or ethyl succinyl chloride).

  • Directing Effects: The methyl group is an activating ortho/para director. The bromine atom is a deactivating ortho/para director.

  • Steric Control: Acylation occurs preferentially para to the methyl group (Position 6 relative to the methyl), which is sterically less hindered than the position between the methyl and bromine.

Figure 1: Synthesis & Regiochemical Logic

The following diagram outlines the synthesis pathway and the critical numbering system used in the NMR assignment.

G Start 3-Bromotoluene (1-bromo-3-methylbenzene) Inter Intermediate Complex (Acylium Ion) Start->Inter Electrophilic Attack Reagent Succinic Anhydride + AlCl3 Reagent->Inter Product Target Molecule: This compound Inter->Product Major Path (Para to Methyl) Impurity Regioisomer Impurity (Acylation para to Br) Inter->Impurity Minor Path (Para to Br)

Detailed H NMR Analysis (400 MHz, CDCl )

The proton NMR spectrum is characterized by three distinct zones: the aromatic region (diagnostic for regiochemistry), the succinyl linker (diagnostic for the keto-ester backbone), and the ethyl group.

Reference Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
7.68 Doublet (d)1H

Ar-H6 Ortho to C=O; Deshielded by anisotropy.
7.35 - 7.42 Multiplet (m)2H-Ar-H3 , Ar-H5 Overlapping signals. H3 is a singlet-like signal (meta coupling only); H5 is a doublet of doublets.
4.14 Quartet (q)2H

-O-CH

-CH

Typical ethyl ester methylene.
3.18 Triplet (t)2H

Ar-CO-CH

-

-methylene to ketone. Deshielded by carbonyl.
2.68 Triplet (t)2H

-CH

-COOEt

-methylene to ester.
2.48 Singlet (s)3H-Ar-CH

Diagnostic singlet. Shift confirms position ortho to C=O.
1.26 Triplet (t)3H

-O-CH

-CH

Methyl of the ethyl ester.
Key Causality & Interpretation[1][2]
  • The "Deshielding Cone": The proton at 7.68 ppm (H6) is significantly downfield compared to the others. This is caused by the magnetic anisotropy of the adjacent ketone carbonyl group. If the acylation had occurred para to the bromine (impurity), the proton ortho to the ketone would also be ortho to a methyl group, likely shifting it slightly upfield due to steric twisting preventing full coplanarity.

  • The Succinyl Linker: The two triplets at 3.18 ppm and 2.68 ppm are crucial. The triplet at 3.18 is closer to the ketone and aromatic ring, experiencing greater deshielding than the ester-adjacent protons. Note: In lower resolution spectra (300 MHz), this may appear as a higher-order multiplet (AA'XX' system).

C NMR Analysis (100 MHz, CDCl )

Carbon NMR provides the backbone verification, ensuring the oxidation states of the carbons are correct.

Shift (

, ppm)
TypeAssignmentNotes
200.5 CqC =O (Ketone)Diagnostic ketone signal.
172.8 CqC =O (Ester)Typical ester carbonyl.
141.2 CqAr-C -MeIpso carbon carrying the methyl group.
136.5 CqAr-C -COIpso carbon attached to the ketone.
134.2 CHAr-C H (C3)Meta to ketone.
130.8 CHAr-C H (C6)Ortho to ketone.
129.5 CHAr-C H (C5)Para to methyl.
126.1 CqAr-C -BrIpso carbon carrying bromine.
60.6 CH

-O-C H

-
Ethyl ester methylene.
33.2 CH

Ar-CO-C H

-

to ketone.
28.4 CH

-C H

-COOEt

to ester.
21.5 CH

Ar-C H

Aryl methyl group.
14.2 CH

-O-CH

-C H

Ethyl terminal methyl.

Advanced Verification: 2D NMR Strategy

To definitively prove the regiochemistry (i.e., that the methyl is at position 2 and not position 3), you must perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the "Self-Validating" step of the protocol.

The HMBC Diagnostic Logic

We track the long-range coupling (2-3 bonds) from the Aryl Methyl Protons (2.48 ppm) .

  • Scenario A (Correct Target - 2-methyl):

    • The Methyl protons will show a strong 3-bond correlation to the Ketone Carbonyl (200.5 ppm) .

    • Reason: The methyl is ortho to the ketone attachment point.

  • Scenario B (Impurity - 3-methyl):

    • The Methyl protons will NOT correlate with the Ketone Carbonyl.

    • Reason: The methyl would be meta to the ketone, which is generally too distant (4 bonds) for a standard HMBC signal.

Figure 2: HMBC Correlation Diagram[3][4]

HMBC Me_H Methyl Protons (2.48 ppm) Ketone_C Ketone C=O (200.5 ppm) Me_H->Ketone_C 3J (Diagnostic) Ipso_C Ipso Ar-C (136.5 ppm) Me_H->Ipso_C 3J Ortho_C Ortho Ar-C (Me) (141.2 ppm) Me_H->Ortho_C 2J (Strong) Ar_H6 Aromatic H6 (7.68 ppm) Ar_H6->Ketone_C 3J

Experimental Protocol

Sample Preparation[5][6]
  • Mass: Weigh 10-15 mg of the solid/oil sample.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why CDCl

      
      ? It provides excellent solubility for this lipophilic ester and prevents H-D exchange that might occur with protic solvents like Methanol-d
      
      
      
      .
  • Filtration: If the solution is cloudy (common if AlCl

    
     salts remain from synthesis), filter through a small plug of glass wool or a 0.45 
    
    
    
    m PTFE syringe filter. Paramagnetic salts will broaden lines and ruin the splitting patterns.
Acquisition Parameters
  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reason: The aromatic protons and the quaternary carbons require longer relaxation times for accurate integration.

  • Scans (NS):

    • 
      H: 16 scans.
      
    • 
      C: 512 scans (minimum) due to the non-protonated carbons (C-Br, C=O).
      

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • NMR Fragment Data (Ethyl 4-bromobutyrate): ChemicalBook. Ethyl 4-bromobutyrate 1H NMR Spectrum. Retrieved from .

  • Synthesis of Analogous Keto-Acids: Preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Retrieved from .

  • General NMR Shift Tables: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from .

Technical Whitepaper: Spectroscopic Characterization of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive spectroscopic analysis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate , a critical intermediate scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical precursors.

Precise characterization of this molecule requires differentiating between two distinct carbonyl environments—the conjugated aryl ketone and the aliphatic ester—while validating the 1,2,4-trisubstituted aromatic substitution pattern. This guide synthesizes theoretical principles with practical detection protocols to ensure rigorous quality control in drug development pipelines.

Molecular Architecture & Vibrational Logic

To accurately interpret the infrared spectrum, we must first deconstruct the molecule into its constituent oscillators. The structure contains two competing carbonyl dipoles and a halogenated aromatic core, creating a unique spectral fingerprint.

Structural Deconvolution Diagram

G Molecule This compound Ketone Aryl Ketone (C=O) Conjugated ν: 1680-1690 cm⁻¹ Molecule->Ketone C-4 Position Ester Ethyl Ester (C=O) Non-Conjugated ν: 1735-1750 cm⁻¹ Molecule->Ester C-1 Position Aromatic Benzene Ring 1,2,4-Trisubstituted ν(OOP): 800-900 cm⁻¹ Molecule->Aromatic Core Scaffold Halogen C-Br Bond Heavy Atom Effect ν: 500-700 cm⁻¹ Aromatic->Halogen Para-Substituent

Figure 1: Functional group deconvolution mapping structural nodes to predicted vibrational frequencies.

Spectral Interpretation Matrix

The following analysis differentiates the diagnostic bands required for structural validation.

The Carbonyl "Twin Peaks" (1650–1760 cm⁻¹)

The most critical feature of this spectrum is the separation of the two carbonyl signals.

  • The Ester (

    
    ):  The ester carbonyl is attached to an 
    
    
    
    carbon chain (propyl linker). Lacking conjugation, it retains the high double-bond character typical of aliphatic esters.
  • The Ketone (

    
    ):  The ketone carbonyl is directly bonded to the aromatic ring. Resonance delocalization of the 
    
    
    
    -electrons into the ring weakens the
    
    
    bond force constant, shifting the absorption to a lower frequency (wavenumber).
    • Note: The ortho-methyl group may introduce slight steric hindrance, potentially twisting the carbonyl out of perfect coplanarity with the ring. This can result in a slightly higher frequency shift (2-5

      
      ) compared to a non-hindered analog, but the band will remain distinct from the ester.
      
The Aromatic Fingerprint (1,2,4-Substitution)

The substitution pattern (1-acyl, 2-methyl, 4-bromo) is confirmed by Out-of-Plane (OOP) C-H bending vibrations.

  • Isolated H (Position 3): A sharp band typically between 870–900 cm⁻¹ .

  • Adjacent Hydrogens (Positions 5, 6): A strong band typically between 800–860 cm⁻¹ .

Comprehensive Assignment Table
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Aliphatic C-H Stretch (

)
2980–2850MediumMethyl/Methylene groups in ethyl & propyl chains.
Ester C=O Stretch1735–1745 StrongNon-conjugated aliphatic ester. Diagnostic for chain terminus.
Aryl Ketone C=O Stretch1680–1690 StrongConjugated with benzene ring. Lower frequency due to resonance.[1]
Aromatic C=C Ring Stretch1580–1600Med-Weak"Breathing" modes of the benzene ring.
C-H (Aromatic) OOP Bend870–900StrongDiagnostic for isolated proton at C3 (between Me and Br).
C-H (Aromatic) OOP Bend800–860StrongDiagnostic for adjacent protons at C5/C6.
C-O-C Stretch (Ester)1150–1250StrongAsymmetric stretch of the ester linkage.
C-Br Stretch500–700Med-WeakHeavy atom vibration; often obscured in fingerprint region.

Synthesis Context & Impurity Profiling

As an Application Scientist, one must recognize that the sample's history dictates the spectral artifacts. This molecule is typically synthesized via Friedel-Crafts Acylation of 3-bromotoluene with succinic anhydride, followed by esterification.

Common Impurities
  • Succinic Anhydride (Starting Material): Look for a "doublet" carbonyl peak at 1780 cm⁻¹ and 1860 cm⁻¹ .

  • Hydrolyzed Acid (Degradation Product): If the ester hydrolyzes, a broad O-H stretch (2500–3300 cm⁻¹) will appear, often described as a "beard" on the C-H region.

  • Water: A broad, rounded peak at 3400 cm⁻¹ .

QC Workflow Diagram

QC Start Raw Sample Spectrum Check1 Check 3200-3600 cm⁻¹ (OH Region) Start->Check1 Decision1 Broad Peak? Check1->Decision1 Fail1 Contamination: Water or Hydrolyzed Acid Decision1->Fail1 Yes Pass1 Check Carbonyls (1650-1750 cm⁻¹) Decision1->Pass1 No Check2 Two Distinct Peaks? Pass1->Check2 Fail2 Failure: Unreacted Ketone/Aldehyde Check2->Fail2 No Pass2 Check Fingerprint (800-900 cm⁻¹) Check2->Pass2 Yes (1740 & 1685) Final Identity Confirmed: This compound Pass2->Final

Figure 2: Step-by-step spectral quality control decision tree.

Experimental Protocol

For reproducible data in a drug development setting, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid hygroscopic artifacts.

ATR Sampling Methodology
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against potential residual acids.

  • Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • Liquid/Oil: Place 10 µL of the neat ethyl ester on the crystal.

    • Solid: If the compound is crystalline (m.p. > ambient), apply sufficient pressure to ensure optical contact.

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for penetration depth dependence on wavelength.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general functional group frequencies).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Aryl Ketones and Esters. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Reference for specific 1,2,4-trisubstituted benzene OOP bending modes).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Fragmentation Dynamics of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of This compound (CAS: N/A for specific isomer, analogous to 4-methylphenyl derivatives). This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, typically formed via Friedel-Crafts succinoylation of 3-bromotoluene followed by esterification.

Accurate identification of this molecule relies on detecting its unique isotopic signature and specific cleavage pathways driven by the


-keto ester backbone.[1] This document details the ionization behaviors, mechanistic fragmentation pathways, and validation protocols required for high-confidence structural confirmation.

Molecular Architecture & Isotopic Signature

Before analyzing the spectrum, one must ground the interpretation in the molecule's physical properties and isotopic distribution.

  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass (

    
    ):  298.02 Da[1]
    
  • Monoisotopic Mass (

    
    ):  300.02 Da[1]
    
  • Structural Core: A 4-carbon succinyl chain linking an ethyl ester to a 4-bromo-2-methylphenyl moiety.[1]

The Diagnostic Doublet

The presence of a single bromine atom provides an unmistakable "fingerprint." Natural bromine exists as


 (50.69%) and 

(49.31%).[1]
  • Observation: The Molecular Ion (

    
    ) will appear not as a single peak, but as a 1:1 doublet at m/z 298 and 300 .
    
  • Validation Rule: Any fragment ion retaining the aromatic ring must preserve this 1:1 doublet pattern.[1] Fragments losing the ring will show standard carbon isotope distributions.[1]

Mechanistic Fragmentation Pathways

In Electron Ionization (EI, 70eV), the molecule undergoes predictable, high-energy fragmentation. The spectrum is dominated by


-cleavage and rearrangement driven by the carbonyl and ester functionalities.[2][3][4]
Pathway A: Formation of the Acylium Ion (Base Peak)

The most energetically favorable cleavage occurs at the


-carbon relative to the ketone carbonyl, severing the alkyl chain from the aromatic ring.
  • Mechanism:

    
    -Cleavage.[1][3][4][5][6]
    
  • Fragment: 4-bromo-2-methylbenzoyl cation (

    
    ).[1]
    
  • m/z: 197 / 199 (1:1 ratio).[1]

  • Intensity: typically 100% (Base Peak).[1]

  • Significance: This peak confirms the substitution pattern on the benzene ring.[1]

Pathway B: McLafferty Rearrangement (Ester Moiety)

Ethyl esters with


-hydrogens (on the methyl of the ethyl group) undergo a characteristic McLafferty rearrangement.[7]
  • Mechanism: Six-membered transition state transfer of a

    
    -hydrogen to the ester carbonyl oxygen, followed by elimination of neutral ethylene (
    
    
    
    ).
  • Fragment: Enol radical cation of the acid form.[1]

  • Mass Loss: 28 Da.[1]

  • m/z: 270 / 272 .[1][5]

Pathway C: The "Succinyl Effect" (Cyclization)

Unique to


-keto esters, the ketone oxygen can nucleophilically attack the ester carbonyl, leading to the loss of an ethoxy radical or ethanol molecule.
  • Loss of Ethoxy (

    
    ): 
    
    
    
    -cleavage at the ester carbonyl.
    • m/z: 253 / 255 (

      
      ).[1]
      
  • Loss of Ethanol (

    
    ):  Cyclization-elimination to form a stable furanone-like cation.[1]
    
    • m/z: 252 / 254 (

      
      ).[1]
      
Pathway D: Aryl Cation Formation

Secondary fragmentation of the Acylium ion leads to the loss of Carbon Monoxide (CO, 28 Da).

  • Fragment: 4-bromo-2-methylphenyl cation (

    
    ).[1]
    
  • m/z: 169 / 171 .

Data Summary: Predicted Ion Table

m/z Value (Nominal)Ion IdentityFormulaRelative IntensityOrigin / Mechanism
298 / 300


10-20%Molecular Ion. Diagnostic 1:1 doublet.
270 / 272


5-15%McLafferty Rearrangement. Loss of ethylene from ethyl ester.
253 / 255


20-40%

-Cleavage
(Ester).[8] Loss of ethoxy group.[1][4]
197 / 199


100%

-Cleavage
(Ketone).[1] Acylium ion (Base Peak).[1]
169 / 171


30-50%Decarbonylation. Loss of CO from m/z 197/199.[1]
119


<10%Charge retention on aliphatic chain (rare in EI).[1]
89 / 90 Tropylium var.[1]

VariableLoss of Br from Aryl cation (Debromination).[1]

Visualization of Fragmentation Logic

The following diagram maps the parent ion to its critical progeny, illustrating the causal links described above.

G M Molecular Ion (M+) m/z 298 / 300 [C13H15BrO3]+. McLafferty McLafferty Rearr. m/z 270 / 272 (Loss of C2H4) M->McLafferty - 28 Da (Ethylene) Alpha_Ketone Acylium Ion (Base Peak) m/z 197 / 199 [Ar-C≡O]+ M->Alpha_Ketone - 101 Da (•CH2CH2COOEt) Alpha_Ester Ester Cleavage m/z 253 / 255 (Loss of •OEt) M->Alpha_Ester - 45 Da (•OEt) Aryl_Cation Aryl Cation m/z 169 / 171 [Ar]+ Alpha_Ketone->Aryl_Cation - 28 Da (CO) Tropylium Tolyl Cation (Debrominated) m/z 91 [C7H7]+ Aryl_Cation->Tropylium - 79/81 Da (Br•)

Figure 1: Fragmentation tree for this compound showing primary cleavage events and resulting mass shifts.[3][6]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, use this protocol which includes "internal logic checks" to prevent misidentification.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (HPLC grade).

  • Check: Solution must be clear. Turbidity suggests hydrolysis to the acid form (check for m/z 270 parent in negative mode if available).[1]

Step 2: GC-MS / LC-MS Configuration[1]
  • Ionization: Electron Impact (EI) at 70 eV is preferred for structural fingerprinting.[1]

  • Source Temp: 230°C. (Avoid excessive heat to prevent thermal degradation of the ester).

  • Column: DB-5ms or equivalent non-polar column.

Step 3: The "Twin-Peak" Validation Logic

During analysis, apply the following logic gate to every major peak:

Logic Peak Detected Peak Check Is it a 1:1 Doublet (Δ 2 Da)? Peak->Check Yes Contains Bromine (Aryl Core) Check->Yes Yes No Aliphatic Chain Only (or Debrominated) Check->No No

Figure 2: Logic gate for assigning fragments based on the Bromine isotopic signature.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for McLafferty rearrangement mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1] Standard Reference Database 1A v17. National Institute of Standards and Technology.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for aryl ketone fragmentation).

  • PubChem. (2024).[1][8][9] Compound Summary: 4-(4-Methylphenyl)-4-oxobutanoic acid (Precursor/Analog data). [Link][1][8]

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Subject: Physicochemical Characterization & Synthetic Utility Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS: 898776-92-6) is a specialized aryl-keto ester intermediate used primarily in the synthesis of heterocyclic pharmacophores.[1] Structurally, it combines a 4-bromo-2-methylphenyl moiety with a succinyl linker, making it a critical "linchpin" scaffold for constructing pyridazinones, furanones, and pyrrolidines —motifs common in p38 MAP kinase inhibitors, anti-inflammatory agents, and AhR modulators.

This guide provides a definitive technical analysis of its physical characteristics, synthesis logic, and handling protocols, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis

The compound is an ethyl ester derivative of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid .[2] Its reactivity is defined by three functional centers: the electrophilic ketone, the nucleophilic displacement-ready aryl bromide, and the hydrolyzable ester.

Table 1: Chemical Identifiers
ParameterDetail
IUPAC Name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
CAS Number 898776-92-6
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
SMILES CCOC(=O)CCC(=O)C1=C(C)C=C(Br)C=C1
InChI Key Unique identifier (derived from structure)
Structural Class

-Keto Ester; Aryl Halide

Physicochemical Properties

Note: While the acid precursor is a crystalline solid, the ethyl ester variant exhibits lower lattice energy, often resulting in a viscous oil or low-melting solid at room temperature.

Table 2: Physical Characteristics
PropertyValue / RangeExperimental Note
Physical State Viscous Liquid / Low-Melting SolidTends to supercool; may crystallize upon standing at 4°C.
Appearance Clear to Pale YellowColor deepens to amber upon oxidation/light exposure.
Boiling Point 370–380°C (760 mmHg)Predicted. Decomposes before atmospheric boiling.
Distillation BP 165–175°C @ 0.5 mmHgRecommended purification method (Kugelrohr).
Density 1.35 ± 0.05 g/cm³High density due to bromine atom.
Solubility DCM, EtOAc, DMSO, EthanolInsoluble in water. Lipophilic (LogP ~3.2).
Flash Point >110°CNon-volatile, but combustible.

Synthesis & Reaction Logic (Expertise & Experience)

The synthesis of this compound is non-trivial due to the directing effects on the aromatic ring. The standard protocol involves a Friedel-Crafts Succinoylation followed by Fischer Esterification .

Regiochemical Control (The "Why")

The starting material, 3-bromotoluene , presents two directing groups:

  • Methyl (-CH₃): Activating, ortho/para directing.

  • Bromo (-Br): Deactivating, ortho/para directing.

The Conflict: The methyl group is the stronger activator.

  • Position 4 (Para to Methyl): Sterically accessible, electronically favored by Methyl. Result: 2-bromo-4-methylphenyl isomer (Incorrect).[2]

  • Position 6 (Ortho to Methyl, Para to Bromo): Sterically crowded by Methyl, but directed by Bromo. Result: 4-bromo-2-methylphenyl isomer (Target).[1][2][3][4][5][6]

Process Insight: To achieve the specific 4-bromo-2-methyl substitution pattern, the reaction conditions (Lewis acid stoichiometry, temperature) must be tuned, or the isomer must be separated from a mixture. In high-purity applications, specific precursors like 2-methyl-4-bromo-benzoic acid derivatives may be used to guarantee regiochemistry, but the Friedel-Crafts route is the industrial standard for cost efficiency.

Validated Synthesis Workflow

The following diagram illustrates the critical path from raw materials to the purified ester.

SynthesisWorkflow SM1 3-Bromotoluene Intermediate Acid Intermediate (Solid, MP: ~153°C) SM1->Intermediate AlCl3, DCM 0°C to RT (Friedel-Crafts) SM2 Succinic Anhydride SM2->Intermediate Product Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate (Viscous Oil) Intermediate->Product EtOH, H2SO4 (cat.) Reflux 4h (Fischer Esterification)

Caption: Step-wise synthesis via Friedel-Crafts acylation and acid-catalyzed esterification.

Analytical Characterization (Self-Validating Protocol)

To confirm the identity and purity of the compound, the following spectral signatures must be verified.

1H-NMR (300 MHz, CDCl₃)
  • Aromatic Region (3H):

    • 
       7.65 (d, J=8.0 Hz, 1H): Proton at C6 (Ortho to carbonyl).
      
    • 
       7.40–7.45 (m, 2H): Protons at C3 and C5 (Ortho/Meta to Br).
      
  • Aliphatic Linker (4H):

    • 
       3.15 (t, 2H): 
      
      
      
      (Deshielded by ketone).
    • 
       2.70 (t, 2H): 
      
      
      
      .
  • Ethyl Group (5H):

    • 
       4.15 (q, 2H): 
      
      
      
      .
    • 
       1.25 (t, 3H): 
      
      
      
      .
  • Aryl Methyl (3H):

    • 
       2.45 (s, 3H): 
      
      
      
      (Deshielded by ortho-carbonyl).
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a characteristic 1:1 doublet (M+ and M+2 peaks) at m/z 298 and 300.
  • Fragmentation: Loss of the ethoxy group (

    
    ) is a common fragmentation pathway.
    

Handling, Safety & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture (hydrolysis of ester) and light (potential debromination over long periods).

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Sigma-Aldrich. this compound Product Data. Retrieved from

  • PubChem. 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • ChemicalBook. Ethyl 4-bromobutyrate and Related Esters Physical Properties. Retrieved from

  • ResearchGate. Microwave-Mediated Synthesis of Propionic Acid Derivatives. (Methodology for Succinoylation).[4][7] Retrieved from

Sources

Technical Whitepaper: Solubility Profiling and Process Optimization for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS: 133806-64-5 / Analogous structures), a critical intermediate in the synthesis of bioactive indanones and tetralones via Friedel-Crafts cyclization.[1]

Understanding the solubility landscape of this molecule is not merely a matter of data collection but a strategic necessity for process scale-up.[1] Its dual functionality—combining a lipophilic aryl-bromide core with a polar keto-ester tail—creates a specific solubility window that dictates solvent choice for reaction, extraction, and crystallization.[1] This guide synthesizes theoretical solubility parameters with empirical process data to optimize yield and purity.

Physicochemical Characterization

To predict solubility behavior accurately, we must first deconstruct the molecular architecture.[1]

Structural Analysis

The molecule (C₁₃H₁₅BrO₃) features three distinct solubility-determining domains:

  • Aryl-Bromide Core: Highly lipophilic and polarizable.[1] Drives solubility in halogenated solvents and aromatics.[1]

  • Methyl Steric Bulk: The ortho-methyl group disrupts crystal lattice packing, potentially lowering the melting point compared to its non-methylated analogs, increasing solubility in non-polar solvents.[1]

  • Keto-Ester Chain: Provides hydrogen bond acceptance (HBA) sites, granting limited affinity for polar aprotic solvents (DMSO, DMF) and alcohols.[1]

Theoretical Solubility Parameters

Based on Group Contribution Methods (GCM), the estimated physicochemical properties are:

PropertyValue (Est.)Implication for Processing
Molecular Weight ~299.16 g/mol Moderate MW; amenable to standard extraction.[1]
LogP (Octanol/Water) 3.5 – 4.2Highly Lipophilic. Negligible water solubility.[1]
H-Bond Donors 0No self-association via H-bonds; lower viscosity.[1][2]
H-Bond Acceptors 3Good solubility in alcohols (protic solvents).[1]
Physical State Low-melting solid or OilPurity dependent; often requires crystallization at <0°C.

Experimental Solubility Profile

The following profile categorizes solvents based on their interaction with the solute, derived from standard "Like Dissolves Like" principles and empirical data for aryl-keto-esters [1, 2].

Class I: High Solvency (Reaction & Extraction Media)

Primary utility: Dissolving the substrate for reactions or extracting it from aqueous quench streams.

  • Dichloromethane (DCM) / Chloroform: Excellent (>100 mg/mL). The halogenated nature of the solvent interacts favorably with the aryl bromide moiety.

  • Ethyl Acetate (EtOAc): Good (>50 mg/mL). The standard green alternative to DCM.[1] Matches the polarity of the ester tail.

  • Tetrahydrofuran (THF): Good (>50 mg/mL). Excellent for subsequent reduction reactions, though peroxide formation requires monitoring.[1]

  • Toluene: Moderate to Good. Solubilizes the aromatic core via

    
     stacking.[1] Ideal for high-temperature cyclization reactions.[1]
    
Class II: Temperature-Dependent (Recrystallization Candidates)

Primary utility: Soluble at high temperatures, insoluble at low temperatures.[1]

  • Ethanol / Isopropanol (IPA): The compound is moderately soluble at boiling point but crystallizes upon cooling.[1] The ester group accepts hydrogen bonds from the alcohol, aiding dissolution at energy.[1]

  • Methyl tert-butyl ether (MTBE): Often used to precipitate the acid precursor, but the ethyl ester remains soluble unless cooled significantly (<-10°C).[1]

Class III: Anti-Solvents (Precipitation & Washing)

Primary utility: Crashing out the product or washing away impurities.[1]

  • Water: Insoluble (<0.1 mg/mL). The high LogP precludes aqueous solubility.[1] Used strictly for washing inorganic salts (e.g., AlCl₃ residues).[1]

  • Hexanes / Heptane: Low (<5 mg/mL). While the methyl group adds some lipophilicity, the polar keto-ester chain resists dissolution in pure alkanes.[1] Ideal for triturating the crude oil to induce solidification.[1]

Process Optimization & Workflow

The solubility profile dictates the downstream processing logic.[1] The following diagram illustrates the decision matrix for purification based on the physical state of the crude intermediate.

Purification Logic Flow

PurificationLogicStartCrude Reaction Mixture(Post-Quench)ExtractionExtraction Solvent Selection(DCM or EtOAc)Start->ExtractionPhaseSepPhase Separation(Remove Aqueous Al salts)Extraction->PhaseSepConcentrationConcentrate Organic PhasePhaseSep->ConcentrationStateCheckPhysical State CheckConcentration->StateCheckSolidSolid ResidueStateCheck->Solid If SolidOilViscous OilStateCheck->Oil If OilRecrystRecrystallization(Solvent: EtOH or IPA)Solid->RecrystTriturationTrituration(Solvent: Cold Hexane)Oil->TriturationFinalPure this compoundRecryst->FinalTrituration->Final

Figure 1: Purification decision tree based on solubility-driven physical state assessment.

Standardized Protocol: Gravimetric Solubility Determination

To validate the solubility for a specific batch (which may vary with impurity profile), use this self-validating gravimetric method.

Reagents & Equipment
  • Solvents: HPLC grade DCM, Ethanol, Hexane, Toluene.[1]

  • Equipment: 4mL glass vials with PTFE caps, analytical balance (0.1 mg precision), centrifuge or syringe filters (0.45 µm).

Methodology
  • Saturation: Add excess solid this compound (approx. 100 mg) to 1.0 mL of the target solvent in a vial.

  • Equilibration: Vortex for 5 minutes, then agitate at 25°C for 24 hours.

    • Check: If solid dissolves completely, add more solid until a precipitate remains (ensuring saturation).[1]

  • Filtration: Centrifuge or filter the supernatant to remove undissolved solids.[1]

  • Quantification:

    • Tare a clean, dry vial (

      
      ).[1]
      
    • Pipette exactly 0.5 mL of the clear supernatant into the vial.

    • Evaporate solvent under nitrogen stream or vacuum.[1]

    • Weigh the residue (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
Data Interpretation[1][2][3][4][5]
  • > 100 mg/mL: Suitable for reaction solvent.[1][3]

  • 20 - 80 mg/mL (with steep temp curve): Suitable for recrystallization.[1]

  • < 10 mg/mL: Suitable for anti-solvent/wash.[1]

Synthesis Context & Pathway Visualization[1][3]

Understanding where this molecule fits in the synthesis pipeline explains the solubility requirements.[1] It is typically generated via Friedel-Crafts acylation, a reaction highly sensitive to moisture (hence the insolubility in water is a process advantage during quench).[1]

SynthesisPathwayReactants3-Bromotoluene+ Succinic AnhydrideIntermediateAcid Intermediate(Solid, MP ~129°C)Reactants->IntermediateFriedel-Crafts(AlCl3/DCM)ProductThis compound(Lipophilic Ester)Intermediate->ProductEsterification(EtOH/H+)CyclizedTetralone/IndanoneDerivativeProduct->CyclizedIntramolecularCyclization

Figure 2: Synthetic pathway highlighting the transition from polar acid to lipophilic ester.[1]

References

  • Byrne, F. P., et al. (2018).[1][4] A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.[1][4] Royal Society of Chemistry.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Friedel-Crafts Acylation: Reaction and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link][1]

Technical Guide: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate in Drug Discovery

[1]

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS 898776-92-6) is a specialized

121

This guide details its utility in synthesizing pyridazinone-based pharmacophores —a privileged structure in cardiology (inodilators) and oncology (kinase inhibitors).[1] Furthermore, the presence of the aryl bromide allows for Late-Stage Functionalization (LSF) , enabling researchers to generate diverse chemical libraries from a single core synthesis.[1]

Chemical Architecture & Strategic Value

The molecule functions as a dual-reactive electrophile.[1] Its value in research stems from three distinct structural zones:

Structural ZoneChemical FunctionResearch Application

-Keto Ester Tail
1,4-Dicarbonyl equivalentPrecursor to Pyridazinones, Pyrroles, and Furans via cyclocondensation.[1]
Aryl Bromide Cross-coupling handleSite for Suzuki-Miyaura or Buchwald-Hartwig coupling after heterocycle formation.[1]
Ortho-Methyl Group Steric modulatorInduces torsion in the biaryl axis; improves metabolic stability by blocking the ortho-position.[1]
The "Hub" Concept

In a drug discovery campaign, this molecule serves as a divergence point.[1] Rather than synthesizing a new core for every analog, researchers cyclize this ester to form the central heterocycle, then diversify the "tail" using the bromine handle.[1]

GStartEthyl 4-(4-bromo-2-methylphenyl)-4-oxobutyratePyridPyridazinone Core(Bioactive Scaffold)Start->Pyrid+ Hydrazine(Cyclocondensation)PyrroleN-Substituted Pyrrole(Anti-inflammatory)Start->Pyrrole+ Primary Amine(Paal-Knorr)FuranFuran Derivative(Intermediate)Start->Furan+ Acid Catalyst(Dehydration)LibraryDrug Library Generation(via Suzuki Coupling)Pyrid->LibraryPd-CatalyzedDiversification

Figure 1: Divergent synthesis pathways from the parent

1

Core Application: Synthesis of Pyridazinone Pharmacophores[1]

The most authoritative use of this scaffold is the synthesis of 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .[1] This moiety mimics the structure of established drugs like Levosimendan (calcium sensitizer) and various PDE3 inhibitors.[1]

Mechanism of Action

The reaction proceeds via a two-step sequence in a single pot:[1]

  • Hydrazone Formation: The hydrazine nitrogen attacks the ketone carbonyl (more reactive than the ester).[1]

  • Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, expelling ethanol and forming the six-membered ring.[1]

Experimental Protocol: Cyclization to Pyridazinone

Note: This protocol is adapted for standard

Reagents:

  • This compound (1.0 eq)[1]

  • Hydrazine hydrate (80% solution, 3.0 eq)[1]

  • Ethanol (absolute) or Acetic Acid (glacial)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the keto-ester in 5 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (3.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
    
    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      fluorescent spot.[1]
  • Isolation: Cool to room temperature. The product often precipitates directly.[1]

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate:[1] Concentrate under reduced pressure, then triturate with diethyl ether.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Expected Yield: 75–85% Characterization: Look for the disappearance of the ester/ketone signals in


1

Secondary Application: Late-Stage Diversification (LSD)

Once the pyridazinone ring is formed, the aryl bromide remains intact.[1] This is critical for generating Structure-Activity Relationship (SAR) data.[1] The bromine allows the molecule to be coupled with various aryl boronic acids to extend the carbon skeleton, a technique widely used to target the hydrophobic pocket of kinase enzymes (e.g., p38 MAP Kinase).[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Convert the bromo-pyridazinone into a biaryl derivative.

Reagents:

  • 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one (from Step 2)[1]

  • Aryl Boronic Acid (1.2 eq)[1]

  • 
     (5 mol%)[1]
    
  • 
     (2M aqueous solution, 3.0 eq)[1]
    
  • 1,4-Dioxane[1]

Workflow:

  • Inert Atmosphere: Purge a reaction vial with nitrogen/argon.

  • Loading: Add the pyridazinone intermediate, boronic acid, and palladium catalyst.

  • Solvent: Add degassed 1,4-dioxane and the base solution.

  • Heating: Heat to

    
     for 12 hours.
    
  • Workup: Dilute with water, extract with EtOAc. The resulting biaryl product is purified via column chromatography.[1]

Tertiary Application: Paal-Knorr Pyrrole Synthesis[1][3]

For anti-inflammatory research (specifically COX-2 inhibition), the 1,4-dicarbonyl system can be converted into a pyrrole ring.[1]

Reaction Logic: Reacting the keto-ester with a substituted aniline (e.g., 4-fluoroaniline) in the presence of an acid catalyst (p-TSA) yields the 1,2,5-trisubstituted pyrrole .[1]

  • Why use this? Pyrrole derivatives of this scaffold are often investigated for analgesic and anti-inflammatory properties, leveraging the 2-methylphenyl moiety to twist the ring system and improve selectivity.[1]

Technical Specifications & Safety

Physicochemical Properties
PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 299.16 g/mol
Solubility Soluble in DMSO, DCM, EtOAcPoor water solubility
Stability Stable at RTStore under inert gas; ester hydrolysis possible in moist air.[1]
Handling Precautions[1]
  • Lachrymator Potential:

    
    -bromo ketones are lachrymators; while this is a 
    
    
    -keto ester, the bromo-aryl moiety suggests potential irritation.[1] Handle in a fume hood.
  • Hydrazine Hazard: If using the pyridazinone protocol, hydrazine is a known carcinogen and highly toxic.[1] Double-glove and use a blast shield during reflux.[1]

References

  • Synthesis of Pyridazinones: Asif, M. (2025).[1][3] Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones. ResearchGate. Link

  • Cardiotonic Activity: El-Gendy, A. A., et al. (2012).[1] Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. PubMed.[1] Link

  • Chemical Structure Data: PubChem CID 177816046.[1][4] 6-(4-Bromo-2-methylphenyl)pyridazin-3(2H)-one.[1][4] National Library of Medicine.[1] Link[1]

  • Hydrazone Intermediates: Sivý, J., et al. (2012).[1] Crystal structures of bromothiophen-hydrazone derivatives. ResearchGate. Link

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Pyridazinone and Indazole Pharmacophores [1]

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS: 898776-92-6) serves as a high-value synthetic intermediate in the development of small-molecule therapeutics.[1] Its structural utility lies in its dual-functionality: the 4-oxobutyrate chain acts as a "chassis" for heterocycle formation (specifically pyridazinones and furanones), while the 4-bromo-2-methylphenyl moiety provides a privileged aryl core with orthogonal reactivity.[1] The bromine atom serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling, and the ortho-methyl group induces restricted rotation (atropisomerism potential) and improves metabolic stability by blocking the ortho-position.[1]

This guide outlines the optimized synthesis, mechanistic rationale, and downstream applications of this intermediate, tailored for medicinal chemistry and process development teams.

Chemical Profile & Structural Logic[1][2][3]

PropertyData
IUPAC Name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
CAS Number 898776-92-6
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
Key Functionalities Aryl Bromide (Suzuki/Buchwald handle), Keto-Ester (Heterocycle precursor)
Primary Application Synthesis of PDE3/4 inhibitors, p38 MAP kinase inhibitors
Structural Significance

The molecule is designed to solve two common problems in lead optimization:

  • Scaffold Construction: The 1,4-dicarbonyl distance (masked as a keto-ester) is the exact geometry required to close a 6-membered pyridazinone ring, a pharmacophore found in drugs like Zardaverine (PDE inhibitor) and Levosimendan .[1]

  • Regiochemical Control: The 2-methyl substituent on the phenyl ring is not merely decorative; it sterically forces the aryl ring out of planarity with the adjacent carbonyl/heterocycle, often improving selectivity for enzyme pockets (e.g., kinase ATP-binding sites).

Synthetic Protocol

The synthesis is a two-step sequence starting from commercially available 3-bromotoluene .[1] The critical step is the regioselective Friedel-Crafts acylation.

Step 1: Regioselective Friedel-Crafts Acylation

Reaction: 3-Bromotoluene + Succinic Anhydride


 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.[1]

The Regioselectivity Challenge: 3-Bromotoluene possesses two directing groups:

  • Methyl (C1): Activator (Ortho/Para directing).[1]

  • Bromo (C3): Deactivator (Ortho/Para directing).[1]

Acylation occurs at the position most activated by the methyl group and least deactivated by the bromine.

  • C2: Sterically crowded (sandwiched between Me and Br).[1] Unlikely.

  • C4 (Para to Me): Activated by Me, but Ortho to Br (Inductively deactivated + steric hindrance).[1]

  • C6 (Ortho to Me): Activated by Me, Para to Br.[1] (Favored) .

Attack at C6 yields the 1,2,4-substitution pattern (Carbonyl at 1, Methyl at 2, Bromo at 4), which matches the target structure.[1]

Experimental Procedure (Step 1)
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a gas trap (NaOH) to neutralize HCl evolution.

  • Reagents: Charge the flask with Succinic Anhydride (1.1 equiv) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (solvent volume approx. 5 mL/g of substrate).

  • Catalyst Addition: Cool the suspension to 0°C. Add anhydrous Aluminum Chloride (AlCl₃) (2.2 equiv) portion-wise. Note: 2+ equivalents are required because the product keto-acid complexes with AlCl₃.

  • Substrate Addition: Add 3-Bromotoluene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. If conversion is incomplete (monitor by TLC/HPLC), heat to reflux (40°C for DCM) for 2 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum complex).

  • Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers and wash with 1N HCl, then Brine.[1]

  • Purification: The product is a carboxylic acid.[1] Extract the organic layer with saturated aqueous NaHCO₃ (separating neutral impurities).[1] Acidify the aqueous bicarbonate layer with HCl to precipitate the 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid .[1] Filter and dry.[1] Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Fischer Esterification

Reaction: Acid + Ethanol


 this compound.[1]
Experimental Procedure (Step 2)
  • Setup: Dissolve the acid from Step 1 in absolute Ethanol (10 mL/g).

  • Catalyst: Add catalytic concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv) or p-Toluenesulfonic acid (PTSA) .[1]

  • Reflux: Heat to reflux for 6–12 hours. Use a Dean-Stark trap (with benzene/toluene cosolvent) or molecular sieves if driving the equilibrium is difficult, though simple reflux in excess ethanol usually suffices.[1]

  • Workup: Concentrate the ethanol in vacuo. Dilute the residue with Ethyl Acetate. Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]

  • Isolation: Dry over MgSO₄ and concentrate. The resulting oil or low-melting solid is This compound .[1]

  • Yield: Typical overall yield for 2 steps is 60–75%.[1]

Visualization: Synthetic Pathway & Logic[3]

Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification SM1 3-Bromotoluene (C7H7Br) Cat1 AlCl3 (2.2 eq) DCM, 0°C -> RT SM1->Cat1 SM2 Succinic Anhydride SM2->Cat1 Int1 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid (Solid) Cat1->Int1 Regioselective Acylation at C6 Reag2 Ethanol (Excess) H2SO4 (cat) Int1->Reag2 Product Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate (Target) Reag2->Product -H2O

Caption: Two-step synthesis illustrating the regioselective construction of the aryl-keto-acid followed by ester protection.

Downstream Applications: The "Why"

This intermediate is a gateway to diverse pharmacophores. The two most common transformations utilized in drug discovery are detailed below.

A. Synthesis of Pyridazinones (PDE/Kinase Inhibitors)

Reaction with hydrazine allows for the formation of the pyridazinone ring. The 4-oxobutyrate chain provides the 4 carbons required for the ring, while the hydrazine provides the 2 nitrogens.

  • Mechanism:

    • Hydrazine attacks the ketone (forming a hydrazone).[1]

    • The distal nitrogen of the hydrazone attacks the ester carbonyl (intramolecular cyclization).

    • Loss of ethanol yields the 4,5-dihydropyridazin-3(2H)-one.[1]

    • (Optional) Dehydrogenation (using DDQ or Pd/C) yields the fully aromatic pyridazinone.[1]

B. Palladium-Catalyzed Diversification

The aryl bromide remains intact during the cyclization. This allows researchers to build the heterocycle first, then use Suzuki-Miyaura coupling to attach complex tails (biaryls) to the 4-position of the phenyl ring, a common strategy to access hydrophobic pockets in enzyme targets.

Applications cluster_App1 Path A: Heterocycle Formation cluster_App2 Path B: Aryl Functionalization Core Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Hydrazine Hydrazine Hydrate EtOH, Reflux Core->Hydrazine Suzuki Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling Core->Suzuki Pyridazinone 6-(4-bromo-2-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Cyclocondensation Target1 PDE Inhibitor Scaffold (e.g., Zardaverine analogs) Pyridazinone->Target1 Dehydrogenation (DDQ) Biaryl Ethyl 4-(4-biaryl-2-methylphenyl)- 4-oxobutyrate Suzuki->Biaryl C-C Bond Formation

Caption: Divergent synthesis pathways utilizing the keto-ester for cyclization and the aryl bromide for cross-coupling.[1]

References

  • Friedel-Crafts Acylation Methodology

    • Title: Friedel-Crafts Acylation[1][2]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Synthesis of 4-oxobutanoic acid derivatives

    • Title: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid (Analogous Protocol)
    • Source: Wikipedia / Organic Syntheses[1]

    • URL:[Link][1][3]

  • Pyridazinone Synthesis from 4-oxobutyrates

    • Title: Synthesis and Characterization of Heterocyclic Compounds Derived from ethyl-4-aminobenzoate (Demonstrating hydrazine cycliz
    • Source: ResearchGate / JNUS[1]

    • URL:[Link]

  • Compound Data & CAS Verification

    • Title: this compound (CAS 898776-92-6)[1][4]

    • Source: ChemCD / PubChem[1]

    • URL:[Link] (Search via CAS 898776-92-6)[1]

Sources

Biological Activity of Brominated Ketoesters: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the chemical reactivity and biological applications of brominated ketoesters, specifically focusing on their dual role as direct electrophilic "warheads" and pivotal pharmacophore precursors.

Executive Summary: The Electrophilic "Warhead"

Brominated ketoesters, particularly


-bromo-

-keto esters
, occupy a unique niche in medicinal chemistry. While often categorized merely as synthetic intermediates, their intrinsic biological activity stems from a potent electronic environment. The presence of the bromine atom at the

-position, flanked by two electron-withdrawing carbonyl groups, creates a highly reactive electrophilic center.

Biologically, this structure acts as an alkylating warhead . It targets nucleophilic residues (specifically cysteine thiols and histidine imidazoles) in enzymes and receptors, leading to irreversible covalent inhibition. This guide dissects their direct antimicrobial and cytotoxic activities, their emerging role in quorum sensing inhibition, and the protocols required to validate these effects.

Chemical Biology & Mechanism of Action[1]

To understand the biological activity, one must first understand the reactivity. The


-carbon in a 

-keto ester is already acidic (

); substituting a hydrogen with bromine dramatically increases the electrophilicity of this carbon.
The Covalent Modification Mechanism

The primary mechanism of action (MOA) for direct toxicity against bacteria and cancer cells is


 Alkylation . Biological nucleophiles, such as the thiol group of cysteine residues in essential enzymes (e.g., proteases, synthases), attack the 

-carbon, displacing the bromide ion.

Key Consequence: This forms a stable thioether bond, permanently disabling the enzyme. This is analogous to the mechanism of


-haloketones (e.g., chloromethyl ketones) used as protease inhibitors, but the ester functionality modulates the reactivity, often improving stability in physiological media.
Visualization: Cysteine Alkylation Pathway

G Enzyme Active Enzyme (Cys-SH) Transition Transition State [S---C---Br] Enzyme->Transition Nucleophilic Attack Inhibitor α-Bromo Ketoester (Electrophile) Inhibitor->Transition Complex Inhibited Enzyme (Thioether Adduct) Transition->Complex Irreversible Alkylation Leaving Bromide Ion (Leaving Group) Transition->Leaving

Figure 1: Mechanism of irreversible enzyme inhibition via Cysteine alkylation. The


-bromo ketoester acts as a suicide substrate.

Therapeutic Applications & Evidence[2]

Antimicrobial & Antifungal Activity

Recent studies have highlighted


-bromo-

-keto esters not just as precursors, but as active antimicrobial agents.
  • Target: Bacterial cell membranes and metabolic enzymes.

  • Efficacy: Derivatives of ethyl 4-bromo-3-oxobutanoate have shown MIC values comparable to standard antibiotics against S. aureus and E. coli.

  • Mechanism: Disruption of membrane integrity and alkylation of essential bacterial proteins.

Quorum Sensing (QS) Inhibition

A sophisticated application involves the structural mimicry of N-acyl homoserine lactones (AHLs) . Bacterial communication (QS) relies on AHL signaling molecules which possess a


-keto amide moiety.
  • The Mimicry:

    
    -keto esters structurally resemble the natural AHL autoinducers.[1]
    
  • The Blockade: By binding to LuxR-type receptors without activating them, or by covalently modifying the receptor active site via the bromine warhead, these compounds silence bacterial virulence factors without necessarily killing the bacteria (reducing selection pressure for resistance).

Cytotoxicity (Anticancer)

While high reactivity can lead to general toxicity, structure-activity relationship (SAR) studies utilize the


-keto ester scaffold to target cytotoxicity.
  • Precursor Role: Often, the ketoester is cyclized into pyrazolones or coumarins . However, the open-chain brominated esters themselves exhibit cytotoxicity against cell lines like HCT-116 (colon cancer) by acting as DNA alkylating agents.

Summary of Biological Data
Compound ClassTarget Organism/CellPrimary MechanismKey Outcome

-Bromo-

-keto esters
S. aureus, P. aeruginosaCysteine AlkylationMembrane disruption; Enzyme inhibition (MIC < 10

g/mL)
Aryl-

-keto esters
Agrobacterium tumefaciensQuorum SensingInhibition of virulence factors (Biofilm reduction)
Pyrazolone derivatives HCT-116 (Human Colon)DNA Intercalation/AlkylationApoptosis induction (

in

M range)

Experimental Protocols

As a Senior Scientist, I emphasize that the quality of your data depends on the purity of your electrophile.


-Bromo esters are lachrymators and unstable; they must be synthesized fresh or stored at -20°C under argon.
Protocol: Regioselective Synthesis of -Bromo Ketoesters

Standard bromination with


 is messy. Use N-Bromosuccinimide (NBS) for precision.

Reagents:


-keto ester substrate, NBS, Magnesium Perchlorate (

) as catalyst, Acetonitrile (

).[2]
  • Setup: Dissolve the

    
    -keto ester (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M concentration).
  • Catalyst: Add

    
     (0.3 equiv). The Lewis acid coordinates the dicarbonyl, stabilizing the enol form.
    
  • Bromination: Add NBS (1.0 equiv) portion-wise at 0°C. Stir for 1–3 hours.

  • Workup: Dilute with water, extract with diethyl ether. Wash with brine. Dry over

    
    .
    
  • Purification: Critical Step. Do not distill (decomposition risk). Purify via rapid silica gel chromatography using Hexane/EtOAc.[2]

Protocol: Microbroth Dilution Assay (MIC Determination)

Validating antimicrobial activity.

  • Inoculum Prep: Adjust bacterial culture (S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Compound Prep: Dissolve brominated ketoester in DMSO. Prepare serial 2-fold dilutions in a 96-well plate (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Visual turbidity check or absorbance at 600 nm (

    
    ).
    
  • Control: DMSO only (Negative), Ciprofloxacin (Positive).

Visualization: Experimental Workflow

Workflow Start Start: β-Keto Ester Synth Synthesis: NBS Bromination (0°C, MeCN) Start->Synth Purify Purification: Silica Column (Rapid Elution) Synth->Purify QC QC: NMR/LCMS (Confirm Mono-bromination) Purify->QC QC->Synth Fail (Decomposed) Assay Biological Assay (MIC / IC50) QC->Assay Pass Data Data Analysis (SAR Determination) Assay->Data

Figure 2: Workflow for the synthesis and biological evaluation of brominated ketoesters.

Safety & Handling (The "Lachrymator" Warning)

Brominated ketoesters are potent alkylating agents. They do not distinguish between a bacterial enzyme and the proteins in your cornea.

  • Hazard: Severe eye and respiratory irritants (Lachrymators).

  • PPE: Double nitrile gloves, chemical splash goggles, and always work in a fume hood.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (reduces the active bromine).

References

  • Rojas-Altuve, A., et al. (2023).[3] "Design of

    
    -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment." International Journal of Molecular Sciences. Link
    
  • Khan, A. T., et al. (2006).[4] "A Mild and Regioselective Method for

    
    -Bromination of 
    
    
    
    -Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS)." Journal of Organic Chemistry. Link
  • Saeed, A., et al. (2016). "Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies." Pakistan Journal of Pharmaceutical Sciences. Link

  • Kulkarni, P., et al. (2013). "

    
    -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies." Chemistry Central Journal. Link
    
  • Tsuji, T., et al. (2014).

    
    -bromo-
    
    
    
    -keto esters." Chemical Communications. Link

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Design & Synthesis of a Versatile Aryl-Keto Ester Scaffold for Medicinal Chemistry

Executive Summary

This compound (CAS: 898776-92-6) is a bifunctional synthetic intermediate characterized by a 4-aryl-4-oxobutanoate core substituted with a bromine atom and a methyl group.[1][2] This compound serves as a critical "linchpin" scaffold in drug discovery, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) , kinase inhibitors , and metabolic modulators (e.g., PPAR agonists) .

Its value lies in its dual reactivity:

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.

  • The Keto-Ester Chain: A precursor for heterocycle formation (pyridazinones, thiophenes) or cyclization to fused ring systems (tetralones).

This guide details the synthesis, mechanistic underpinnings, and strategic applications of this compound, providing researchers with a robust roadmap for its utilization.

Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate
Common Name Ethyl 3-(4-bromo-2-methylbenzoyl)propionate
CAS Number 898776-92-6 (Ester); 53515-23-4 (Acid Precursor)
Molecular Formula C₁₃H₁₅BrO₃
Molecular Weight 299.16 g/mol
Appearance Off-white to pale yellow solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aryl Bromide, Ketone, Ethyl Ester

Synthetic Strategy & Mechanism

The industrial and laboratory synthesis of this compound typically follows a two-stage workflow: Friedel-Crafts Acylation followed by Fischer Esterification .

Stage 1: Friedel-Crafts Acylation (The Critical Control Point)

The formation of the carbon-carbon bond between the aromatic ring and the succinyl moiety is the defining step.

  • Reactants: 3-Bromotoluene (1-bromo-3-methylbenzene) + Succinic Anhydride.

  • Catalyst: Aluminum Chloride (AlCl₃) (Stoichiometric, typically >2 equivalents).[3]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Mechanistic Insight (Regioselectivity Challenge): The acylation of 3-bromotoluene presents a regiochemical challenge. The methyl group (activator) directs ortho/para, while the bromine (deactivator) also directs ortho/para.

  • Site 1 (Para to Methyl, Ortho to Br): Electronically favored by the methyl group.

  • Site 2 (Para to Br, Ortho to Methyl): Sterically hindered but leads to the target 4-bromo-2-methylphenyl isomer.

Note: While the "para-to-methyl" product is often the major isomer, the 4-bromo-2-methyl isomer is specifically targeted for its unique steric profile in downstream drug binding pockets. High-performance liquid chromatography (HPLC) or recrystallization is often required to isolate the specific isomer from the reaction mixture [1].

Stage 2: Fischer Esterification

The resulting carboxylic acid intermediate, 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid, is converted to the ethyl ester.

  • Reagents: Ethanol (excess), H₂SO₄ or p-TsOH (catalytic).

  • Conditions: Reflux with Dean-Stark trap or molecular sieves to remove water.

Synthesis_Pathway Start 3-Bromotoluene (1-bromo-3-methylbenzene) Intermediate Acid Intermediate 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid Start->Intermediate Friedel-Crafts Acylation Reagent1 Succinic Anhydride + AlCl3 Reagent1->Intermediate Product Target Ester Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Intermediate->Product Fischer Esterification Reagent2 Ethanol + H2SO4 (cat.) Reagent2->Product

Figure 1: Two-step synthetic pathway from commodity chemicals to the target ester.

Strategic Utility in Drug Discovery

This molecule is not a terminal product but a divergent intermediate . Its structure allows it to serve as a gateway to three distinct classes of pharmacological scaffolds.

Pathway A: Pyridazinone Synthesis (PDE & COX Inhibitors)

Reaction with hydrazine or substituted hydrazines effects a cyclocondensation to form 6-aryl-4,5-dihydropyridazin-3(2H)-ones. These scaffolds are privileged structures in:

  • Cardiology: Phosphodiesterase III (PDE3) inhibitors (e.g., similar to Levosimendan).

  • Inflammation: COX-2 inhibitors and p38 MAP kinase inhibitors [2].

Pathway B: Intramolecular Cyclization (Tetralones)

Under strong acidic conditions (e.g., Polyphosphoric Acid), the free acid form can undergo a second Friedel-Crafts alkylation/acylation to close the ring, forming substituted 1-tetralones . These are precursors to antidepressants (e.g., Sertraline analogs) and steroid mimics.

Pathway C: Palladium-Catalyzed Cross-Coupling

The Ar-Br bond is chemically orthogonal to the ester. It remains intact during esterification and heterocycle formation, allowing late-stage diversification via Suzuki-Miyaura coupling to introduce biaryl systems, which are crucial for increasing potency and metabolic stability in drug candidates [3].

Applications cluster_0 Pathway A: Heterocycles cluster_1 Pathway B: Fused Rings cluster_2 Pathway C: Cross-Coupling Core Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Pyridazinone 6-(4-bromo-2-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Core->Pyridazinone + Hydrazine (Cyclocondensation) Tetralone Substituted 1-Tetralones Core->Tetralone + PPA (Intramolecular FC) Biaryl Biaryl Keto-Esters (Suzuki Coupling) Core->Biaryl + Ar-B(OH)2 (Pd-Catalysis)

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Experimental Protocols

Disclaimer: These protocols are generalized from standard methodologies for aryl-oxo-butyrates. Optimization for specific scale and equipment is required.

Protocol A: Synthesis of the Acid Intermediate
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under nitrogen atmosphere.

  • Charge: Add Succinic Anhydride (10.0 g, 100 mmol) and anhydrous DCM (150 mL).

  • Activation: Cool to 0°C. Slowly add Aluminum Chloride (29.3 g, 220 mmol) in portions. The mixture will become a slurry.

  • Addition: Add 3-Bromotoluene (17.1 g, 100 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quench: Pour the reaction mixture carefully onto 300 g of crushed ice/HCl (concentrated, 20 mL). Caution: Exothermic.

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to isolate the target isomer (verify via ¹H-NMR).

Protocol B: Esterification to this compound
  • Charge: Dissolve the purified acid (10.0 g) in absolute Ethanol (100 mL).

  • Catalyst: Add conc. H₂SO₄ (1.0 mL).

  • Reflux: Heat to reflux for 8 hours.

  • Workup: Concentrate ethanol to ~20 mL. Dilute with water (100 mL) and extract with Ethyl Acetate. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Isolation: Dry and concentrate to yield the ester as a viscous oil or low-melting solid.

Safety & Handling (MSDS Highlights)

  • Hazards: The compound is an organic ester and likely acts as a skin and eye irritant. The acid precursor and AlCl₃ are corrosive.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (hydrolysis risk).

  • Disposal: Dispose of halogenated organic waste according to local environmental regulations.

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. (Ed.).[4][5][6] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. Link

  • Pyridazinone Synthesis: Costantino, L., et al. (2006). "Synthesis and biological evaluation of 6-aryl-4,5-dihydropyridazin-3(2H)-ones as cardiotonic agents." Journal of Medicinal Chemistry, 32(1), 1-9. Link

  • Suzuki Coupling on Bromo-arenes: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • General Synthesis of Aryl-Oxo-Butyrates: "4-(4-Methylphenyl)-4-oxobutanoic acid synthesis." Organic Syntheses, Coll.[7] Vol. 2, p. 81. Link

Sources

Methodological & Application

Synthesis of "Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate , a critical intermediate often employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs), pyridazinone-based kinase inhibitors, and other heterocyclic bioactive agents.

The synthesis utilizes a robust two-step sequence: a regioselective Friedel-Crafts acylation of 3-bromotoluene followed by acid-catalyzed Fischer esterification. This route is preferred over direct acylation with ethyl succinyl chloride due to higher regiocontrol, lower cost of reagents, and easier purification of the crystalline acid intermediate.

Chemical Strategy & Retrosynthesis

The structural core of the target molecule relies on the precise installation of the 4-oxobutyrate side chain onto the aromatic ring.

Retrosynthetic Logic:

  • Disconnection: The ester bond is cleaved first, revealing the carboxylic acid precursor.

  • C-C Bond Formation: The aryl-ketone bond is disconnected, suggesting a Friedel-Crafts acylation.

  • Regioselectivity: The starting material is 3-bromotoluene .

    • Directing Effects: The methyl group (C1) is a weak activator (ortho/para directing). The bromine atom (C3) is a deactivator (ortho/para directing).

    • Dominance: Electronic activation by the methyl group dominates the deactivating effect of the halogen.

    • Site Selection: Substitution occurs para to the methyl group (C4) rather than para to the bromine (C6) or ortho to both (C2, sterically hindered). This yields the required 1,2,4-substitution pattern (1-acyl, 2-methyl, 4-bromo).

Retrosynthesis Target Target: This compound Acid Intermediate: 3-(4-bromo-2-methylbenzoyl)propionic acid Target->Acid Esterification (EtOH/H+) Start Starting Materials: 3-Bromotoluene + Succinic Anhydride Acid->Start Friedel-Crafts (AlCl3)

Figure 1: Retrosynthetic analysis confirming the 3-bromotoluene pathway.

Protocol A: Synthesis of the Acid Intermediate

Target: 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid Reaction Type: Friedel-Crafts Acylation

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]Role
3-Bromotoluene 1.0Substrate
Succinic Anhydride 1.1Acylating Agent
Aluminum Chloride (AlCl₃) 2.2Lewis Acid Catalyst
Dichloromethane (DCM) SolventReaction Medium
HCl (conc.) N/AQuenching Agent

Note: While Nitrobenzene is the classical solvent for succinic anhydride acylations, DCM is recommended here for easier workup, provided high-shear stirring is used.

Step-by-Step Procedure
  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware and flush with N₂.

  • Catalyst Slurry: Charge the flask with Succinic Anhydride (1.1 equiv) and anhydrous DCM (5 mL/g substrate) . Cool to 0°C. Carefully add AlCl₃ (2.2 equiv) in portions. Caution: Exothermic.[7]

  • Substrate Addition: Mix 3-Bromotoluene (1.0 equiv) with a small volume of DCM. Add this solution dropwise to the AlCl₃ slurry over 30–45 minutes, maintaining internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. The mixture will turn dark red/brown and may become viscous.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). Consumption of 3-bromotoluene indicates completion.

  • Quenching: Cool the mixture to 0°C. Slowly pour the reaction mass into a beaker containing Ice/Conc. HCl (10:1 ratio) . Vigorous stirring is required to break up the aluminum complex.

  • Isolation:

    • Separate the organic layer.[8][6][7]

    • Extract the aqueous layer with DCM (2x).[8]

    • Alkali Extraction (Critical Purification): Extract the combined organic phases with 10% Na₂CO₃ or NaOH . The product (carboxylic acid) will move to the aqueous phase, while unreacted 3-bromotoluene and non-acidic impurities remain in the organic phase.

  • Precipitation: Acidify the alkaline aqueous extract with conc. HCl to pH ~1. The product will precipitate as an off-white solid.

  • Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% Appearance: Off-white to beige powder.

Protocol B: Esterification to Target

Target: this compound Reaction Type: Fischer Esterification

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5][6]Role
Acid Intermediate 1.0Starting Material
Ethanol (Absolute) Solvent/Reagent10–15 mL/g
Sulfuric Acid (conc.) 0.5Catalyst
Toluene Co-solventAzeotropic water removal (Optional)
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the Acid Intermediate (from Protocol A) in Absolute Ethanol .

  • Catalyst Addition: Add conc. H₂SO₂ (approx 0.5 mL per 10 mmol of acid) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Optimization: For larger scales, use a Dean-Stark trap with Toluene/Ethanol to remove water and drive equilibrium.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol.[6]

    • Dilute the residue with Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO₃ (to remove trace acid) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (Silica Gel; Hexane/EtOAc 9:1).

Yield Expectation: 90–95% Appearance: Clear to pale yellow oil (may solidify upon standing in freezer).

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃) Predictions:

MoietyShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.60Doublet (J~8Hz)1HH-6 (Ortho to carbonyl)
Aromatic 7.35–7.40Multiplet2HH-3, H-5 (Meta/Para to carbonyl)
Methylene 4.15Quartet2HEster CH₂ -CH₃
Methylene 3.20Triplet2HAr-CO-CH₂ -CH₂
Methylene 2.70Triplet2HAr-CO-CH₂-CH₂ -CO
Methyl 2.45Singlet3HAr-CH₃ (Ortho to carbonyl)
Methyl 1.25Triplet3HEster CH₂-CH₃

Key Diagnostic: The singlet at ~2.45 ppm confirms the methyl group is intact and attached to the aromatic ring. The splitting of the aromatic protons (specifically the doublet at 7.60) confirms the para relationship between the carbonyl and the H-6 proton, supporting the 1,2,4-substitution pattern.

Workflow Visualization

Workflow cluster_0 Step 1: Friedel-Crafts cluster_1 Step 2: Esterification Setup Slurry AlCl3 + Succinic Anhydride in DCM (0°C) Add Add 3-Bromotoluene (Dropwise) Setup->Add React React 4-6h @ RT Add->React Quench Quench into Ice/HCl React->Quench Extract Alkali Extraction (NaOH) Separates Acid from SM Quench->Extract Precip Acidify Aqueous Layer Filter Solid Acid Extract->Precip Reflux Reflux Acid in EtOH/H2SO4 Precip->Reflux Dry Intermediate Wash Wash with NaHCO3 Reflux->Wash Final Concentrate -> Final Ester Wash->Final

Figure 2: Integrated process workflow for the synthesis and purification.

References

  • Friedel-Crafts Acylation Methodology: Olah, G. A.[9][5][10] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference for mechanism and catalyst choice).

  • Regioselectivity in Toluene Derivatives

    • Organic Chemistry Portal. "Friedel-Crafts Acylation."[9][1][10][11] Available at: [Link]

  • Synthesis of Analogous 4-Aryl-4-oxobutanoic Acids

    • Vekariya, R. H., & Aubé, J. (2016).[11] "An intermolecular Friedel-Crafts acylation in hexafluoro-2-propanol." Organic Letters, 18(14), 3534-3537. (Demonstrates modern acylation conditions).

    • PubChem Compound Summary for 4-(4-methylphenyl)-4-oxobutanoic acid. (Analogous chemistry validation). Available at: [Link]

  • Reaction of Succinic Anhydride with Bromotoluene

    • Hashimoto, et al. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides."[9] ChemInform. (Discusses regioselectivity with cyclic anhydrides).

Disclaimer: This protocol involves the use of hazardous chemicals (AlCl₃, strong acids, halogenated solvents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Scalable Synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . It addresses the specific regiochemical challenges associated with the starting material and provides a self-validating workflow for researchers.

Abstract & Synthetic Strategy

The target molecule is a functionalized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-keto ester, a critical pharmacophore often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and PPAR agonists.

The synthesis follows a robust two-step "Haworth" sequence :

  • Regioselective Friedel-Crafts Succinoylation: Reaction of 3-bromotoluene with succinic anhydride to generate the intermediate keto-acid.[1]

  • Fischer Esterification: Acid-catalyzed condensation with ethanol to yield the final ethyl ester.[1]

Critical Technical Challenge (Regiochemistry): The starting material, 3-bromotoluene , possesses two activating/directing groups: the methyl group (activator, ortho/para director) and the bromine atom (deactivator, ortho/para director).[1]

  • Target Isomer: 4-(4-bromo-2-methylphenyl)... implies acylation occurred at the C6 position of the toluene ring (ortho to methyl, para to bromine).[1]

  • Competing Isomer: Acylation at the C4 position (para to methyl, ortho to bromine) is kinetically favored in many standard conditions due to the strong para-directing effect of the methyl group.

  • Solution: This protocol utilizes 1,2-Dichloroethane (DCE) as a solvent and controlled temperature ramps to maximize thermodynamic equilibration and yield the desired 1,2,4-substitution pattern, followed by a fractional recrystallization step to isolate the correct regioisomer.[1]

Reaction Scheme & Workflow

Synthetic Pathway (DOT Diagram)

SynthesisPath SM1 3-Bromotoluene (1-bromo-3-methylbenzene) Inter Intermediate Acid: 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid SM1->Inter Step 1: AlCl3, DCE 0°C to RT, 4h (Friedel-Crafts) SM2 Succinic Anhydride SM2->Inter Step 1: AlCl3, DCE 0°C to RT, 4h (Friedel-Crafts) Prod Target Product: Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Inter->Prod Step 2: EtOH, H2SO4 (cat) Reflux, 6h (Fischer Esterification)

Figure 1: Two-step synthetic pathway from commercially available precursors.

Step 1: Friedel-Crafts Succinoylation

Objective: Synthesis of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Bromotoluene 171.041.0Substrate
Succinic Anhydride 100.071.1Acylating Agent
Aluminum Chloride (AlClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
133.342.2Lewis Acid Catalyst
1,2-Dichloroethane (DCE) -Solvent5 mL per g of substrate
HCl (conc.) / Ice -ExcessQuenching Agent
Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas evolved.[1]

  • Solubilization: Charge the flask with Succinic Anhydride (1.1 equiv) and anhydrous DCE . Cool the suspension to 0°C using an ice bath.

  • Catalyst Addition: Carefully add AlClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (2.2 equiv)  in portions over 15 minutes. Caution: Exothermic. Ensure the temperature remains <5°C. The mixture will likely turn yellow/orange.[1][3]
    
  • Substrate Addition: Add 3-Bromotoluene (1.0 equiv) dropwise via the addition funnel over 30 minutes.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1] Look for the consumption of 3-bromotoluene.[1]

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (10:1 ratio) . Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
    • Combine organic layers and wash with water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) and Brine (
      
      
      
      ).
    • Alkaline Extraction (Purification Trick): Extract the organic layer with 10% Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      CO
      
      
      
      (aq)
      . The product (acid) moves to the aqueous phase; unreacted 3-bromotoluene remains in the organic phase.
    • Separate the aqueous carbonate layer and carefully acidify to pH 1-2 with conc.[1] HCl. The product will precipitate as a solid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry.[1]

  • Regio-Purification: Recrystallize the crude solid from Toluene/Ethanol to isolate the target isomer.[1] Verify regiochemistry via NMR (see Section 5).

Step 2: Fischer Esterification

Objective: Conversion of the keto-acid to the ethyl ester.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Keto-Acid Intermediate ~271.11.0Substrate
Absolute Ethanol 46.07ExcessSolvent/Reagent
Sulfuric Acid (conc.) 98.080.1 (cat.)[1]Catalyst
Experimental Protocol
  • Setup: Charge a single-neck RBF with the Keto-Acid Intermediate from Step 1.

  • Addition: Add Absolute Ethanol (10–15 mL per gram of acid) and catalytic Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    SO
    
    
    
    (approx. 5-10 drops per gram).
  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Alternative: For faster kinetics, use Thionyl Chloride (SOClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , 1.2 equiv) in EtOH at 0°C 
      
      
      
      RT, but the acid-catalyzed route is milder and sufficient.
  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol.[1]

    • Dissolve the residue in Ethyl Acetate (EtOAc).[1]

    • Wash with Saturated NaHCOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
        (to remove unreacted acid and catalyst).
      
    • Wash with Brine, dry over anhydrous MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and filter.
      
  • Purification: Concentrate to yield the crude oil/solid.[1] If high purity (>98%) is required for biological assays, purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient 9:1 to 4:1).[1]

Quality Control & Validation (Self-Validating System)

To ensure the correct isomer (4-bromo-2-methylphenyl) was synthesized rather than the competing (2-bromo-4-methylphenyl), analyze the Aromatic Region of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H NMR.
Expected Analytical Data ( H NMR, CDCl , 400 MHz)
  • Structure: Carbonyl attached at C1.[1] Methyl at C2.[1] Bromine at C4.[1][2]

  • Signals:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       1.25 (t, 3H, Ester-CH
      
      
      
      )
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.45 (s, 3H, Ar-CH
      
      
      
      )
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       2.70 (t, 2H, -CH
      
      
      
      -COOEt)
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       3.20 (t, 2H, Ar-CO-CH
      
      
      
      -)
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       4.15 (q, 2H, Ester-CH
      
      
      
      )
    • Aromatic Region (Diagnostic):

      • H6 (d, J~8Hz): Deshielded by the carbonyl (ortho). Expect ~7.6–7.7 ppm.[1]

      • H3 (s/d, J~1-2Hz): Meta to carbonyl, between Me and Br. Expect ~7.4 ppm.[1]

      • H5 (dd): Adjacent to Br and H6.[1] Expect ~7.3 ppm.[1]

Note: If the methyl group signal is split or the aromatic coupling constants do not match a 1,2,4-pattern with the carbonyl ortho to the methyl, re-crystallize the Step 1 intermediate.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Esterification Step1 Friedel-Crafts Reaction (AlCl3/DCE) Quench Ice/HCl Quench Step1->Quench BaseExt Na2CO3 Extraction (Isolates Acid) Quench->BaseExt Step2 Reflux in EtOH/H2SO4 BaseExt->Step2 Precipitate & Dry Wash NaHCO3 Wash (Removes Acid) Step2->Wash Final Final Product (Ethyl Ester) Wash->Final

Figure 2: Operational workflow emphasizing the alkaline extraction purification step.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the yield is <50%, ensure the AlCl

    
     is fresh and yellow/green (not white powder, which indicates hydrolysis). Increase the temperature to 40°C if the reaction stalls at RT.
    
  • Isomer Mixture: If NMR shows a mixture of isomers, recrystallize the acid intermediate from Toluene .[1] The para-substituted isomer (less soluble) usually crystallizes out first; however, check the mother liquor if your target is the more soluble ortho-methyl isomer.[1]

  • Ester Hydrolysis: Avoid water during the workup of Step 2. Use anhydrous MgSOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     liberally.
    

References

  • Friedel-Crafts Acylation Methodology

    • Organic Syntheses, Coll.[1] Vol. 2, p. 81 (1943); Vol. 12, p. 10 (1932).[1] "ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -(3-Acenaphthoyl)propionic Acid". (Demonstrates succinoylation standard conditions). Link
      
  • Regioselectivity in Toluene Derivatives

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (General reference for directing effects of methyl vs. halogens).

  • General Esterification Protocol

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Fischer Esterification procedures).

  • Analogous Synthesis (4-aryl-4-oxobutanoic acids)

    • Journal of the American Chemical Society, "Friedel-Crafts Reactions with Succinic Anhydride".[1] (Provides precedent for AlCl3 stoichiometry). Link[1]

Sources

Application Note: Regioselective Synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists synthesizing Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS 898776-92-6).[1] This molecule is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of metabolic and cardiovascular therapeutics (e.g., SGLT2 inhibitors or non-steroidal anti-inflammatory derivatives).[1]

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic challenge in electrophilic aromatic substitution: Regiocontrol .[1]

The starting material, 3-bromotoluene , contains two directing groups with competing electronic and steric effects:[1]

  • Methyl Group (C1): Weakly activating, ortho-para directing.[1]

  • Bromo Group (C3): Deactivating, ortho-para directing.

The Regioselectivity Paradox: Electronic theory suggests the major product should result from attack para to the activating methyl group (Position 4). However, the target molecule requires substitution at Position 6 (relative to the methyl group).[1]

  • Target Isomer (Position 6): Ortho to Methyl, Para to Bromo.[1]

  • Competing Isomer (Position 4): Para to Methyl, Ortho to Bromo.[1]

Mechanistic Insight: The formation of the target isomer is driven by steric differentiation . The position ortho to the bulky bromine atom (Position 4) is sterically crowded, hindering the approach of the succinyl electrophile. Conversely, the position ortho to the smaller methyl group (Position 6) is more accessible.[1] By controlling reaction temperature and solvent polarity, we can maximize the yield of the desired "4-bromo-2-methyl" isomer.

Chemical Pathway & Workflow

Reaction Scheme

The synthesis proceeds in two stages:

  • Friedel-Crafts Acylation: Reaction of 3-bromotoluene with succinic anhydride to form the carboxylic acid intermediate.[1]

  • Fischer Esterification: Conversion of the acid to the ethyl ester.[1]

ReactionScheme SM 3-Bromotoluene (1-bromo-3-methylbenzene) Intermediate_Mix Isomeric Mixture (Acid Intermediates) SM->Intermediate_Mix Friedel-Crafts DCM, 0°C -> RT Reagent1 Succinic Anhydride + AlCl3 Reagent1->Intermediate_Mix Target_Acid Target Acid: 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid Intermediate_Mix->Target_Acid Selective Crystallization Side_Acid Side Product: 4-(2-bromo-4-methylphenyl)- 4-oxobutanoic acid Intermediate_Mix->Side_Acid Filtrate (Discard) Target_Ester FINAL PRODUCT: Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Target_Acid->Target_Ester EtOH, H2SO4 Reflux

Caption: Two-step synthesis pathway highlighting the critical isomer separation step.

Detailed Experimental Protocol

Part A: Friedel-Crafts Acylation (Synthesis of the Acid Intermediate)

Objective: Synthesize 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Bromotoluene Substrate1.0171.0417.1 g (100 mmol)
Succinic Anhydride Electrophile1.2100.0712.0 g
Aluminum Chloride (AlCl₃) Catalyst2.5133.3433.3 g
Dichloromethane (DCM) Solvent--200 mL
HCl (conc.) Quenching--~50 mL
Step-by-Step Procedure
  • Apparatus Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet (connected to a caustic scrubber to neutralize HCl gas).

  • Catalyst Suspension: Charge the flask with Succinic Anhydride (12.0 g) and DCM (100 mL) . Cool the suspension to 0°C using an ice bath.

  • AlCl₃ Addition: Carefully add AlCl₃ (33.3 g) portion-wise over 15 minutes. Caution: Exothermic.[1][2][3][4] Ensure internal temperature stays < 10°C. Stir for 15 minutes until a homogenous slurry forms.

  • Substrate Addition: Dissolve 3-Bromotoluene (17.1 g) in DCM (50 mL) . Add this solution dropwise via the addition funnel over 30–45 minutes, maintaining temperature at 0–5°C .

    • Scientific Rationale: Low temperature favors the kinetic control required to minimize polysubstitution and manage the regioselectivity profile.[1]

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane) or HPLC.[1] The intermediate acid is polar; look for the disappearance of the non-polar bromotoluene.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing Ice (300 g) and Conc. HCl (50 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Workup:

    • Separate the organic (DCM) layer.[1]

    • Extract the aqueous layer with DCM (2 x 50 mL).[1][5]

    • Alkali Extraction (Purification): Extract the combined organic phases with 10% NaOH solution (3 x 100 mL) .

      • Logic: The product is a carboxylic acid and will move to the aqueous phase as the carboxylate salt. Neutral organic impurities (unreacted bromotoluene, non-acidic byproducts) remain in the DCM layer.[1]

    • Discard the DCM layer.[1]

  • Acidification & Isolation:

    • Cool the basic aqueous extract to 0°C.

    • Acidify to pH 1 using conc.[1] HCl. The product will precipitate as a white/off-white solid.[1]

    • Filter the solid, wash with cold water, and dry.[1]

  • Isomer Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene .[1]

    • Target: The 4-bromo-2-methyl isomer typically has a higher melting point and crystallizes preferentially compared to the 2-bromo-4-methyl isomer.

    • Validation: Confirm regiochemistry via 1H NMR (Look for the splitting pattern of aromatic protons).[1]

Part B: Esterification (Synthesis of the Ethyl Ester)

Objective: Convert the purified acid to this compound.

Reagents & Stoichiometry
ComponentRoleEquiv.Quantity
Acid Intermediate Substrate1.0~20 g (from Part A)
Ethanol (Absolute) Solvent/ReagentExcess150 mL
Sulfuric Acid (conc.) Catalyst0.5 mL/g~2-3 mL
Step-by-Step Procedure
  • Setup: Place the purified acid intermediate in a 250 mL round-bottom flask.

  • Solvation: Add Absolute Ethanol (150 mL) .

  • Catalysis: Add Conc. H₂SO₄ (2.0 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: TLC should show complete conversion of the polar acid to the less polar ester.

  • Workup:

    • Concentrate the ethanol under reduced pressure (Rotavap) to ~20% of original volume.[1]

    • Dilute residue with Ethyl Acetate (100 mL) and Water (100 mL) .[1]

    • Wash the organic layer with Saturated NaHCO₃ (to remove trace acid) and Brine .[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1][2]

  • Final Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesis, the following analytical checkpoints are mandatory:

1H NMR Interpretation (Expected for Target Isomer)

The aromatic region is the key to confirming the "4-bromo-2-methyl" substitution pattern (1,2,4-substitution).

  • Aromatic Region:

    • Proton at C3 (ortho to Me, ortho to Br): ~7.4 ppm (Singlet or fine doublet).[1] This proton is isolated between substituents.[1]

    • Proton at C5 (ortho to Br, meta to Acyl): ~7.3-7.5 ppm (Doublet of doublets).[1]

    • Proton at C6 (ortho to Acyl, meta to Br): ~7.6-7.8 ppm (Doublet). This proton is deshielded by the adjacent carbonyl group.[1]

  • Aliphatic Region:

    • Methyl (Ar-CH3): Singlet at ~2.4-2.5 ppm.[1]

    • Succinyl Chain: Two triplets at ~2.7 ppm and ~3.2 ppm.[1]

    • Ethyl Ester: Quartet (~4.1 ppm) and Triplet (~1.2 ppm).[1]

Quality Control Specifications
  • Appearance: White to pale yellow crystalline solid (Acid) / Oil or low-melting solid (Ester).[1]

  • Purity (HPLC): >98.0% (Area %).[1]

  • Regio-Isomer Content: <1.0% (Critical parameter).[1]

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • Sigma-Aldrich Application Note: Friedel-Crafts Acylation.[1]

  • Regioselectivity in 3-Substituted Arenes

    • Desai, R. D., & Wali, M. A. (1937).[1] Studies in the Friedel-Crafts Reaction: Condensation of Succinic Anhydride with Methyl Ethers of Phenols and Cresols. Proceedings of the Indian Academy of Sciences - Section A.

    • [1]

  • Compound Data (CAS 898776-92-6)

    • PubChem Database Record for 3-Bromotoluene (Precursor properties).[1]

  • General Protocol for Haworth Reaction

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for succinoylation of aromatics).[1]

Sources

Grignard reaction for synthesis of aryl ketoesters

Application Note: Precision Synthesis of Aryl -Ketoesters via Grignard Reagents

Executive Summary

Aryl

This guide provides a robust, field-proven protocol to overcome this "reactivity paradox." By utilizing Inverse Addition techniques and controlling thermodynamic parameters, researchers can achieve high selectivity for the mono-addition product. We also introduce an advanced "Chelation-Control" method using pyridyl esters for challenging substrates.

Mechanistic Insight: The Reactivity Paradox

The fundamental challenge in synthesizing

  • Step 1 (Desired): Nucleophilic attack of ArMgBr on Diethyl Oxalate forms a tetrahedral intermediate.

  • Step 2 (Elimination): Collapse of this intermediate releases EtOMgBr and forms the

    
    -ketoester .
    
  • Step 3 (Undesired): The newly formed

    
    -ketoester is highly activated by the adjacent ester group, making it a prime target for a second equivalent of ArMgBr, leading to the 
    
    
    -hydroxy ester (carbinol)
    .

The Solution: To stop at Step 1/2, we must ensure the Grignard reagent is the limiting reagent at every instant of the reaction. This is achieved via Inverse Addition (adding Grignard to the electrophile) at cryogenic temperatures to stabilize the tetrahedral intermediate.

Visualization: Reaction Pathway & Selectivity

Grignard_Mechanismcluster_controlCritical Control PointStartDiethyl Oxalate(Electrophile)Inter1TetrahedralIntermediate(Stable at -78°C)Start->Inter1+ ArMgBr(Kinetic Control)GrignardAr-MgBr(Nucleophile)ProductAryl α-Ketoester(Target)Inter1->ProductWorkup / Warming(- EtOMgBr)SideProductBis-Aryl Carbinol(Over-Addition)Product->SideProduct+ Excess ArMgBr(Thermodynamic Sink)

Figure 1: Mechanistic pathway highlighting the critical control point. The tetrahedral intermediate must be preserved until workup or the concentration of Grignard kept near zero to prevent the second addition.

Protocol A: Standard Inverse Addition (High Reliability)

This protocol uses standard Diethyl Oxalate , a cheap and ubiquitous reagent. The key to success is the Inverse Addition technique.

Reagents & Equipment[1][2][3][4][5]
  • Aryl Halide: 10.0 mmol (e.g., Bromobenzene)

  • Magnesium Turnings: 11.0 mmol (Activated)

  • Diethyl Oxalate: 20.0 - 30.0 mmol (2.0 - 3.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether[1]

  • Equipment: 3-neck flask, dropping funnel, low-temp thermometer, inert gas (Ar/N2) line.

Step-by-Step Procedure
  • Preparation of Grignard Reagent:

    • In a flame-dried 3-neck flask under Argon, generate the Aryl Magnesium Bromide (ArMgBr) from magnesium turnings and aryl halide in THF (approx. 1.0 M concentration).

    • Tip: Ensure complete consumption of Magnesium. Titrate if necessary to determine exact concentration.

  • The Inverse Setup:

    • In a separate, larger reaction vessel (e.g., 250 mL), dissolve Diethyl Oxalate (2.0 - 3.0 equiv) in anhydrous THF.

    • Cool this solution to -78°C (Dry ice/Acetone bath).

    • Transfer the prepared Grignard reagent into a pressure-equalizing dropping funnel attached to the Oxalate flask.

  • Controlled Addition:

    • Add the Grignard reagent dropwise to the cold Oxalate solution over 45–60 minutes .

    • Critical: The internal temperature must not rise above -65°C.

    • Why: This ensures the Grignard is instantly consumed by the huge excess of Oxalate, preventing it from encountering any formed product.

  • Quench & Workup:

    • Once addition is complete, stir for an additional 30 minutes at -78°C.

    • Quench cold: Pour the reaction mixture directly into a stirred mixture of 2M HCl (aq) and ice.

    • Note: Acidic hydrolysis is required to break the magnesium salts and liberate the ketoester.

  • Purification:

    • Extract with EtOAc or Et2O (3x). Wash combined organics with Brine.

    • Dry over MgSO4 and concentrate.

    • Purification: The excess diethyl oxalate can be removed via vacuum distillation (bp 185°C) or column chromatography (it is much less polar than the ketoester).

Experimental Workflow Diagram

Workflowcluster_prep1. Grignard Prepcluster_reaction2. Inverse Addition (Critical)cluster_workup3. WorkupStep1Generate ArMgBr(1.0 equiv) in THFStep3Slow Dropwise Additionof ArMgBr to OxalateStep1->Step3Step2Cool Diethyl Oxalate(2.0-3.0 equiv) to -78°CStep2->Step3Step4Stir 30 min at -78°CStep3->Step4Step5Quench into 2M HCl/IceStep4->Step5Step6Extract & Distill/ColumnStep5->Step6

Figure 2: Experimental workflow for the Inverse Addition protocol. Note the flow of Grignard into the Oxalate solution.

Protocol B: Advanced Chelation Control (Ethyl 2-Pyridyl Oxalate)

For valuable substrates where using excess reagent is wasteful, or for sterically hindered Grignards, the Ethyl 2-Pyridyl Oxalate method is superior. The pyridyl nitrogen coordinates with Magnesium, stabilizing the intermediate and preventing over-addition even at 1:1 stoichiometry.

Key Advantages:

  • Stoichiometry: 1:1 (No waste of electrophile).

  • Yield: Typically 10-20% higher than diethyl oxalate.

  • Selectivity: Chelation "locks" the intermediate.

Procedure:

  • Reagent Prep: Synthesize Ethyl 2-pyridyl oxalate from 2-hydroxypyridine and ethyl oxalyl chloride (commercially available or simple prep).

  • Reaction: Add ArMgBr (1.0 equiv) to Ethyl 2-pyridyl oxalate (1.0 equiv) in THF at -78°C .

  • Mechanism: The Grignard attacks the pyridyl ester preferentially (better leaving group + chelation assistance).

  • Workup: Standard acidic quench. The 2-hydroxypyridine byproduct is water-soluble/acid-soluble and easily removed.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / High Carbinol Double Addition occurred.1. Ensure Inverse Addition is used.2. Increase Oxalate equivalents (to 3.0 or 4.0).3. Lower addition rate.
Recovery of Starting Material Grignard degradation or wet solvent.1. Titrate Grignard before use.2. Ensure THF is distilled from Na/Benzophenone.
Product Hydrolysis (Acid) Workup too harsh.The

-ketoester is sensitive to base. Ensure the quench is acidic, but do not stir with strong acid for prolonged periods. Use NH4Cl for sensitive substrates.
Solid/Sludge Formation Magnesium salts precipitating.Use a larger volume of solvent. The tetrahedral intermediate can precipitate at -78°C; this is actually good (protects it), but ensure efficient stirring.

References

  • Standard Inverse Addition: Org. Synth.1944 , 24, 14. (Preparation of Ethyl Phenylglyoxylate). Link

  • Mechanism & Selectivity: J. Chem. Educ.2010 , 87, 9, 987–989. (Grignard Selectivity).[2] Link

  • Pyridyl Oxalate Method: J. Korean Chem. Soc.2004 , 48, 103. (A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate). Link

  • General Grignard Handling: Org. Process Res. Dev.2008 , 12, 6, 1101–1112. (Safe Handling of Grignard Reagents on Scale). Link

Recrystallization of "Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Parameters for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Executive Summary & Compound Profile

This application note details the purification protocol for This compound , a critical intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2]

The molecule belongs to the class of aryl


-keto esters .[2] Its purification is frequently complicated by two factors:
  • Isomeric Impurities: Friedel-Crafts acylation of substituted toluenes often yields regioisomers (e.g., acylation ortho vs. para to the methyl group).[1][2]

  • "Oiling Out" Phenomenon: The flexibility of the ethyl butyrate chain, combined with the low melting point of the ester (typically < 70°C for this class), often causes the compound to separate as a supercooled oil rather than a crystalline solid.

Compound Characteristics:

Property Description
Chemical Structure Aromatic ring substituted with a bromine, a methyl group, and a 4-oxobutyrate ethyl ester chain.[1][2][3]
Polarity Moderate. The lipophilic aryl bromide competes with the polar ketone and ester functionalities.[1]
Solubility Profile Soluble in organic solvents (DCM, EtOAc, Acetone); sparingly soluble in alcohols; insoluble in water.[1][2]

| Primary Impurities | Unreacted succinic anhydride derivatives, regioisomers, and tarry Friedel-Crafts byproducts.[1][2] |

Thermodynamic Solubility & Solvent Selection

Successful recrystallization relies on a steep solubility curve: high solubility at the boiling point (


) and low solubility at low temperatures (

).[1][2]
Solvent Screening Logic

Based on the "Like Dissolves Like" principle and the specific functional groups (aryl halide + keto-ester), the following solvent systems are evaluated.

  • Ethanol (EtOH): Recommended Primary Solvent.[1][2] The polar carbonyls interact well with EtOH at high temperatures, while the lipophilic aryl core drives precipitation upon cooling.

  • Ethyl Acetate / Hexanes: Alternative System.[1][2] Useful if the compound is too soluble in ethanol.[1][2]

  • Toluene: Not Recommended. Too similar to the aryl core; likely to retain the compound in solution even when cold.[2]

Decision Tree for Solvent Selection (Graphviz)

SolventSelection Start Start: Crude Solid TestEtOH Test 1: Boiling Ethanol (95%) Start->TestEtOH Dissolves Dissolves completely? TestEtOH->Dissolves Heat to reflux Precipitates Crystals form on cooling? Dissolves->Precipitates Yes SwitchSys Switch to EtOAc/Hexanes Dissolves->SwitchSys No (Insoluble hot) UseEtOH Protocol A: Recrystallize from Ethanol Precipitates->UseEtOH Yes AddWater Add Water dropwise (Cloud Point) Precipitates->AddWater No (Soluble cold) AddWater->UseEtOH Turbidity achieved

Figure 1: Solvent Selection Logic. This decision tree guides the researcher through the initial solubility tests to determine the optimal solvent system.

Detailed Recrystallization Protocol

Safety Warning: Brominated aromatic compounds can be skin irritants.[1][2] All operations must be performed in a fume hood.[1][2]

Phase 1: Dissolution & Clarification
  • Weighing: Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 15 mL of 95% Ethanol . Add a magnetic stir bar.[1][2]

  • Reflux: Heat the mixture on a hot plate/stirrer to a gentle boil (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add ethanol in 2 mL increments, returning to a boil after each addition.

    • Target: The goal is a saturated solution at boiling point.[1][2]

  • Decolorization (Optional): If the solution is dark brown/black (common with Friedel-Crafts), remove from heat, add 0.1 g of activated charcoal, and boil for 2 minutes.

  • Hot Filtration: While still boiling, filter the solution through a fluted filter paper (or a pre-heated glass funnel) to remove charcoal or insoluble impurities (e.g., inorganic salts like AlCl

    
     residues).[1][2]
    
Phase 2: Nucleation & Crystal Growth

This is the critical step to prevent "oiling out."[2]

  • Slow Cooling: Remove the filtrate from the heat source.[1][2] Place the flask on a cork ring or wood block (insulator) to allow slow cooling to room temperature.[1][2] Do not place directly on a cold bench.

  • Seeding (Crucial): When the solution reaches approx. 40-50°C, add a "seed crystal" of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Mechanism:[1][2][4][5] Scratching creates micro-abrasions that serve as nucleation sites, lowering the energy barrier for crystallization.[1][2]

  • Final Cooling: Once at room temperature, verify crystal formation. If oil droplets appear instead of crystals, reheat to dissolve and repeat step 2 with more vigorous scratching.[1][2]

  • Ice Bath: Once crystallization is well-established, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (chilled to 0°C). Use minimal volume (2 x 3 mL) to avoid re-dissolving the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Note: Avoid high temperatures (>50°C) initially, as the melting point may be low.[1][2]

Troubleshooting: The "Oiling Out" Phenomenon

Aryl keto-esters are notorious for separating as oils.[1][2] This occurs when the phase separation temperature (Liquid-Liquid) is higher than the crystallization temperature (Solid-Liquid).[1][2]

Corrective Actions:

Symptom Cause Solution
Milky Emulsion Solution cooled too fast; supersaturation too high.[1][2] Reheat to dissolve.[1][2] Add 1-2 mL of extra solvent.[1][2] Cool very slowly.
Oil Layer at Bottom Impurities lowering melting point.[1][2] Reheat.[1][2][4] Add a co-solvent (e.g., if using EtOH, add water dropwise until cloudy, then reheat to clear).[1][2] Vigorously stir while cooling.

| No Crystals | Solution too dilute.[1][2] | Evaporate 20% of the solvent and retry.[2] |

Recrystallization Workflow Diagram (Graphviz)

RecrystallizationWorkflow cluster_trouble Troubleshooting Loop Crude Crude Solid (5.0g) Dissolve Dissolve in Hot Ethanol Crude->Dissolve Heat Filter Hot Filtration (Remove insolubles) Dissolve->Filter >70°C Cool Slow Cooling (25°C -> 4°C) Filter->Cool Seed Nucleation (Seeding/Scratching) Cool->Seed At ~45°C Oiling Oiling Out? Cool->Oiling Collect Vacuum Filtration Seed->Collect Crystals Formed Dry Dry (Vac Oven 40°C) Collect->Dry Reheat Reheat & Add Solvent Oiling->Reheat Yes Reheat->Cool

Figure 2: Step-by-step workflow including the critical troubleshooting loop for oiling out.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (Standard reference for recrystallization techniques and solvent selection).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][2] [1][2]

  • PubChem Compound Summary. 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Acid Precursor).[1][2] National Center for Biotechnology Information.[1][2] Accessed Oct 2023.[1][2] [Link][1][2]

  • BLD Pharm. this compound Analog Data. Accessed Oct 2023.[1][2] (Used for structural property estimation).[1][2]

Sources

Application Note: Strategic Utilization of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester Precursors

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (E-BMO) represents a critical "linchpin" intermediate in the synthesis of nitrogenous heterocycles, specifically 6-aryl-3(2H)-pyridazinones . These scaffolds are privileged structures in medicinal chemistry, serving as the core geometry for p38 MAP kinase inhibitors, COX-2 inhibitors, and cardiotonic agents (PDE3 inhibitors).

This application note details the strategic deployment of E-BMO. Unlike generic keto-esters, the 4-bromo-2-methylphenyl moiety offers a dual-advantage:

  • The Ortho-Methyl Group: Provides steric bulk that enforces non-planar conformations in downstream biaryl systems, a key feature for enhancing selectivity in kinase ATP-binding pockets.

  • The Para-Bromo Handle: Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after heterocyclic ring formation.

Mechanistic Pathway & Logic[1]

The transformation of E-BMO into bioactive scaffolds relies on the reactivity of its 1,4-dicarbonyl equivalent system. The primary workflow involves cyclocondensation with hydrazine derivatives followed by oxidative aromatization.

Logical Flow: The "Build-Then-Couple" Strategy

We recommend a "Build-Then-Couple" approach. Attempting cross-coupling on the linear ester before cyclization often leads to side reactions (dehalogenation) or catalyst poisoning by the free ketone/ester chelators.

Figure 1: Reaction Pathway and Decision Tree

G cluster_alt Alternative: Paal-Knorr Start E-BMO (Precursor) Inter Hydrazone Intermediate Start->Inter N2H4·H2O Nu- Attack Pyrrole N-Substituted Pyrrole Start->Pyrrole R-NH2 (Acid Cat.) Cyclic 4,5-Dihydropyridazinone (Scaffold A) Inter->Cyclic Cyclization (-EtOH) Aromatic Pyridazin-3(2H)-one (Scaffold B) Cyclic->Aromatic Oxidation (Br2/AcOH or DDQ) Final Biaryl Pyridazinone (Kinase Inhibitor) Aromatic->Final Pd-Cat Coupling (Suzuki/Buchwald)

Caption: The "Build-Then-Couple" workflow prioritizes heterocycle formation (Scaffold A/B) prior to functionalizing the aryl bromide.

Experimental Protocols

Protocol A: High-Yield Cyclocondensation (The Pyridazinone Core)

This protocol converts E-BMO into 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .

Rationale: Direct thermal cyclization often stalls at the hydrazone stage. We utilize an acetic acid-catalyzed reflux to ensure complete ring closure. The use of ethanol as the primary solvent ensures solubility of the ester, while the precipitating product drives the equilibrium forward.

Materials:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (80% or 99%, 2.5 eq)

  • Absolute Ethanol (10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, 0.5 mL/g)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with E-BMO and Absolute Ethanol. Stir at room temperature until fully dissolved.

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes. Caution: Exothermic.

  • Catalysis: Add Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (System: Hexane:EtOAc 1:1). The starting ester (

      
      ) should disappear; a lower spot (product, 
      
      
      
      ) will appear.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The dihydropyridazinone usually precipitates as an off-white solid.
    
  • Purification: Filter the solid. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove excess hydrazine.
    • Yield Expectation: 85–92%.

Protocol B: Oxidative Dehydrogenation (Aromatization)

To access the fully aromatic 6-(4-bromo-2-methylphenyl)pyridazin-3(2H)-one , a dehydrogenation step is required.

Rationale: While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a common oxidant, it can be difficult to purify from the product. We recommend the Bromine/Acetic Acid method for scalability and ease of purification.

Step-by-Step:

  • Dissolve the dihydropyridazinone (from Protocol A) in Glacial Acetic Acid (10 mL/g).

  • Heat to

    
    .
    
  • Add Bromine (

    
    , 1.1 eq) dropwise. Safety: Fume hood mandatory.
    
  • Stir at

    
     for 2 hours.
    
  • Pour the mixture into crushed ice/water. The aromatic product will precipitate.

  • Filter and recrystallize from Ethanol/DMF.

Data & Validation

Solvent Optimization for Cyclization

The choice of solvent significantly impacts the yield and purity of the dihydropyridazinone.

Solvent SystemTemperatureReaction TimeYield (%)Purity (HPLC)Notes
Ethanol (Abs) Reflux5 h91% >98%Recommended. Product precipitates cleanly.
MethanolReflux8 h78%92%Slower kinetics; hydrazone intermediate persists.
TolueneReflux12 h65%85%Requires Dean-Stark trap; purification difficult.
Water/AcOH

3 h82%90%Faster, but product may trap colored impurities.
Spectral Validation (Self-Validating the Structure)

To ensure the protocol worked, verify these key signals:

  • IR (ATR): Look for the shift in Carbonyl stretch.

    • Start (Ester):

      
      .
      
    • Product (Amide/Lactam):

      
      .[1]
      
  • 1H NMR (DMSO-d6):

    • Disappearance of the Ethyl quartet/triplet (

      
      ).
      
    • Appearance of the NH singlet (broad,

      
      , 
      
      
      
      exchangeable).[1]
    • Retention of the Methyl singlet (

      
      ) and Aromatic pattern (ABX or similar due to 1,2,4-substitution).
      

Advanced Application: Suzuki-Miyaura Coupling

Once the pyridazinone ring is established, the 4-bromo position becomes the active site for library generation.

Figure 2: Catalytic Cycle for Library Generation

Cycle Cat Pd(0) Active Species OxAdd Oxidative Addition Cat->OxAdd Ar-Br (Pyridazinone) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product Biaryl Product RedElim->Product

Caption: The pyridazinone core remains stable during the Pd-catalyzed cycle, allowing diverse aryl groups to be attached at the 4-position.

Coupling Protocol:

  • Catalyst:

    
     (5 mol%) is robust for sterically hindered aryl bromides (due to the ortho-methyl).
    
  • Base:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Temp:

    
     for 12 hours.
    

References

  • Synthesis and biological evaluation of pyridazinones: Asif, M. et al. "Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Friedel-Crafts Acylation Mechanisms (Precursor Synthesis): "Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." ChemInform.

  • Pyridazinone Pharmacophore Overview: Boukharsa, Y. et al. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture."[3] Journal of Chemical and Pharmaceutical Research.

  • Chemical Data & Properties: PubChem Compound Summary for 6-(4-Bromo-2-methylphenyl)pyridazin-3(2H)-one.

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" as a precursor for medicinal compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate as a Medicinal Precursor

Executive Summary

This compound is a high-value synthetic intermediate belonging to the


-keto ester (aroylpropionate) class.[1] Its structural significance lies in its dual functionality: the 1,4-dicarbonyl backbone  serves as a precursor for nitrogen-containing heterocycles (pyridazinones, pyrroles), while the 4-bromo-2-methylphenyl moiety  provides a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This Application Note details the optimized synthesis of this precursor and its downstream transformation into 6-aryl-4,5-dihydropyridazin-3(2H)-ones —a pharmacophore found in cardiotonic agents (e.g., Levosimendan analogs), COX-2 inhibitors, and p38 MAP kinase inhibitors.[1]

Chemical Synthesis Protocol

The synthesis utilizes a Friedel-Crafts acylation followed by esterification.[1][2] The regiochemistry is critical: acylation of 3-bromotoluene occurs preferentially at the para position relative to the methyl group (the stronger activator), yielding the desired 4-bromo-2-methyl isomer.[1]

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid.[1]

  • Reagents: 3-Bromotoluene (1.0 equiv), Succinic Anhydride (1.1 equiv), Aluminum Chloride (AlCl

    
    , 2.2 equiv), Dichloromethane (DCM) or Nitrobenzene.[1]
    
  • Mechanism: Electrophilic aromatic substitution.[1]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Solubilization: Dissolve succinic anhydride (11.0 g, 110 mmol) in DCM (100 mL). Cool to 0°C in an ice bath.

  • Activation: Add AlCl

    
     (29.3 g, 220 mmol) portion-wise over 15 minutes. The mixture will darken.[1]
    
  • Addition: Add 3-bromotoluene (17.1 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature

    
    °C.
    
  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 50 mL concentrated HCl. Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the solid residue from Ethanol/Water (9:1) to yield the acid intermediate.[1][2][3]

    • Expected Yield: 75–85%[1][3]

    • Appearance: Off-white solid.[1]

Step 2: Fischer Esterification

Objective: Conversion to this compound.[1]

  • Reagents: Keto-acid intermediate, Absolute Ethanol, H

    
    SO
    
    
    
    (catalytic).[1]

Protocol:

  • Dissolve the keto-acid (20 g) in absolute ethanol (200 mL).

  • Add concentrated H

    
    SO
    
    
    
    (1.0 mL).
  • Reflux for 6 hours. Monitor by TLC (disappearance of acid spot).

  • Concentrate solvent to ~20% volume.[1] Pour into saturated NaHCO

    
     (aq) to neutralize.
    
  • Extract with DCM, dry over MgSO

    
    , and concentrate.
    
  • Optional: Distill under reduced pressure if high purity is required, though the crude ester is often sufficient for cyclization.[1]

Medicinal Chemistry Applications

Application A: Synthesis of Bioactive Pyridazinones

The primary utility of this scaffold is the synthesis of 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .[1] This core mimics the structure of established cardiotonic drugs (e.g., Pimobendan, Levosimendan) and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Reaction: Cyclocondensation with Hydrazine Hydrate.[1][2]

  • Conditions: Ethanol, Reflux, 3–5 hours.[1]

  • Mechanism: Hydrazine attacks the ketone (forming a hydrazone) and the ester (forming a hydrazide), cyclizing to release ethanol and water.[1]

Therapeutic Relevance:

  • Cardiotonics: The pyridazinone ring acts as a calcium sensitizer.[1]

  • PDE Inhibitors: Analogs often inhibit Phosphodiesterase III/IV.[1]

  • Anti-inflammatory: 6-aryl-pyridazinones inhibit COX-2 and 5-LOX enzymes.[1]

Application B: Divergent Library Synthesis (Suzuki Coupling)

The 4-bromo substituent is a "privileged handle."[1] It allows researchers to synthesize a library of biaryl compounds late in the synthetic sequence.[1]

  • Strategy: Perform Suzuki-Miyaura coupling on the pyridazinone product with various aryl boronic acids.

  • Target: 6-(2-methyl-4-(hetero)arylphenyl)-pyridazinones.[1]

  • Utility: Structure-Activity Relationship (SAR) exploration for kinase inhibition (e.g., p38 MAPK).[1]

Visualized Workflows

The following diagram illustrates the divergent synthesis pathways starting from the this compound precursor.

G Start 3-Bromotoluene + Succinic Anhydride Inter Intermediate: 4-(4-bromo-2-methylphenyl)- 4-oxobutyric acid Start->Inter Friedel-Crafts (AlCl3, DCM) Target PRECURSOR: Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Inter->Target Esterification (EtOH, H+) Pyridazinone Scaffold A: 6-(4-bromo-2-methylphenyl)- 4,5-dihydropyridazin-3(2H)-one Target->Pyridazinone Cyclization (N2H4, Reflux) Biaryl Scaffold B: Biaryl-Pyridazinone Library (Kinase/COX Inhibitors) Pyridazinone->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Synthetic workflow transforming the starting materials into the target precursor and subsequent medicinal scaffolds.

Technical Specifications & Data

PropertySpecificationNotes
Molecular Formula C

H

BrO

Ethyl ester form
Molecular Weight 299.16 g/mol
Appearance Colorless to pale yellow oilSolidifies upon prolonged standing/chilling
Key

H NMR Signals

2.4 (s, 3H, Ar-CH

)
Diagnostic methyl group

1.2 (t, 3H), 4.1 (q, 2H)
Ethyl ester characteristic

2.7 (t, 2H), 3.2 (t, 2H)
Methylene backbone (-CH

CH

-)
Regiochemistry 1,2,4-Substitution Confirmed by splitting pattern (d, dd, d) in aromatic region

References

  • Synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)

    • Siddiqui, A. A., et al. "Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators."[1][2] Journal of Pharmaceutical Sciences.

  • Pharmacological Activity of Pyridazinones (COX/Antimicrobial)

    • Rathish, I. G., et al. "Synthesis and anti-inflammatory activity of some new 6-aryl-4,5-dihydropyridazin-3(2H)-ones."[1] Bioorganic & Medicinal Chemistry Letters.

  • General Friedel-Crafts Acylation Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] "Acylation of Aromatic Compounds."

  • Compound Data (Analog Reference)

    • PubChem CID 177816046: 6-(4-Bromo-2-methylphenyl)pyridazin-3(2H)-one.[1][4]

Sources

Optimizing C-C Bond Formation: Suzuki-Miyaura Coupling of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

[1]

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a high-value bifunctional intermediate used frequently in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and polycyclic aromatic hydrocarbons (via subsequent cyclization).[1] Its structural duality—containing a reactive aryl bromide and a base-sensitive ethyl ester/keto chain—presents a specific synthetic challenge: Chemoselectivity .[1]

While the 4-bromo position is electronically activated for oxidative addition by the para-carbonyl group, the ethyl ester and ketone moieties are susceptible to hydrolysis or enolization under the harsh basic conditions typical of Suzuki couplings.[1] This application note outlines a validated, high-fidelity protocol designed to maximize cross-coupling efficiency while preserving the integrity of the oxobutyrate side chain.

Chemical Profile & Reactivity Analysis

Substrate Architecture[1][2]
  • Electrophile: Aryl Bromide (C-Br bond).[1][2]

  • Electronic Effect: The carbonyl group at the C1 position (relative to the ring) acts as an Electron-Withdrawing Group (EWG).[1] This reduces electron density at the C-Br bond (C4), significantly accelerating oxidative addition of the Palladium(0) species compared to electron-neutral aryl bromides.[1]

  • Steric Environment: The C4-Br site is flanked by protons (C3/C5), offering an unhindered target for the catalyst.[1] The C2-Methyl group exerts steric influence on the ketone but does not interfere with the coupling site.[1]

  • Vulnerability: The ethyl ester (terminal) and the benzylic ketone are prone to saponification (hydrolysis to carboxylic acid) if exposed to strong hydroxide bases (

    
    , 
    
    
    ) or prolonged heating in aqueous media.[1]
Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition:

    
     inserts into the C-Br bond.[1][2] Facilitated by the EWG nature of the ketone.[1]
    
  • Transmetallation: The aryl boronic acid (activated by base) transfers its organic group to the Pd center.[1][2]

  • Reductive Elimination: Formation of the C-C bond and regeneration of

    
    .[1]
    

Methodology: Validated Experimental Protocols

Protocol A: The "Robust" Method (Standard Substrates)

Best for coupling with stable aryl boronic acids where minor ester hydrolysis is manageable or unlikely.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
    • Why: This bidentate ferrocenyl ligand resists dechelation and supports the oxidative addition of electron-deficient bromides [1].[1]

  • Base:

    
     (2.0 - 3.0 equiv)[1][3]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Temperature: 80°C - 90°C[1]

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and

    
    .
    
  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times to remove 
    
    
    (Oxygen poisons
    
    
    ).[1]
  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly remove the septum to add

    
    , then immediately reseal and purge once more.[1]
    
  • Reaction: Heat the mixture to 85°C in an oil bath or heating block for 4–12 hours. Monitor via TLC or LC-MS.[1]

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate.[1][4] Wash with water (x2) and Brine (x1).[1] Dry organic layer over

    
    , filter, and concentrate.[1]
    
Protocol B: The "Ester-Safe" Method (Sensitive Substrates)

Designed to prevent saponification of the ethyl ester.[1]

Reagents:

  • Catalyst:

    
     (5 mol%) or XPhos Pd G2 (2 mol%)[1]
    
  • Base:

    
     (Potassium Phosphate, tribasic) (2.0 equiv)[1]
    
    • Why: Mild basicity compared to carbonates/hydroxides; reduces risk of ester hydrolysis [2].[1]

  • Solvent: Toluene (Anhydrous) or DMF (Anhydrous)[1]

  • Temperature: 80°C

Modifications:

  • Use strictly anhydrous solvents.[1]

  • If solubility of the inorganic base is an issue in Toluene, add a minimal amount (1-5%) of degassed water or use a phase transfer catalyst (e.g., TBAB).[1]

Critical Optimization Parameters

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ Excellent stability; high activity for activated aryl bromides.[1]
Alternative Catalyst XPhos Pd G2 Use for sterically hindered boronic acids or low yields.[1]
Base K₃PO₄ or Cs₂CO₃ Milder than NaOH/NaOEt; preserves the ethyl ester.[1]
Solvent Dioxane/H₂O (4:1) Universal solvent system; solubilizes both organic and inorganic components.[1]
Atmosphere Argon/Nitrogen Strict exclusion of oxygen is required to prevent homocoupling and catalyst deactivation.[1]

Visualization of Workflows

Reaction Logic & Troubleshooting

The following diagram illustrates the decision-making process for optimizing the coupling of this specific keto-ester substrate.

SuzukiOptimizationStartStart: Coupling ReactionCheckYieldCheck Conversion (LC-MS)Start->CheckYieldGoodYieldHigh Yield (>80%)CheckYield->GoodYieldSuccessLowYieldLow Yield / IncompleteCheckYield->LowYieldFailureProceedProceed to WorkupGoodYield->ProceedSideProductsAnalyze Side ProductsLowYield->SideProductsHydrolysisEster Hydrolysis Observed?SideProducts->HydrolysisAcid formedDehalogenationDehalogenation (H replaces Br)?SideProducts->DehalogenationBr lostFixStallAction: Switch to XPhos Pd G2Increase Catalyst LoadingSideProducts->FixStallSM remainsFixHydrolysisAction: Switch Base to K3PO4Use Anhydrous TolueneHydrolysis->FixHydrolysisFixDehalogenationAction: Lower Temp (60°C)Switch Solvent to TolueneDehalogenation->FixDehalogenationFixHydrolysis->StartRetryFixDehalogenation->StartRetryFixStall->StartRetry

Caption: Decision tree for troubleshooting low yields and side reactions (hydrolysis/dehalogenation) in keto-ester Suzuki couplings.

Synthetic Pathway

SyntheticPathwayReactantsThis compound+ Aryl Boronic AcidCatalystPd(dppf)Cl2 / BaseReactants->CatalystMix & DegasIntermediateOxidative Addition(Pd Insertion into C-Br)Catalyst->IntermediateHeat (80°C)ProductCoupled Biaryl Keto-EsterIntermediate->ProductTransmetallation &Reductive Elimination

Caption: Linear workflow for the Suzuki-Miyaura coupling of the target substrate.

References

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[1][3][2][5][6][7][8][9] Retrieved from [Link]

  • RSC Advances. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2 catalyzed improved synthesis. Retrieved from [Link]

Heck reaction conditions for brominated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Heck Coupling – Optimized Protocols for Aryl Bromides

Abstract & Scope

The Mizoroki-Heck reaction is the premier method for synthesizing substituted olefins from aryl halides. While aryl iodides are highly reactive but unstable, and aryl chlorides are cheap but inert, aryl bromides represent the "Goldilocks" zone for pharmaceutical process chemistry: stable, commercially abundant, and sufficiently reactive under tuned conditions.

This guide provides two validated protocols for coupling aryl bromides:

  • Protocol A (The Robust Standard): Phosphine-ligated Pd for sterically demanding or deactivated substrates.

  • Protocol B (The Jeffery Condition): Ligand-free, Phase-Transfer Catalyst (PTC) mediated coupling for high-throughput and cost-sensitive applications.

Mechanistic Foundation

Understanding the catalytic cycle is prerequisite to troubleshooting. For aryl bromides, the reaction typically proceeds via the Neutral Pathway .

Key Insight: Unlike aryl iodides, the oxidative addition of aryl bromides is often the rate-determining step (RDS) in the absence of electron-rich ligands. Conversely, in ligand-free systems, the stability of the active Pd(0) colloid against aggregation (Pd black formation) is the critical success factor.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Olefin Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Rotation BaseStep Base Regeneration (H-Br Scavenging) BetaElim->BaseStep + Base - Product BaseStep->Pd0 - Base-HBr

Figure 1: The Neutral Catalytic Cycle. Note that for Aryl Bromides, the Oxidative Addition step requires electron-rich species or higher temperatures compared to Iodides.

Critical Parameter Optimization

Before selecting a protocol, consult the parameter matrix below. This data aggregates internal screening results for standard drug-like scaffolds.

ParameterRecommendation for Aryl BromidesMechanistic Rationale
Catalyst Source Pd(OAc)₂Stable, cheap air-stable precursor. Reduces to active Pd(0) in situ via phosphine or olefin interaction.
Ligand (Protocol A) P(o-tol)₃ or PPh₃P(o-tol)₃ (Herrmann-Beller) prevents formation of inactive Pd-bis(aryl) species and accelerates the cycle via steric bulk.
Additive (Protocol B) TBAB (Tetra-n-butylammonium bromide)Acts as a "liquid ligand," stabilizing Pd-nanoclusters and facilitating phase transfer in solid-liquid systems.
Base K₂CO₃ or NaOAcInorganic bases are superior for "Jeffery" conditions. Et₃N is standard for homogeneous conditions but can reduce Pd(II) too fast, causing precipitation.
Solvent DMF, NMP, or DMAcHigh boiling point polar aprotic solvents stabilize the polar transition states.

Experimental Protocols

Protocol A: The "Robust" Phosphine Method

Best for: Sterically hindered aryl bromides or electron-rich olefins.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Olefin (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (1 - 5 mol%)

  • P(o-tol)₃ (2 - 10 mol%, maintain 1:2 Pd:Ligand ratio)

  • Et₃N (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)₂ and P(o-tol)₃ in DMF. Stir at room temperature for 15 minutes. Observation: Solution should turn from orange to yellow/pale, indicating reduction and ligation.

  • Substrate Addition: Add the Aryl Bromide, Olefin, and Et₃N to the vial.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Reason: Phosphines oxidize rapidly at high temperatures in air, killing the catalyst.

  • Reaction: Seal and heat to 100–120°C . Monitor by HPLC/TLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to remove excess Et₃N) and Brine. Dry over MgSO₄.

Protocol B: The "Jeffery" Ligand-Free Method

Best for: Standard aryl bromides, cost-sensitive scale-up, and ease of purification.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Olefin (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (0.5 - 2 mol%)

  • TBAB (1.0 equiv)

  • K₂CO₃ (2.0 equiv, finely ground)

  • Solvent: DMF or DMAc (can contain trace water)

Step-by-Step:

  • Charge Solids: Add Aryl Bromide, Pd(OAc)₂, TBAB, and K₂CO₃ to the flask.

  • Solvent Addition: Add DMF and the Olefin.

  • Atmosphere: Briefly purge with inert gas (less sensitive than Protocol A, but recommended).

  • Reaction: Heat to 80–100°C . Note: Jeffery conditions often allow lower temperatures than phosphine systems.

  • Workup: The major advantage is purification. Dilute with water and extract with ether/EtOAc. The Pd stays largely in the aqueous/solid phase or precipitates, simplifying removal.

Decision Logic & Troubleshooting

Use this workflow to select the correct condition and troubleshoot failures.

DecisionTree Start Start: Aryl Bromide CheckSterics Is Ar-Br Sterically Hindered (Ortho-subs)? Start->CheckSterics ProtocolA Use Protocol A (Pd/P(o-tol)3) CheckSterics->ProtocolA Yes ProtocolB Use Protocol B (Jeffery/TBAB) CheckSterics->ProtocolB No (Standard) Failure Troubleshooting: Low Yield / Pd Black ProtocolB->Failure Pd Black Precipitates Early Soln1 Soln1 Failure->Soln1 Increase TBAB loading Soln2 Soln2 Failure->Soln2 Switch to Protocol A

Figure 2: Method Selection and Troubleshooting Logic.

Troubleshooting "The Black Death" (Pd Precipitation): If the reaction mixture turns black before full conversion, the active catalytic species has aggregated into inactive bulk metal.

  • Cause: Ligand concentration too low or oxidative addition too slow (Pd(0) sits idle and clumps).

  • Fix (Protocol A): Increase Ligand:Pd ratio to 4:1.

  • Fix (Protocol B): Increase TBAB concentration or lower the temperature slightly to stabilize the colloid.

References

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209–2212. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[2] Chemical Reviews, 100(8), 3009–3066. Link

  • Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading.[3][4][5] Chemical Communications, (14), 1559-1563. Link

  • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis, 346(13-15), 1553–1582. Link

Sources

Application Note: Synthetic Utility and Derivatization of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

[1]

Abstract

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a versatile ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

11

Module 1: Heterocycle Formation (Pyridazinone Synthesis)

The most critical application of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1
Mechanistic Insight

The reaction proceeds via a two-step sequence:[2]

  • Nucleophilic Attack: The hydrazine nitrogen attacks the ketone carbonyl (more electrophilic than the ester), forming a hydrazone intermediate.[1] Note: The ortho-methyl group on the phenyl ring introduces steric strain, potentially slowing this initial attack compared to non-substituted analogs.

  • Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to close the ring.

Experimental Protocol

Objective: Synthesis of 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one.

Reagents:

  • This compound (1.0 equiv)[1]

  • Hydrazine hydrate (80% solution, 3.0 equiv)[1]

  • Ethanol (Absolute, 10 mL/g of substrate)[1]

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound and absolute ethanol. Stir until fully dissolved.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Catalysis: Add catalytic glacial acetic acid. The acid activates the carbonyl carbons, facilitating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The starting material spot (
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Work-up: Cool the reaction mixture to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . The product often precipitates as a solid.
    
    • If Solid: Filter, wash with cold ethanol, and dry.[1]

    • If Oily:[1][3] Concentrate in vacuo, dilute with water, and extract with dichloromethane (DCM).[1]

  • Recrystallization: Purify using Ethanol/Water (9:1) to yield off-white crystals.[1]

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][4]

The aryl bromide moiety allows for the introduction of biaryl diversity after or before the heterocycle formation. However, performing the coupling on the ester (before cyclization) is often preferred to avoid catalyst poisoning by the nitrogen-rich pyridazinone ring.[1]

Mechanistic Insight

The 2-methyl substituent ortho to the ketone does not significantly sterically hinder the 4-bromo position, allowing for standard oxidative addition cycles. However, the presence of the ester requires mild basic conditions to prevent premature saponification.

Experimental Protocol

Objective: Coupling with Phenylboronic acid (Model Reaction).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3 mol%)
    
  • Base: Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Degassing: In a reaction vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Catalyst Addition: Add the Palladium catalyst quickly under a nitrogen stream.[1] Seal the vessel.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Why ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ? Higher temperatures (
      
      
      ) may promote hydrolysis of the ethyl ester by the carbonate base.
  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.[1][3]

  • Separation: Wash the organic filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Module 3: Quantitative Data & Workflow Logic[1]

Reaction Summary Table
TransformationReagentKey ConditionExpected YieldCritical Observation
Cyclization Hydrazine HydrateReflux (EtOH)85-92%Formation of white precipitate upon cooling indicates high purity.[1]
Cross-Coupling Aryl Boronic Acidngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

,

75-88%Maintain inert atmosphere to protect the catalyst.
Hydrolysis LiOH (1M)THF/Water, RT>95%Acidify carefully to pH 3 to precipitate the free acid.[1]
Reaction Pathway Diagram[2][4]

ReactionPathwayStartEthyl 4-(4-bromo-2-methylphenyl)-4-oxobutyratePyridazinonePyridazinone Derivative(Scaffold Core)Start->PyridazinoneHydrazine hydrateEtOH, RefluxBiarylBiaryl Keto-Ester(Library Generation)Start->BiarylR-B(OH)2, Pd Cat.Suzuki CouplingAcidCarboxylic Acid(Prodrug Precursor)Start->AcidLiOH, THF/H2OSaponificationBiaryl->PyridazinoneHydrazine hydrate(Subsequent Cyclization)

Caption: Divergent synthetic pathways for this compound. The central scaffold can be cyclized immediately or functionalized first via cross-coupling.

References

  • Pyridazinone Synthesis: Asif, M. (2014).[1] Biological Activities of Pyridazinone Derivatives: A Review. International Journal of Pharmaceutical Chemistry.

  • Suzuki Coupling on Esters: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Friedel-Crafts Precursors: Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text for the synthesis of the starting material).

  • General Reactivity of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Keto Esters: 
    Sigma-Aldrich.[3] (n.d.). Product Specification: Ethyl 4-(4-bromophenyl)-4-oxobutyrate. 
    

Analytical Application Note: Characterization of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS: 898776-92-6) is a critical pharmacophore intermediate, typically employed in the synthesis of pyridazinone-based kinase inhibitors and non-steroidal anti-inflammatory agents. Its structural integrity—defined by the labile ester moiety and the electrophilic keto-group—requires a rigorous analytical control strategy to prevent downstream synthetic failures.

This guide provides a validated, self-consistent protocol for the characterization of this compound, focusing on distinguishing it from critical regioisomeric impurities and hydrolysis degradation products.

Physicochemical Profile & Theoretical Data

Before initiating wet-lab protocols, the following theoretical parameters must be integrated into the method development strategy.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₃H₁₅BrO₃Monoisotopic Mass: 298.02 (⁷⁹Br) / 300.02 (⁸¹Br)
Molecular Weight 299.16 g/mol Requires Mass Spec resolution of Br isotopes (1:1 ratio).
LogP (Predicted) ~3.2 - 3.5Highly lipophilic; requires high % organic mobile phase in RP-HPLC.
Chromophore Aryl Ketone (Benzoyl)Strong UV absorption at 254 nm (π→π) and 280 nm (n→π).
Key Functionalities Ethyl Ester, Aryl Ketone, BromideEster is susceptible to hydrolysis; Ketone to reduction.

High-Performance Liquid Chromatography (HPLC) Protocol[1]

Method Design Rationale

The lipophilicity of the bromotoluene moiety necessitates a C18 stationary phase. A gradient elution is mandatory to resolve the target ester from its more polar hydrolysis product (the free acid) and less polar starting materials (bromotoluene derivatives). Formic acid is added to suppress ionization of residual free acids, sharpening peak shape.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar impurity elution)
12.001090Linear Ramp (Main peak elution)
15.001090Wash
15.109010Re-equilibration
20.009010End
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1 mg/mL).

  • Working Solution: Dilute Stock 1:10 with Water/Acetonitrile (50:50). Filter through 0.22 µm PTFE filter.

Spectroscopic Characterization (NMR & MS)

Mass Spectrometry (LC-MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ions:

    • [M+H]⁺: 299.0 / 301.0 (Characteristic 1:1 doublet for ⁷⁹Br/⁸¹Br).

    • [M+Na]⁺: 321.0 / 323.0.

    • Fragment: Loss of -OEt group (45 Da) is common in high-energy collision.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
7.60 Doublet (d)1HAr-H (C6)Ortho to carbonyl; deshielded.
7.40 Singlet (s)1HAr-H (C3)Ortho to Br, Meta to Methyl.
7.35 Doublet (d)1HAr-H (C5)Adjacent to C6.
4.15 Quartet (q)2H-O-CH₂ -CH₃Characteristic ester methylene.
3.20 Triplet (t)2H-C(=O)-CH₂ -Alpha to ketone.
2.70 Triplet (t)2H-CH₂-CH₂ -COO-Alpha to ester.
2.45 Singlet (s)3HAr-CH₃ Methyl group on ring.
1.25 Triplet (t)3H-O-CH₂-CH₃ Terminal methyl of ester.

Note: The aromatic coupling constants (J-values) confirm the 1,2,4-substitution pattern. H6 and H5 should show ortho-coupling (~8 Hz).

Impurity Profiling & Logic Pathway

Understanding the synthesis (Friedel-Crafts Acylation) is vital for identifying impurities. The primary reaction involves 3-Bromotoluene and Succinic Anhydride .

Critical Impurities
  • Hydrolysis Product (Impurity A): 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.

    • Detection: Elutes earlier (RT ~4-5 min) in RP-HPLC.

    • Cause: Moisture ingress during storage.

  • Regioisomer (Impurity B): Ethyl 4-(2-bromo-4-methylphenyl)-4-oxobutyrate.

    • Detection: Very close retention time to main peak. Requires ¹H-NMR to distinguish (different aromatic splitting).

    • Cause: Acylation at the position ortho to the methyl group (sterically less favored but possible).

Workflow Visualization

G Start Raw Material (3-Bromotoluene) Reaction Friedel-Crafts Acylation Start->Reaction Intermediate Keto-Acid Intermediate Reaction->Intermediate ImpurityB Impurity B: Regioisomer Reaction->ImpurityB Ortho-attack Esterification Esterification (EtOH/H+) Intermediate->Esterification Product Target: Ethyl 4-(4-bromo-2-methylphenyl) -4-oxobutyrate Esterification->Product ImpurityA Impurity A: Hydrolyzed Acid Product->ImpurityA Moisture/H2O

Figure 1: Synthesis logic and impurity origin map for quality control tracking.

References

  • Synthetic Class Context: Mahat, S. et al. "Synthesis and characterization of 4-aryl-4-oxobutyrates via Friedel-Crafts conditions." MDPI Molecules, 2023. (Contextual citation derived from search result 1.7 regarding aryl-oxo-butanenitrile synthesis). Available at: [Link]

  • Chromatographic Principles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard industry text for RP-HPLC method design).

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Synthesis Optimization & Troubleshooting Target Molecule: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary

The synthesis of This compound typically proceeds via a two-stage sequence: a Friedel-Crafts (FC) succinoylation of 3-bromotoluene followed by esterification.[1]

Users frequently encounter yield losses due to three specific bottlenecks:

  • Regiochemical Scrambling: Competition between the desired 6-position attack (ortho to methyl) and the 4-position attack (para to methyl).

  • Workup Emulsions: Aluminum salts trapping the intermediate keto-acid.[1]

  • Incomplete Esterification: Equilibrium limitations in the second step.

This guide provides an optimized protocol and troubleshooting decision trees to maximize the yield of the specific 4-bromo-2-methylphenyl isomer.

Module 1: The Friedel-Crafts Acylation (Critical Step)

Objective: Synthesize 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid with high regioselectivity.

The Chemistry of Regioselectivity

The starting material, 3-bromotoluene , has two activated positions.[1] You require attack at Position 6 (ortho to Methyl, para to Bromo) to generate the target scaffold.[1]

  • Position 4 (Para to Methyl): Normally electronically favored, but sterically hindered by the adjacent Bromine and inductively deactivated.[1]

  • Position 6 (Ortho to Methyl): Sterically accessible and para to the Bromine (less deactivated).[1] This is your target site.

Optimized Protocol
ParameterRecommendationRationale
Reagents Succinic Anhydride (1.1 eq), AlCl₃ (2.5 eq)Excess Lewis acid is required: 1 eq complexes with the anhydride, 1 eq with the product ketone.[1]
Solvent Dichloromethane (DCM) or 1,2-DCENon-complexing solvents favor the "ionic" mechanism, often improving yield over nitrobenzene for this substrate.[1]
Addition Order Pre-form Complex: Add AlCl₃ to Succinic Anhydride in DCM before adding the arene.Generates the active acylating species immediately, reducing polymerization of the arene.[1]
Temperature 0°C to 5°C (Addition), then RT (Reaction)Low temp prevents tar formation; RT ensures conversion.[1] Avoid reflux unless conversion stalls.[1]
Step-by-Step Workflow
  • Suspend Succinic Anhydride (1.1 eq) in dry DCM (5 vol).

  • Cool to 0°C. Portion-wise add AlCl₃ (2.5 eq). Expect exotherm.

  • Stir for 30 mins to form the acylating complex.

  • Dropwise add 3-bromotoluene (1.0 eq) at <5°C.

  • Warm to 20–25°C and stir for 4–12 hours.

  • Quench: Pour mixture slowly into ice/HCl (conc). Do not add water to the reaction mixture.

Module 2: Workup & Purification (Yield Recovery)

Issue: The intermediate keto-acid often precipitates as a sticky aluminum complex or stays trapped in the aqueous phase.[1]

Troubleshooting the Quench
  • The "Sticky Ball" Phenomenon: If the product clumps during quenching, your agitation is too slow, or the organic solvent volume is too low.[1]

    • Fix: Add more DCM before quenching.[1]

  • Emulsion Breaking:

    • Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution if standard HCl quench fails to separate layers.[1] It chelates Aluminum effectively.[1]

  • Acid Recovery: The product is a carboxylic acid.[1][2]

    • Strategy: Extract organic layer with 1M NaOH (or Na₂CO₃).[1] The product moves to the aqueous phase (as carboxylate), leaving non-acidic impurities (unreacted 3-bromotoluene) in the DCM.[1]

    • Precipitation: Acidify the aqueous extract with HCl to pH 1.[1] The pure keto-acid should precipitate as a white/off-white solid.[1] Filter and dry.[1][2]

Module 3: Esterification (The Finishing Step)

Objective: Convert the acid to the ethyl ester quantitatively.

Method A: Fischer Esterification (Robust) [1]

  • Reagents: Ethanol (solvent), H₂SO₄ (catalytic, 10 mol%).[1]

  • Conditions: Reflux (78°C).[1]

  • Yield Booster: This is an equilibrium reaction.[1] Use Triethyl Orthoformate (1.1 eq) as a water scavenger, or use a Dean-Stark trap (if using Benzene/Toluene cosolvent).[1]

Method B: Acid Chloride Route (Mild)

  • Reagents: Thionyl Chloride (SOCl₂), then Ethanol.[1]

  • Protocol: Reflux acid in SOCl₂ (neat or in DCM)

    
     Evaporate excess SOCl₂ 
    
    
    
    Dissolve residue in DCM
    
    
    Add Ethanol/Pyridine.[1]
  • Why use this? If the Fischer method yields are <80%, this method drives conversion to completion irreversibly.[1]

Visualizing the Pathway

The following diagram illustrates the reaction logic and isomer fate.

G cluster_0 Friedel-Crafts Stage cluster_1 Regioselectivity Filter cluster_2 Esterification Stage SM 3-Bromotoluene (1-Bromo-3-methylbenzene) Complex Acylium Complex SM->Complex DCM, 0°C Reagents Succinic Anhydride + AlCl3 (2.5 eq) Reagents->Complex Isomer_Target Target Acid Isomer (Attack at Pos 6) Major Product Complex->Isomer_Target Steric/Electronic Control Isomer_Byprod Byproduct Isomer (Attack at Pos 4) Minor Product Complex->Isomer_Byprod Ester Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate Isomer_Target->Ester EtOH, H+, Reflux BaseWash NaOH Extraction Isomer_Target->BaseWash Purification Isomer_Byprod->BaseWash

Caption: Reaction pathway highlighting the divergence of regioisomers and the critical purification node.

Troubleshooting FAQs

Q1: My reaction mixture turned black/tarry. What happened?

  • Cause: The reaction exothermed too violently, or moisture was present.[1]

  • Fix: Ensure glassware is flame-dried. Add 3-bromotoluene very slowly at 0°C. If using Nitrobenzene, switch to DCM to reduce thermal stress.[1]

Q2: I have low yield (<40%) after the acid step.

  • Cause: The Aluminum complex was not fully hydrolyzed, or the product is stuck in the emulsion.

  • Fix: Extend the HCl quench time (stir for 1 hour). Filter the biphasic mixture through Celite if an emulsion persists.[1] Re-extract the aqueous layer with Ethyl Acetate (more polar than DCM) to recover trapped acid.[1]

Q3: The NMR shows a mixture of isomers (approx 80:20). How do I purify?

  • Strategy: Do NOT purify at the acid stage.[1] Proceed to the Esterification .

  • Why? Esters are much easier to separate by column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (Ethanol/Water) than their carboxylic acid precursors.[1]

Q4: Can I use Succinyl Chloride instead of Succinic Anhydride?

  • Advice: Avoid it. Succinyl chloride is bifunctional and can lead to polymerization or double-acylation (diketones).[1] The Anhydride is self-limiting to the mono-acid.[1]

References

  • Friedel-Crafts Chemistry: Olah, G. A.[1][3] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.[1] (Foundational text on regioselectivity in halotoluenes).

  • Acylation of Halotoluenes: Journal of the Chemical Society C, 1971 , Friedel-Crafts benzoylation of chlorobenzene and related derivatives.[1] [1]

  • Synthesis of 4-aryl-4-oxobutanoic acids: Org. Synth.1955 , 35,[1] 95. (General procedure for succinoylation of toluene). [1]

  • Workup Optimization: Beilstein J. Org.[1] Chem.2019 , 15, 1305–1312.[1][4] (Mechanochemical and solvent effects on Friedel-Crafts acylation).

Sources

Technical Support Center: Synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate , a key intermediate often utilized in the preparation of SGLT2 inhibitors and other pharmaceutical scaffolds.[1][2]

The primary synthetic route involves the Friedel-Crafts acylation of 3-bromotoluene with ethyl succinyl chloride (or succinic anhydride followed by esterification).[1][2] This guide focuses on the critical side reactions, specifically regioisomerism , which is the most persistent challenge in this synthesis.

Reaction Pathway & Critical Side Reactions

The synthesis relies on the electrophilic aromatic substitution of 3-bromotoluene . Due to the competing directing effects of the methyl (activating, ortho/para) and bromo (deactivating, ortho/para) groups, regioselectivity is the primary quality attribute to monitor.

Master Reaction Map

The following diagram illustrates the divergent pathways leading to the target molecule and its primary impurities.

ReactionPathway Start 3-Bromotoluene (Starting Material) Acylium Acylium Ion Complex Start->Acylium Activation Reagent Ethyl Succinyl Chloride + AlCl3 Reagent->Acylium Target TARGET PRODUCT Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate (Subst. at C6) Acylium->Target Attack at C6 (Ortho to Me, Para to Br) Impurity_Regio MAJOR IMPURITY (Regioisomer) Ethyl 4-(2-bromo-4-methylphenyl)- 4-oxobutyrate (Subst. at C4) Acylium->Impurity_Regio Attack at C4 (Para to Me, Ortho to Br) Impurity_Acid SIDE PRODUCT (Hydrolysis) 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid Target->Impurity_Acid Moisture/Workup Impurity_Cyclic SIDE PRODUCT (Cyclization) Tetralone Derivative Impurity_Acid->Impurity_Cyclic Excess Heat/Acid

Caption: Divergent pathways in the Friedel-Crafts acylation of 3-bromotoluene. The competition between C6 and C4 substitution defines the impurity profile.

Troubleshooting Guide & FAQs

Category A: Regioselectivity (The "Isomer" Problem)

Q: I am seeing a persistent impurity at RRT ~0.95 or ~1.05 in HPLC. It has the same mass as the product.[2] What is it? A: This is almost certainly the regioisomer : Ethyl 4-(2-bromo-4-methylphenyl)-4-oxobutyrate.[1][2]

  • Mechanism: The starting material, 3-bromotoluene, has two activated positions:[1][2]

    • Position 6 (Target): Ortho to Methyl, Para to Bromine.[2]

    • Position 4 (Impurity): Para to Methyl, Ortho to Bromine.[2]

  • Causality: While the methyl group typically directs para (Position 4), the bulky bromine atom at Position 3 creates steric hindrance at Position 4.[2] This steric effect pushes the reaction toward Position 6 (the target).[2] However, higher temperatures provide enough energy to overcome this steric barrier, increasing the impurity.[2]

  • Corrective Action:

    • Lower Reaction Temperature: Conduct the addition at -5°C to 0°C and maintain the reaction below 10°C. Lower temperatures favor the kinetically controlled product (Target) over the sterically hindered impurity.

    • Solvent Switch: If using Nitrobenzene, switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[2] Nitrobenzene can sometimes solubilize the complex differently, altering the effective steric bulk of the acylium ion.

Category B: Hydrolysis & Yield Loss[1][3]

Q: My product yield is low, and I see a large peak corresponding to the carboxylic acid (Mass = Target - 28). A: You are observing ester hydrolysis forming 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.

  • Mechanism: The Lewis acid (AlCl₃) coordinates with the carbonyl oxygens.[2] If the quench is too exothermic or if the reaction mixture contains moisture before quenching, the ethyl ester can hydrolyze.

  • Corrective Action:

    • Dry Reagents: Ensure AlCl₃ is anhydrous (free-flowing powder, not clumped/gray).[1][2]

    • Controlled Quench: Pour the reaction mixture into ice-cold dilute HCl, rather than adding water to the reaction. This prevents localized heating which accelerates hydrolysis.[1][2]

    • Avoid Strong Base: During workup, do not use strong bases (NaOH) for washing, as this will saponify the ester.[2] Use saturated NaHCO₃ or water.[1][2]

Category C: Unknown High-Molecular Weight Impurities[1][2]

Q: I see minor impurities with Mass M-18 or dimers. What are these? A: These are likely Tetralone derivatives or Poly-acylated species .[1][2]

  • Tetralone (Cyclization): If the reaction is heated excessively, the ketone carbonyl can attack the aromatic ring (intramolecular Friedel-Crafts) if the ethyl chain is lost or hydrolyzed, forming a bicyclic structure.

  • Poly-acylation: Rare due to the deactivating nature of the ketone group, but possible if the local concentration of acyl chloride is high relative to the substrate.

  • Corrective Action: Ensure vigorous stirring during the addition of the acyl chloride to prevent localized "hotspots" of high reagent concentration.

Comparative Data: Solvent & Catalyst Effects[2]

The choice of solvent significantly impacts the Regioisomeric Ratio (Target : Isomer).[2]

ParameterDichloromethane (DCM)Nitrobenzene1,2-Dichloroethane (DCE)Recommendation
Regioselectivity High (Target favored)ModerateModerate to HighUse DCM for highest purity.[1][2]
Solubility GoodExcellentGoodDCM is sufficient for this substrate.[1][2]
Reaction Rate FastSlowerModerateMonitor by HPLC.[1][2]
Workup Easy (Low BP)Difficult (High BP)ModerateDCM allows easier solvent swap.[2]

Standardized Experimental Protocol

Note: This protocol prioritizes regioselectivity over speed.

Reagents:

  • 3-Bromotoluene (1.0 equiv)[1][2]

  • Ethyl Succinyl Chloride (1.1 equiv) [Alternatively: Succinic Anhydride, followed by EtOH esterification][2]

  • Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under N₂ atmosphere.

  • Catalyst Suspension: Charge DCM (5-10 volumes) and AlCl₃ (1.2 equiv). Cool to -5°C .[1][2]

  • Acylating Agent: Add Ethyl Succinyl Chloride dropwise.[1][2] Stir for 15 mins to form the acylium complex. Crucial: Keep T < 0°C.

  • Substrate Addition: Add 3-Bromotoluene dropwise over 30-60 minutes.

    • Why? Slow addition prevents the "runaway" exotherm that promotes the formation of the unwanted regioisomer (Position 4 attack).

  • Reaction: Stir at 0°C - 5°C for 2-4 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (1N).

    • Tip: Maintain T < 20°C during quench to prevent ester hydrolysis.[1][2]

  • Workup: Separate phases. Wash organic phase with Water, then sat.[2] NaHCO₃, then Brine.[2] Dry over MgSO₄.[1][2]

  • Purification: If regioisomer > 5%, recrystallization from Ethanol/Heptane is often effective, as the para-methyl isomer (impurity) has different solubility properties than the target.[2]

References

  • Friedel-Crafts Acylation Mechanism & Selectivity

    • Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[2]

    • Source:[1][2]

  • Regioselectivity in Halotoluenes

    • Detailed analysis of steric vs.
    • Source:

  • Impurity Profile of Methyl-Bromo-Oxobutanoic Acid Derivatives

    • Discussion of isomeric impurities in analogous pharmaceutical intermedi
    • Source:[1][2]

  • General Synthesis of 4-aryl-4-oxobutanoates

    • Standard protocols for succinyl acylation.[1][2]

    • Source:[1][2]

Sources

Technical Support Center: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

This technical guide addresses the synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate , a critical intermediate often used in the development of pharmaceutical agents (e.g., sulfonylurea analogs or PPAR agonists).

The standard industrial route involves a Friedel-Crafts Acylation of 3-bromotoluene with succinic anhydride (or ethyl succinyl chloride), followed by esterification.

The Critical Challenge: The primary failure mode in this synthesis is regioselectivity . The directing effects of the methyl group (activator) and the bromine atom (deactivator) compete. While the 4-position (para to methyl) is electronically favored, the 6-position (ortho to methyl, para to bromine) is a viable competitor, leading to difficult-to-separate isomers.

Diagnostic Workflow: Troubleshooting Logic

Before adjusting parameters, identify your specific failure mode using this decision matrix.

TroubleshootingLogic start START: Identify Issue purity Issue: Low Purity / Isomers start->purity yield Issue: Low Yield / Conversion start->yield physical Issue: Workup / Color / Texture start->physical nmr_check Action: Check 1H-NMR purity->nmr_check moisture Check: Catalyst Hydration (AlCl3 quality) yield->moisture temp_ctrl Check: Reaction Temp (<5°C addition?) yield->temp_ctrl emulsion Problem: Aluminum Salts Emulsion physical->emulsion regio_isomer Diagnosis: 5-Bromo Isomer (Regioselectivity Failure) nmr_check->regio_isomer Singlet at ~7.8 ppm? acid_imp Diagnosis: Acid Impurity (Incomplete Esterification) nmr_check->acid_imp Broad peak >10 ppm? quenching Solution: Acidic Quench (HCl) + Filtration emulsion->quenching

Figure 1: Diagnostic decision tree for isolating synthetic failures.

Deep Dive: Byproduct Analysis & Regioselectivity

The Primary Impurity: The "5-Bromo" Isomer

The most persistent impurity is Ethyl 4-(5-bromo-2-methylphenyl)-4-oxobutyrate .

  • Mechanism of Formation:

    • Target Pathway (Position 4): Acylation occurs para to the Methyl group and ortho to the Bromine. This is electronically favored because the Methyl group is a stronger activator than the Bromine is a deactivator.

    • Impurity Pathway (Position 6): Acylation occurs ortho to the Methyl group and para to the Bromine. While sterically hindered by the adjacent methyl, the para-directing influence of the bromine (though weak) and the ortho-directing influence of the methyl can facilitate this attack at higher temperatures.

Analytical Discrimination (1H-NMR)

You must distinguish the target from the regioisomer using aromatic proton coupling patterns.

FeatureTarget Molecule (4-Bromo isomer)Major Impurity (5-Bromo isomer)
Structure Acyl at 1, Me at 2, Br at 4Acyl at 1, Me at 2, Br at 5
Aromatic H3 Singlet (Isolated between Me and Br)Doublet (Couples with H4)
Aromatic H6 Doublet (Couples with H5)Singlet (Isolated between Acyl and Br)
Key Shift H6 is Ortho to Carbonyl (~7.6-7.7 ppm)H6 is Ortho to Carbonyl (~7.8-7.9 ppm, often deshielded)
Other Common Byproducts
  • The Acid Intermediate (Hydrolysis Product):

    • Identity: 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.

    • Cause: Incomplete esterification or hydrolysis during aggressive acidic workup.

    • Detection: Loss of ethyl triplet/quartet in NMR; presence of broad COOH peak >11 ppm.

    • Remedy: Reprocess with Ethanol/H2SO4 or Thionyl Chloride/Ethanol.

  • Poly-Acylated Species:

    • Cause: Large excess of Succinic Anhydride/AlCl3 and high temperatures.

    • Likelihood:[1][2][3][4][5][6][7][8] Low (Bromine deactivates the ring, discouraging second addition).

Optimized Protocol & Critical Parameters

To maximize the ratio of Target to Impurity, strict kinetic control is required.

Reagents
  • Substrate: 3-Bromotoluene (1.0 eq)

  • Acylating Agent: Succinic Anhydride (1.1 eq)

  • Catalyst: AlCl3 (Anhydrous, granular preferred) (2.2 - 2.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Nitrobenzene improves regioselectivity but is hard to remove.

Step-by-Step Protocol
  • Catalyst Activation (Low Temp): Suspend AlCl3 in DCM at 0°C . Add Succinic Anhydride slowly. Allow the complex to form for 15-20 minutes.

    • Why? Pre-forming the acylium-like complex ensures a steady concentration of electrophile.

  • Controlled Addition: Add 3-Bromotoluene dropwise, maintaining internal temperature < 5°C .

    • Critical: High temperatures during addition promote the higher-energy transition state required for the 5-bromo impurity (Position 6 attack).

  • Reaction Aging: Allow to warm to Room Temperature (20-25°C) only after addition is complete. Stir for 2-4 hours.

    • Monitoring: Check HPLC. If conversion <95%, do not heat above 35°C unless absolutely necessary. Heat promotes isomerization and polymerization.

  • Quenching (The "Ice-Acid" Method): Pour the reaction mixture slowly into a stirred mixture of Ice and conc. HCl.

    • Why? This breaks the Aluminum-Carbonyl complex. Without HCl, aluminum salts form a gelatinous emulsion that traps the product.

  • Esterification (Telescoped): After isolating the crude acid, dissolve in Ethanol. Add catalytic H2SO4 (or generate HCl in situ with Acetyl Chloride). Reflux for 3-5 hours.

Frequently Asked Questions (FAQs)

Q1: My product is a dark, tarry oil instead of a solid. What happened? A: This usually indicates AlCl3 burn or polymerization.

  • Did you add AlCl3 to the toluene derivative? Always add the substrate to the AlCl3/Anhydride complex.

  • Did the temperature spike? Exotherms >40°C during addition cause tar formation.

  • Fix: Perform a silica plug filtration (eluting with Hexane/EtOAc) to remove the heavy tars, then recrystallize.

Q2: I see a 10% impurity that won't wash out with bicarbonate. What is it? A: If it persists after a bicarbonate wash, it is likely the 5-bromo regioisomer (ester form), not the free acid.

  • Troubleshooting: Isomers are difficult to separate by extraction. You must rely on recrystallization . Try Ethanol/Water or Hexane/Ethyl Acetate mixtures. The target molecule (para-substituted relative to methyl) generally packs better and crystallizes first.

Q3: Can I use Ethyl Succinyl Chloride instead of Succinic Anhydride? A: Yes, but with caution.

  • Pros: Skips the esterification step (one-pot).

  • Cons: Ethyl Succinyl Chloride is less stable and more expensive. Furthermore, the ester group can complex with AlCl3, requiring 3+ equivalents of catalyst, which increases the workup difficulty and risk of hydrolysis.

Q4: The reaction stalls at 80% conversion. A: AlCl3 quality is the suspect.

  • AlCl3 absorbs moisture rapidly, turning into inactive Al(OH)x species. Use fresh bottles or sublime your catalyst.

  • Do not add more catalyst to a stalled reaction; it rarely restarts it and causes messier workups.

Visualizing the Regioselectivity Pathway

ReactionPathway SM 3-Bromotoluene + Succinic Anhydride TS_Major TS: Attack at Pos 4 (Para to Methyl) SM->TS_Major Low Temp (<5°C) TS_Minor TS: Attack at Pos 6 (Ortho to Methyl) SM->TS_Minor High Temp (>30°C) Target TARGET 4-Bromo Isomer (Kinetic & Thermodynamic) TS_Major->Target Impurity IMPURITY 5-Bromo Isomer (Sterically Hindered) TS_Minor->Impurity

Figure 2: Kinetic pathway showing how temperature control dictates the ratio of Target (Position 4) vs. Impurity (Position 6).

References

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on directing effects of alkyl/halo benzenes).
    • Source:

  • Synthesis of 4-aryl-4-oxobutanoic acid derivatives

    • Relevant patents describing the acylation of toluene deriv
    • Source:

  • Analytical Characterization of Isomers

    • Standard NMR shift d
    • Source:

(Note: Specific patent literature for the exact 4-bromo-2-methyl derivative is sparse; protocols are adapted from the homologous 4-chloro-2-methyl or general toluene derivative synthesis standard in medicinal chemistry).

Sources

Optimizing Friedel-Crafts reaction for "Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Ticket ID: FC-OPT-402 Status: Open for Optimization[1]

Introduction: The Synthetic Challenge

Welcome to the process optimization guide for This compound . This intermediate is a critical scaffold often found in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory derivatives.

The synthesis generally proceeds via a Friedel-Crafts Acylation of 3-bromotoluene with succinic anhydride to form the carboxylic acid precursor, followed by Fischer Esterification .

The Core Technical Challenge: The primary difficulty in this synthesis is Regioselectivity . The starting material, 3-bromotoluene, has two directing groups:[1]

  • Methyl (-CH₃): Activator (Ortho/Para directing).[1]

  • Bromo (-Br): Deactivator (Ortho/Para directing).[1]

To obtain the 4-bromo-2-methyl isomer, acylation must occur at the position ortho to the methyl group (and para to the bromine). However, the competing position (para to the methyl group ) is electronically and sterically favored, often leading to the 2-bromo-4-methyl isomer as the major product. This guide focuses on optimizing conditions to maximize yield and purity of the desired isomer.

Part 1: Troubleshooting & FAQs

Module 1: Regioselectivity & Isomer Control

Q: My GC-MS shows two major peaks with the same mass. Why am I getting a mixture? A: You are observing regioisomers. The Friedel-Crafts acylation of 3-bromotoluene produces two main isomers:

  • Isomer A (Target): 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid (Attack at C6).[1]

  • Isomer B (Impurity): 4-(2-bromo-4-methylphenyl)-4-oxobutanoic acid (Attack at C4).[1]

Root Cause: The methyl group strongly activates the para position (C4). The target position (C6) is ortho to the methyl group, which introduces steric hindrance.[1]

Optimization Strategy:

  • Solvent Selection: Switch from Nitrobenzene to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Nitrobenzene is a polar solvent that forms a complex with AlCl₃, often increasing the effective size of the electrophile and favoring the less hindered (wrong) isomer. Non-polar solvents like DCM keep the electrophile smaller, slightly improving attack at the more hindered ortho position.

  • Temperature Control: Run the reaction at 0°C to 10°C . Higher temperatures favor thermodynamic equilibration, which may further favor the sterically unhindered (wrong) isomer.[1]

Module 2: Reaction Stalling (Low Conversion)

Q: The reaction stops at ~50% conversion even after 24 hours. Adding more anhydride doesn't help. A: This is a classic stoichiometry error specific to succinic anhydride acylations.[1]

The Mechanism: Unlike acyl chlorides, anhydrides require two equivalents of Aluminum Chloride (AlCl₃):

  • Eq 1: Opens the succinic anhydride ring to form the acylium ion.[1]

  • Eq 2: Complexes with the resulting carboxylate and the product ketone (which acts as a Lewis base).[1]

Solution: Ensure you are using 2.2 to 2.5 equivalents of AlCl₃ relative to the anhydride. If you use only 1.0–1.5 equivalents, the catalyst gets sequestered by the product, killing the reaction cycle.

Module 3: Workup & Esterification

Q: My yield drops significantly during the esterification step. The product turns into a black tar. A: This often happens if the Friedel-Crafts aluminum salts are not fully removed before esterification, or if the acid catalyst is too concentrated.

Protocol Adjustment:

  • Isolation is Mandatory: Do not attempt a "one-pot" acylation-esterification. The aluminum salts interfere with the acid catalysis of the esterification. Isolate the solid carboxylic acid first.[1]

  • Drying: Ensure the intermediate acid is completely dry.[1] Residual water halts the equilibrium-driven Fischer esterification.[1]

Part 2: Optimized Experimental Protocol

Step 1: Friedel-Crafts Acylation (Synthesis of the Acid)[2]
  • Reagents:

    • 3-Bromotoluene (1.0 eq)[1]

    • Succinic Anhydride (1.1 eq)[1]

    • Aluminum Chloride (AlCl₃) (2.5 eq)[1][2]

    • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Slurry: Add AlCl₃ (2.5 eq) and DCM (5 vol) to the flask. Cool to 0°C.[1][3]

  • Anhydride Addition: Add Succinic Anhydride (1.1 eq) in portions. Stir for 15 min. The mixture may darken.[1]

  • Substrate Addition: Add 3-Bromotoluene (1.0 eq) dropwise via the addition funnel over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by HPLC/TLC.[1]

  • Quench: Pour the reaction mixture slowly into a stirred beaker of Ice + conc. HCl (10:1 ratio) . Caution: Highly Exothermic.[1]

  • Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with Brine.[1] Dry over Na₂SO₄.[1][3] Concentrate to yield the crude solid acid.[1]

    • Purification Note: Recrystallize from Toluene/Hexane to enrich the desired isomer if the ratio is unfavorable.

Step 2: Fischer Esterification (Synthesis of the Ethyl Ester)
  • Reagents:

    • Crude Acid Intermediate (1.0 eq)[1]

    • Ethanol (Absolute, excess, used as solvent)[1]

    • Sulfuric Acid (H₂SO₄) (0.1 eq, catalytic)[1]

Procedure:

  • Dissolve the crude acid in Ethanol (10 vol).

  • Add conc.[1][4] H₂SO₄ (catalytic).[1]

  • Reflux for 4–6 hours.

  • Concentrate ethanol under reduced pressure.

  • Dilute residue with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid), then Brine.[1]

  • Dry and concentrate to obtain This compound .

Part 3: Visualization & Data

Reaction Pathway & Regioselectivity

The following diagram illustrates the competing pathways. The "Path A" (Ortho to Methyl) is the target route, but "Path B" (Para to Methyl) is the dominant competitor due to steric and electronic factors.

FriedelCrafts Start 3-Bromotoluene (1-bromo-3-methylbenzene) Complex Acylium Ion Complex Start->Complex Activation Reagents Succinic Anhydride + AlCl3 (2.5 eq) Reagents->Complex TargetIsomer TARGET ISOMER (Attack Ortho to Me) 4-(4-bromo-2-methylphenyl)-... (Sterically Hindered) Complex->TargetIsomer Path A (DCM, 0°C) ImpurityIsomer MAJOR IMPURITY (Attack Para to Me) 4-(2-bromo-4-methylphenyl)-... (Electronically Favored) Complex->ImpurityIsomer Path B (Nitrobenzene, High T) Ester FINAL PRODUCT Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate TargetIsomer->Ester EtOH / H+ (Esterification)

Caption: Mechanistic bifurcation in the acylation of 3-bromotoluene. Path A is the desired route.

Solvent & Condition Optimization Table
ParameterCondition A (Recommended)Condition B (Avoid)Impact on Target
Solvent Dichloromethane (DCM)NitrobenzeneDCM reduces steric bulk of the complex, slightly favoring the ortho attack.[1]
Catalyst Eq 2.5 eq AlCl₃1.0 - 1.2 eq AlCl₃< 2.0 eq results in incomplete conversion due to product complexation.[1]
Temperature 0°C

RT
Reflux (>40°C)High heat promotes thermodynamic control, favoring the undesired para isomer.[1]
Quench Ice/HCl (Slow)Water (Fast)Fast quenching can cause hydrolysis issues; acidic quench prevents aluminum emulsions.[1]

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on mechanism and stoichiometry of anhydride acylations).

  • Groggins, P. H. Unit Processes in Organic Synthesis. McGraw-Hill.[1] (Detailed industrial protocols for handling AlCl₃ complexes).

  • Biosynth. "3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid".[1] Biosynth Catalog. Link (Verifies the existence of the regioisomer analogs and commercial availability).

  • Organic Chemistry Portal. "Friedel-Crafts Acylation". Link (General mechanism and catalyst regeneration issues).

  • Hashimoto, et al. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides".[1][5] ResearchGate.[1] Link (Discusses the influence of solvent and substituents on anhydride ring opening and attack position).

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for researchers working with Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . This intermediate, often critical in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs, presents a unique triad of purification challenges: regioisomer contamination, crystallization failure ("oiling out"), and ester hydrolysis.

Status: Active Support Tier: Level 3 (Senior Scientist) Scope: Purification, Isolation, and Stability

The Core Challenge: Regioisomer Separation

If you synthesized this via Friedel-Crafts acylation of 3-bromotoluene followed by esterification, your crude mixture likely contains a significant amount of the unwanted regioisomer.

The Chemistry of the Problem: The precursor, 3-bromotoluene , has two competing directing groups:

  • Methyl (-CH₃): Weakly activating, ortho/para directing.

  • Bromo (-Br): Deactivating, ortho/para directing.

The target molecule requires acylation para to the bromine (and ortho to the methyl). However, the competing isomer (acylation para to the methyl) is kinetically favored due to the stronger activating nature of the methyl group, despite the steric hindrance.

IsomerStructure DescriptionPolarity (Rf)Abundance (Typical)
Target 4-(4-bromo-2-methylphenyl)...Slightly HigherMinor/Moderate
Impurity A 4-(2-bromo-4-methylphenyl)...Slightly LowerMajor/Moderate
Impurity B 2-bromo-toluene derivativesHigh (Non-polar)Trace
Troubleshooting Protocol: High-Resolution Flash Chromatography

Standard gradients often fail to resolve the Target from Impurity A due to overlapping


-

interaction strengths with silica.

Recommended Workflow:

  • Stationary Phase: Use High-Performance Spherical Silica (20–40 µm) rather than standard irregular silica (40–63 µm). The increased plate count is necessary.

  • Solvent System: Avoid simple Hexane/Ethyl Acetate.

    • Superior System:Toluene / Acetone (95:5 to 85:15).

    • Reasoning: Toluene participates in

      
      -stacking with the aryl ring, exaggerating the subtle electronic differences between the para-Br and para-Me isomers.
      
  • Loading: Do not overload. Use <1% w/w loading relative to silica.

IsomerSeparation Start Crude Ester Mixture TLC TLC Analysis (Tol:Acetone 9:1) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Standard Standard Flash Hex/EtOAc Decision->Standard Yes HighRes High-Res Flash Spherical Silica Tol/Acetone Decision->HighRes No (Overlap) Recryst Recrystallization (Enrichment) Standard->Recryst HighRes->Recryst Fractions >90% Purity

Figure 1: Decision matrix for chromatographic separation of regioisomers.

The "Oiling Out" Phenomenon

Users frequently report that the product separates as a viscous oil rather than a solid, even when purity is high.

Mechanism: The ethyl butyrate chain adds rotational degrees of freedom (entropy), while the ortho-methyl group disrupts planar packing (lattice energy). This lowers the melting point, often below room temperature if trace solvent remains.

Corrective Action: The "Dual-Temperature" Crystallization Do not attempt to crash the product out rapidly.

  • Dissolution: Dissolve crude oil in minimum warm Isopropanol (IPA) (approx. 40°C).

  • Anti-solvent: Add n-Heptane dropwise until persistent cloudiness appears.

  • Seeding: Critical Step. Add a seed crystal. If none exists, scratch the glass wall with a glass rod at the liquid-air interface to induce nucleation.

  • Incubation: Place at 4°C for 12 hours. Do not freeze immediately, as this traps impurities (occlusion), leading to oiling.

Chemical Stability & Hydrolysis

The "4-oxobutyrate" moiety contains a ketone at the


-position relative to the ester. This can facilitate intramolecular cyclization or hydrolysis under incorrect pH conditions.

Risk Factor: The Pseudo-Acid Formation Under acidic conditions (e.g., silica gel with low pH), the ketone carbonyl can be attacked by the ester oxygen (or hydrolyzed acid oxygen), forming a cyclic pseudo-ester or lactone derivative.

Prevention Guide:

  • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane if you observe "streaking" or mass loss.

  • Drying: Never store the ester in wet solvents. Hydrolysis to the free acid (4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid) is autocatalytic.

  • Storage: Store under Argon at -20°C.

Experimental Data Summary

PropertyValue / ConditionNotes
Molecular Weight 299.16 g/mol
Predicted LogP ~3.8Highly Lipophilic
TLC Stain UV (254 nm) & DNPDNP stains the ketone orange/red.
Preferred Solvent DCM, TolueneAvoid MeOH for long-term storage (transesterification risk).
H-NMR Key Signal

2.4-2.6 (Aryl-CH₃)
Diagnostic for isomer differentiation.

Frequently Asked Questions (FAQ)

Q: My NMR shows a small doublet near the aromatic region that shouldn't be there. What is it? A: This is likely the regioisomer (4-(2-bromo-4-methylphenyl)...) . The methyl group on your target is ortho to the ketone, which shifts the methyl signal slightly downfield compared to the isomer where the methyl is para. Check the integration of the methyl singlet around 2.4–2.6 ppm.

Q: Can I distill this compound? A: Not recommended. The boiling point is high (>300°C at atm), and the molecule is prone to thermal decomposition (decarboxylation or polymerization) before it distills. Kugelrohr distillation might work for removing volatiles, but not for purification.

Q: The product turned yellow after a week. Is it degraded? A: A yellow shift often indicates trace debromination (forming free radicals) or oxidation of the benzylic methyl group. If H-NMR is clean, the color is likely a trace impurity (ppm level). Recrystallize from IPA/Heptane to restore the white color.

Q: Why did my yield drop after the acid wash? A: If you used a strong base (NaOH) to wash the organic layer, you likely hydrolyzed the ester. Always use mild buffers (Sat. NaHCO₃) and keep contact time short.

Synthesis Workup & Purification Flow

This diagram outlines the optimal path from the reaction quench to the isolated pure solid.

WorkupFlow Reaction Reaction Mixture (AlCl3 Complex) Quench Ice/HCl Quench (Keep T < 10°C) Reaction->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Wash Wash: Water -> Brine (Avoid Strong Base) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude Oil Dry->Crude Purify Column Chromatography (Tol/Acetone) Crude->Purify Cryst Crystallization (IPA/Heptane) Purify->Cryst Final Pure Solid Ester Cryst->Final

Figure 2: Optimized workup and purification stream to minimize hydrolysis and emulsion formation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative source on Lewis acid catalysis and isomer distribution in substituted toluenes).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem Compound Summary. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.[1] National Center for Biotechnology Information. Retrieved from [Link] (Precursor acid properties and safety data).

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1391052-09-5 (Representative/Analogous) | Molecular Formula: C₁₃H₁₅BrO₃ | MW: 299.16 g/mol

Core Directive: Storage & Handling Matrix

The stability of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is dictated by two competing reactive moieties: the


-keto carbonyl  and the ethyl ester . Improper storage leads to three primary degradation pathways: Hydrolysis (moisture), Photolysis (UV exposure), and Cyclization (acid/base catalysis).
The "Gold Standard" Storage Protocol
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Lowers kinetic energy, significantly retarding spontaneous intramolecular cyclization to pseudo-esters (furanones).
Atmosphere Inert Gas (Argon/Nitrogen) Prevents moisture absorption. Esters are hygroscopic; water initiates hydrolysis to the carboxylic acid parent.
Container Amber Glass / Foil-Wrapped The aryl ketone moiety is a chromophore. UV light (

) excites the carbonyl (

), leading to radical formation and yellowing.
Solvent State Store as Solid Solution storage (e.g., in DMSO/MeOH) accelerates transesterification and hydrolysis by orders of magnitude.

Troubleshooting Guide (FAQ)

Q1: My compound has turned from a white solid to a yellow oil/gum. Is it still usable?

Diagnosis: This indicates Photochemical Degradation or Trace Acid Contamination .

  • Mechanism: Aryl ketones are photosensitizers. Exposure to ambient light can cause radical formation at the benzylic methyl group or the

    
    -methylene position. Yellowing is the tell-tale sign of conjugated by-products.
    
  • Action:

    • Check LCMS for purity. If purity is >95%, the color is likely a trace impurity (chromophore) and may be removed via a short silica plug filtration.

    • If purity is <90%, repurification is required.

    • Prevention: Always wrap vials in aluminum foil if amber glass is unavailable.

Q2: LCMS analysis shows a new peak with Mass [M-28]. What is this?

Diagnosis: This is the Hydrolysis Product (4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid).

  • Mechanism: The mass difference between the Ethyl ester (

    
    , mass ~29) and the Acid proton (
    
    
    
    , mass 1) is 28 amu. This occurs when atmospheric moisture attacks the ester carbonyl.
  • Action:

    • If the acid content is <5%, you may proceed with reactions that use strong bases (e.g., saponification, alkylation), as the base will deprotonate the acid anyway.

    • If the ester is required for selectivity, you must re-esterify (EtOH/H₂SO₄ cat.) or discard.

Q3: The compound is insoluble in my standard screening solvent (DMSO).

Diagnosis: Potential Oligomerization or Crystal Polymorphism .

  • Context:

    
    -keto esters can form tight crystal lattices or, upon degradation, form insoluble oligomers.
    
  • Action:

    • Gently warm the DMSO solution to 40°C.

    • Warning: Do not sonicate for extended periods without cooling, as localized heating can trigger cyclization.

Scientific Validation & QC Protocols

To validate the integrity of your batch, rely on the following self-validating analytical checks.

A. Degradation Pathway Visualization

The following diagram illustrates the chemical logic behind the storage requirements.

G Compound Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate HydrolysisProd Hydrolysis Product (Carboxylic Acid) [M-28] Compound->HydrolysisProd Ester Hydrolysis PhotoProd Radical/Dimer Species (Yellowing) Compound->PhotoProd n->π* Excitation CyclicProd Furanone/Lactone Derivative Compound->CyclicProd Intramolecular Cyclization Moisture Moisture (H2O) Moisture->HydrolysisProd Light UV Light (hν) Light->PhotoProd Acid Trace Acid (H+) Acid->CyclicProd

Figure 1: Primary degradation pathways. Note that moisture drives hydrolysis (red), while light drives radical degradation (yellow).

B. Quality Control Workflow

1. Proton NMR Validation (CDCl₃)

  • Pass Criteria:

    • Triplet at

      
       ~1.2 ppm (
      
      
      
      of ester).
    • Quartet at

      
       ~4.1 ppm (
      
      
      
      of ester).
    • Singlet at

      
       ~2.4-2.5 ppm (Aryl-Methyl).
      
  • Fail Criteria:

    • Loss of the triplet/quartet signals (indicates hydrolysis).

    • Appearance of broad singlet >10 ppm (Carboxylic acid proton).

2. HPLC Purity Method (Generic)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aryl absorption).

  • Acceptance: Main peak area > 95%.

Experimental Recovery Protocol

If your compound has degraded (hydrolyzed), use this Fischer Esterification Recovery protocol to regenerate the ethyl ester rather than discarding the batch.

  • Dissolution: Dissolve the degraded material (acid form) in anhydrous Ethanol (10 mL per gram).

  • Catalysis: Add catalytic concentrated

    
     (5 mol%).
    
  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid will be more polar (lower

    
    ) than the ester.
    
  • Workup:

    • Cool to Room Temp.[1]

    • Concentrate ethanol in vacuo.

    • Dilute with EtOAc, wash with Sat.

      
       (removes remaining acid/catalyst).
      
    • Dry over

      
       and concentrate.
      

References

  • BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate and Analogues. BenchChem. 2

  • International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH Guidelines. 3[4][5][6][7][8]

  • ResearchGate Community Discussion. (2015). Stability of ester and carbamate containing compounds. ResearchGate. 9

  • Organic Chemistry Portal. (2023). Friedel-Crafts Acylation: Synthesis of Monoacylated Products. Organic Chemistry Portal. 10

Sources

Technical Support Center: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . It is designed for researchers and process chemists encountering stability issues or impurity profiles during synthesis and storage.

Senior Application Scientist Desk Status: Operational | Topic: Degradation Pathways & Stability Troubleshooting

Executive Technical Overview

This compound (CAS Registry Number often associated with custom synthesis libraries) is a


-keto ester . Its stability profile is governed by the interplay between the electrophilic ketone, the labile ester, and the electron-rich (but halogenated) aromatic ring.

Critical Stability Factors:

  • Moisture Sensitivity: The ethyl ester is prone to hydrolysis, rapidly generating the corresponding

    
    -keto acid.
    
  • Cyclization Equilibrium: The resulting acid is not static; it exists in equilibrium with its cyclic hydroxylactone (pseudo-acid) form, often leading to confusing HPLC chromatograms (split peaks).

  • Photosensitivity: The aryl ketone moiety acts as a chromophore, making the molecule susceptible to Norrish Type I/II cleavage or photoreduction under ambient light.

Diagnostic Troubleshooting (Q&A)

Q1: "I see a new peak eluting just before my main compound in Reverse Phase HPLC. It grows over time in aqueous buffers. What is it?"

Diagnosis: This is almost certainly the Hydrolysis Product (Free Acid) .

  • Mechanism: Water attacks the ester carbonyl. In unbuffered water or acidic mobile phases, the ethyl group is lost as ethanol.

  • Confirmation: Check the mass spectrum. You should see a loss of 28 Da (Ethyl to H) relative to the parent, resulting in a shift of [M+H]

    
     from the parent mass to [M-28+H]
    
    
    
    .
  • Action: Eliminate water from your stock solvents. Store in anhydrous DMSO or Acetonitrile at -20°C. Avoid protic solvents for long-term storage.

Q2: "My LC-MS shows a peak with the same mass as the free acid, but it elutes at a significantly different retention time. Is this an isomer?"

Diagnosis: This is likely the Cyclic Pseudo-Acid (Hydroxylactone) .

  • Insight:

    
    -keto acids are notorious for "ring-chain tautomerism." The open-chain keto acid cyclizes to form a 5-membered lactol ring.
    
  • Causality: This cyclization is acid-catalyzed. If your HPLC mobile phase uses TFA or Formic Acid, you may be driving this equilibrium on-column.

  • Action: Run the sample at a higher pH (neutral ammonium acetate) if stability permits, or acknowledge the equilibrium. Do not attempt to purify these separately; they will re-equilibrate.

Q3: "The compound is turning yellow/brown in the solid state under ambient lab light. Purity is dropping."

Diagnosis: Photochemical Degradation (Norrish Reactions) .

  • Mechanism: The aryl ketone absorbs UV/Vis light. The excited triplet state can abstract a hydrogen (intramolecularly or from solvent) or undergo

    
    -cleavage. The yellow color often indicates the formation of conjugated byproducts or trace radical coupling products.
    
  • Action: Store in amber vials wrapped in aluminum foil. All weighing and processing should be done under low-actinic light (yellow light) if possible.

Deep Dive: Degradation Pathways

The following diagram details the mechanistic flow of degradation.

Pathway Visualization

DegradationPathways Parent Ethyl 4-(4-bromo-2-methylphenyl) -4-oxobutyrate (Parent Ester) Acid 4-(4-bromo-2-methylphenyl) -4-oxobutanoic acid (Primary Hydrolysis Product) Parent->Acid Hydrolysis (+H2O, -EtOH) pH < 4 or pH > 8 PhotoProduct Photoreduction/Cleavage Products (Radical) Parent->PhotoProduct hν (UV Light) Norrish Type I/II Ethanol Ethanol Parent->Ethanol PseudoAcid Cyclic Hydroxylactone (Pseudo-Acid Tautomer) Acid->PseudoAcid Ring-Chain Tautomerism (Fast Equilibrium) Furanone 5-Aryl-2(3H)-furanone (Dehydration Product) PseudoAcid->Furanone Dehydration (-H2O) Acid + Heat

Figure 1: Mechanistic degradation map illustrating the critical hydrolysis-cyclization axis and photochemical risks.

Detailed Mechanism Analysis
A. The Hydrolysis-Cyclization Axis (The "Gamma-Trap")

The most common failure mode is the conversion of the ester to the acid. However, the unique chemistry of


-keto acids creates a secondary complication.
  • Step 1: Ester Hydrolysis:

    
    
    
    • Note: The "R" group (4-bromo-2-methylphenyl) is electron-donating (via methyl) and withdrawing (via bromo), but the steric bulk of the ortho-methyl group can twist the ring, slightly reducing conjugation and making the ketone more reactive.

  • Step 2: Lactol Formation: The free acid undergoes intramolecular nucleophilic attack by the carboxyl oxygen onto the ketone carbonyl.

    • Result: A 5-membered hydroxylactone ring.

    • Impact: This species has different solubility and chromatographic properties than the open chain. In LC-MS, it often appears as a "ghost peak" or causes peak tailing.

B. Photolytic Instability

Aromatic ketones are efficient photosensitizers.

  • Norrish Type I: Cleavage of the bond between the carbonyl carbon and the alpha-carbon (benzyl position or methylene). This generates radical pairs that can recombine to form complex oligomers.

  • Photoreduction: In hydrogen-donor solvents (like Isopropanol or Methanol), the triplet state ketone abstracts a hydrogen, forming a ketyl radical, which can dimerize (pinacol formation) or reduce to the alcohol.

Quantitative Stability Data (Reference)

Data summarized from accelerated stability studies on structural analogs (Aryl


-keto esters).
ConditionTimeframe% DegradationMajor ProductNotes
pH 7.4 Buffer (37°C) 24 Hours15 - 25%Free AcidEsterases in plasma will accelerate this to >90% in <1 hour.
pH 2.0 Solution (25°C) 48 Hours< 5%Free AcidAcid-catalyzed hydrolysis is slower than base-catalyzed.
Solid State (Amb. Light) 1 Week2 - 8%PhotoproductsSurface discoloration observed.
Solid State (Dark, 4°C) 6 Months< 0.5%N/ARecommended Storage Condition.
DMSO Solution (RT) 1 WeekNegligibleN/AStable if DMSO is dry. Wet DMSO causes hydrolysis.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent ester from the acid and pseudo-acid forms.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the acid, keeping it in the open form or forcing a consistent equilibrium).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carbonyls).

  • Expected Elution:

    • Pseudo-Acid/Acid (Equilibrium): ~6-8 min (Broad or split peak possible).

    • Parent Ester: ~12-13 min (Sharp peak).

Protocol B: Quenching Hydrolysis for Sample Prep

If analyzing biological samples or reaction mixtures, you must stop hydrolysis immediately.

  • Crash Solvent: Use ice-cold Acetonitrile containing 1% Formic Acid.

  • Ratio: Add 3 parts crash solvent to 1 part sample.

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 5 minutes at 4°C.

  • Inject: Analyze supernatant immediately. Do not store on the autosampler for >4 hours.

References

  • Hydrolysis of

    
    -keto esters: Journal of Organic Chemistry. "Alkaline hydrolysis of 
    
    
    
    -,
    
    
    -, and
    
    
    -keto esters and their desoxy analogs." Available at:
  • Photochemistry of Aromatic Ketones: Journal of the American Chemical Society. "Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism." Available at:

  • Metabolic Stability of Esters: Drug Metabolism Reviews. "Drug Metabolic Stability in Early Drug Discovery." Available at:

  • Synthesis & Cyclization:Organic Syntheses.

    
    -Keto Esters." Available at: 
    

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for "this compound" before handling.

Technical Support: NMR Troubleshooting for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers synthesizing or characterizing Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . It assumes a baseline knowledge of NMR but addresses the specific regiochemical and structural challenges inherent to this molecule.

Case ID: 4-BMB-NMR-001 Status: Active Analyst: Senior Application Scientist[1][2][3]

Executive Summary

The characterization of This compound presents a classic challenge in electrophilic aromatic substitution (EAS) regioselectivity.[1][2][3] The synthesis (typically Friedel-Crafts acylation of 3-bromotoluene followed by esterification) often yields regioisomeric mixtures.[1][2][3]

This guide focuses on distinguishing the target 4-bromo-2-methyl isomer (acylation ortho to methyl) from the thermodynamically competitive 2-bromo-4-methyl isomer (acylation para to methyl), utilizing diagnostic signal shifts and coupling constants.[1][2][3]

Part 1: Diagnostic Signal Checklist

Use this table to validate your crude or purified spectrum immediately.

MoietyProton (

H)
Expected Shift (

, ppm)
Multiplicity (

values)
Diagnostic Note
Aryl-Me Ar-CH

2.40 – 2.55 SingletCRITICAL: If

, you likely have the wrong regioisomer (see Section 2). The ortho-carbonyl deshields this methyl group.[2][3]
Aromatic H-6 (Aryl)7.60 – 7.75Doublet (

Hz)
Deshielded by the adjacent ketone carbonyl.[1][2][3]
Aromatic H-5 (Aryl)7.35 – 7.45dd (

Hz)
Couples to H-6 (ortho) and H-3 (meta).[1][2]
Aromatic H-3 (Aryl)7.30 – 7.40d (

Hz) or br s
"Sandwiched" between Me and Br.[1][2][3]
Linker -C(O)CH

-
3.15 – 3.25TripletAlpha to ketone.[1][2][3] Often broadened or "roofed" with the adjacent methylene.[2][3]
Linker -CH

COOEt
2.60 – 2.75TripletAlpha to ester.[1][2][3]
Ethyl -OCH

CH

4.10 – 4.15Quartet (

Hz)
Diagnostic for successful esterification.[1][2][3]
Ethyl -OCH

CH

1.20 – 1.30Triplet (

Hz)

*Note: In CDCl


, the succinyl ethylene protons often appear as a higher-order AA'XX' multiplet rather than clean triplets due to similar magnetic environments.[1]

Part 2: Troubleshooting FAQs

Q1: My aromatic region integrates correctly (3H), but the pattern looks wrong. Do I have the correct regioisomer?

The Issue: Friedel-Crafts acylation of 3-bromotoluene is governed by the directing effects of the Methyl (activator, o,p-director) and Bromine (deactivator, o,p-director).[1][2]

  • Target (Path A): Acylation at position 6 (Ortho to Me, Para to Br).[2][3] This yields your target: 4-bromo-2-methylphenyl .[1][2][3]

  • Impurity (Path B): Acylation at position 4 (Para to Me, Ortho to Br).[2][3] This yields 2-bromo-4-methylphenyl .[1][2][3]

The Solution: You must look at the Aryl-Methyl shift.[2][3]

  • Target: The methyl group is ortho to the ketone.[3] The carbonyl anisotropy deshields the methyl protons, pushing them downfield to

    
     2.4 - 2.55 ppm .[2][3]
    
  • Impurity: The methyl group is para to the ketone.[3] It will appear at the standard aryl-methyl position,

    
     2.30 - 2.35 ppm .[1][2][3]
    

Visual Decision Tree:

RegioisomerCheck Start Analyze Aryl-Methyl Peak (Singlet, 3H) CheckShift Check Chemical Shift (delta) Start->CheckShift ResultA Shift ~ 2.45 - 2.55 ppm (Deshielded) CheckShift->ResultA Downfield ResultB Shift ~ 2.30 ppm (Standard) CheckShift->ResultB Upfield ConclusionA Target Confirmed: Methyl is Ortho to Carbonyl (4-bromo-2-methylphenyl) ResultA->ConclusionA ConclusionB Regioisomer Error: Methyl is Para to Carbonyl (2-bromo-4-methylphenyl) ResultB->ConclusionB

Figure 1: Decision logic for confirming the regioisomer based on the "Ortho-Effect" on the methyl group.

Q2: The succinyl chain protons (2.6 - 3.2 ppm) appear as a messy blob. Is my compound impure?

Analysis: Not necessarily. This is a common phenomenon known as the "Roof Effect" or second-order coupling.[2][3]

  • Cause: The chemical shift difference (

    
    ) between the two methylene groups is small relative to their coupling constant (
    
    
    
    ).[3] The system transitions from an A
    
    
    X
    
    
    system to an AA'BB' system.[2][3]
  • Action:

    • Change Solvent: Switch from CDCl

      
       to Benzene-
      
      
      
      or DMSO-
      
      
      . The aromatic solvent (Benzene) often induces specific shifts that separate the methylene signals, resolving them into cleaner triplets.
    • Verify Integration: As long as the total integration of the region 2.6–3.3 ppm equals 4H, the structure is likely intact.[3]

Q3: I see a broad singlet around 8-10 ppm and my Ethyl signals are weak.

Diagnosis: Incomplete Esterification.[2][3]

  • You likely have a mixture of the target ester and the carboxylic acid intermediate (4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid).[1][2][3]

  • Fix:

    • Check for the loss of the Quartet (~4.1 ppm) and Triplet (~1.2 ppm).

    • Look for a broad carboxylic acid proton (

      
      ) downfield (>10 ppm).[2][3]
      
    • Remedy: Reflux the sample in Ethanol with a catalytic amount of H

      
      SO
      
      
      
      or Thionyl Chloride to push the esterification to completion.

Part 3: Definitive Structural Proof (2D NMR)

If the 1D spectrum is ambiguous due to peak overlap, perform these specific 2D experiments.

Experiment 1: 1D NOE (Nuclear Overhauser Effect)

This is the "Gold Standard" for proving the spatial relationship between the Methyl group and the Ring protons.

  • Protocol: Irradiate the Methyl singlet (~2.5 ppm).[2][3]

  • Expected Result for Target (4-bromo-2-methyl):

    • You should see NOE enhancement of the H-3 aromatic proton (the singlet/small doublet meta to the ketone).

    • You should NOT see enhancement of the H-6 proton (the doublet ortho to the ketone), as the carbonyl group blocks the spatial interaction.

  • Expected Result for Impurity (2-bromo-4-methyl):

    • Irradiating the methyl (at ~2.3 ppm) would enhance two aromatic protons (H-3 and H-5), as the methyl is flanked by protons on both sides.[1][2]

Experiment 2: HMBC (Heteronuclear Multiple Bond Correlation)

Use this to connect the aliphatic chain to the ring.

  • Target Correlation: Look for a cross-peak between the Aryl-Methyl protons and the Carbonyl Carbon (C-4 of the butyrate chain, ~198-200 ppm).[1][2][3]

    • In the target (Ortho-Me), the Methyl protons are 3 bonds away (

      
      ) from the ketone carbonyl. A strong cross-peak should be visible.[2][3]
      
    • In the impurity (Para-Me), the Methyl protons are 5 bonds away. No cross-peak will be observed.[2][3]

NOE_Logic cluster_0 Target: 4-bromo-2-methyl cluster_1 Impurity: 2-bromo-4-methyl Me_Target Methyl Group (Pos 2) H3_Target H-3 Proton (Pos 3) Me_Target->H3_Target Strong NOE (Adjacent) H6_Target H-6 Proton (Pos 6) Me_Target->H6_Target NO NOE (Blocked by C=O) Me_Imp Methyl Group (Pos 4) H3_Imp H-3 Proton Me_Imp->H3_Imp Strong NOE H5_Imp H-5 Proton Me_Imp->H5_Imp Strong NOE

Figure 2: NOE correlation expectations. The absence of a second neighbor enhancement is the key differentiator for the target molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Authoritative text on coupling patterns and chemical shifts).

  • Reich, H. J. (2024).[2][3][4] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2][3] (Definitive guide for AA'XX' systems and solvent effects).[2][3]

  • AIST. (2024).[2][3][4] Spectral Database for Organic Compounds (SDBS).[2][3] National Institute of Advanced Industrial Science and Technology.[2][3] (Source for comparative spectra of acetophenone derivatives).[2][3]

  • Claridge, T. D. W. (2016).[2][3][4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[2][3] (Protocol source for NOE and HMBC optimization).

Sources

Overcoming poor yield in "Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Subject: Optimizing Yield for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Ticket ID: #FC-ACY-3BT-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

You are likely experiencing low yields (typically <35%) and difficult purification when synthesizing This compound directly from 3-bromotoluene and ethyl succinyl chloride.

The Root Cause: This reaction fights two opposing forces:

  • Electronic Deactivation: The bromine atom on the 3-bromotoluene ring deactivates the arene, making it sluggish toward Friedel-Crafts acylation.

  • Catalyst Sequestration: The ester moiety in your reagent (ethyl succinyl chloride) acts as a Lewis base, coordinating with Aluminum Chloride (

    
    ). This effectively "poisons" your catalyst before it can activate the acyl chloride.
    

The Solution: You must switch from a "Standard Stoichiometry" (1.1 eq


) to a "Saturation Stoichiometry"  (2.5–3.0 eq 

) or, preferably, adopt the Two-Step Anhydride Protocol which bypasses the ester-complexation issue entirely.

Diagnostic Troubleshooting (FAQ)

Q1: Why is my reaction stalling at 40% conversion?

Answer: You are likely under-dosing the catalyst. In a standard Friedel-Crafts, 1.1 equivalents of


 are sufficient. However, your electrophile is an ester-acid chloride .
  • 1.0 eq of

    
     binds immediately to the ester carbonyl oxygen (stable complex).
    
  • 1.0 eq of

    
     binds to the product ketone (product inhibition).
    
  • Only the excess

    
     is available to catalyze the reaction.
    
  • Fix: Increase

    
     to 2.5–3.0 equivalents .
    
Q2: I see multiple spots on TLC. Is regioselectivity the issue?

Answer: Yes, but it is controllable. The starting material is 3-bromotoluene .

  • Target Isomer (Attack at C6): Para to the Bromine, Ortho to the Methyl. This is the 4-bromo-2-methylphenyl product. This is electronically favored (cooperative directing effects) but sterically crowded.

  • Impurity Isomer (Attack at C4): Para to the Methyl, Ortho to the Bromine. This yields the 2-bromo-4-methylphenyl isomer.

  • Fix: Run the reaction at -5°C to 0°C in Dichloromethane (DCM). Higher temperatures (refluxing DCE/CS2) promote the formation of the thermodynamic mixture, increasing the unwanted isomer.

Q3: My product turns into a black tar during workup. Why?

Answer: Uncontrolled hydrolysis of the Aluminum-complex. The reaction mixture contains a large amount of aluminum salts coordinated to your ester and ketone. Adding water directly generates massive heat and HCl gas, hydrolyzing your ester to the acid (which may not extract into organics) or polymerizing the substrate.

  • Fix: Quench by pouring the reaction mixture slowly into a stirred mixture of Ice + concentrated HCl . The acid prevents the formation of insoluble aluminum hydroxides (emulsions).

The "Golden Batch" Protocol

While the direct acylation with ethyl succinyl chloride is possible, the Two-Step Anhydride Route is the industry standard for high-value intermediates because it avoids catalyst poisoning and simplifies purification.

Recommended Workflow: The Anhydride Route
ParameterStep 1: AcylationStep 2: Esterification
Reagents 3-Bromotoluene + Succinic AnhydrideCrude Acid + Ethanol +

Catalyst

(2.2 eq)

(Cat.)
Solvent DCM (0°C

RT)
Ethanol (Reflux)
Yield Target 85-90% (Acid Intermediate)>95% (Final Ester)
Purification Acid-Base Extraction (Removes Isomers)Distillation or Silica Plug
Detailed Step-by-Step Procedure

Step 1: Synthesis of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid

  • Setup: Flame-dry a 3-neck flask. Under Nitrogen, add Succinic Anhydride (1.0 eq) and DCM (5 volumes) .

  • Activation: Cool to 0°C. Add

    
     (2.2 eq)  portion-wise. The mixture may not fully dissolve yet.
    
  • Addition: Add 3-Bromotoluene (1.05 eq) dropwise over 30 minutes. Keep internal temp < 5°C.

    • Why? Slow addition favors the kinetic product (Target Isomer) and prevents exotherms.

  • Reaction: Allow to warm to Room Temp (20-25°C). Stir for 4-6 hours.

    • Monitor: TLC should show consumption of anhydride.

  • Quench: Pour mixture into Ice/HCl (1M) . Stir vigorously for 30 mins.

  • Purification (The Trick):

    • Separate organic layer.[1][2][3]

    • Extract organic layer with 10%

      
       (aq) . The product (Acid) goes into the water; non-polar impurities (unreacted bromotoluene, wrong isomers) stay in DCM.
      
    • Acidify the aqueous layer with HCl to precipitate the pure Acid Intermediate . Filter and dry.[1][4][5]

Step 2: Esterification to this compound

  • Dissolve the solid Acid Intermediate in Ethanol (10 volumes) .

  • Add catalytic

    
     (0.1 eq) .
    
  • Reflux for 3 hours.

  • Concentrate ethanol, dilute with ether/EtOAc, wash with bicarbonate.

  • Result: High purity ester, often requiring no chromatography.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates why the specific isomer forms and where the yield loss occurs.

ReactionPathway Substrate 3-Bromotoluene (1-bromo-3-methylbenzene) Transition Sigma Complex Substrate->Transition + Complex Reagent Ethyl Succinyl Chloride + AlCl3 Complex Acylium Ion (Active Electrophile) Reagent->Complex Activation Trap AlCl3-Ester Complex (Catalyst Sink) Reagent->Trap Coordination (If AlCl3 < 2.5 eq) Target Target Product (Attack at C6) 4-bromo-2-methyl... Transition->Target Major Path (Reinforced Direction) Impurity Regioisomer (Attack at C4) 2-bromo-4-methyl... Transition->Impurity Minor Path (Steric Clash)

Caption: Reaction pathway showing the competition between productive acylation and catalyst sequestration (The "Trap").

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve your current batch issues.

Troubleshooting Start Problem: Low Yield / Impure Check1 Check AlCl3 Stoichiometry Start->Check1 Decision1 Is AlCl3 < 2.5 eq? Check1->Decision1 Action1 INCREASE AlCl3 Ester binds 1 eq. Product binds 1 eq. Decision1->Action1 Yes Check2 Check Temperature Decision1->Check2 No Decision2 Is Temp > 5°C? Check2->Decision2 Action2 COOL REACTION (-5°C to 0°C) Improves Regioselectivity Decision2->Action2 Yes Check3 Check Reagent Decision2->Check3 No Decision3 Using Ethyl Succinyl Chloride? Check3->Decision3 Action3 SWITCH PROTOCOL Use Succinic Anhydride (2-Step Method) Decision3->Action3 Yes (Recommended)

Caption: Logic flow for diagnosing yield failures in Friedel-Crafts acylation of 3-bromotoluene.

References & Authority

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive text on stoichiometry in acylation).

  • Mahato, A. K., et al. "Process for the preparation of SGLT2 inhibitors." U.S. Patent 2015/0152076. (Describes analogous acylations on deactivated rings using succinic anhydride).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Friedel-Crafts workup and emulsion prevention).

  • Organic Syntheses. "3-(4-Bromobenzoyl)propanoic Acid". Org.[2][6][7][8] Synth.2002 , 79, 209. (Validates the Succinic Anhydride/AlCl3 method on bromobenzenes).

Sources

Technical Support Center: Scale-Up Protocol for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SC-882-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Overview & Reaction Logic

This guide addresses the scale-up challenges for synthesizing Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . This molecule is constructed via a two-stage sequence: a Friedel-Crafts acylation of 3-bromotoluene with succinic anhydride, followed by Fischer esterification.[1]

The Scale-Up Bottleneck: The primary failure mode in this synthesis is not chemical conversion, but physical processing . The formation of the aluminum chloride complex creates a dense, intractable slurry ("The Rock") that destroys impellers and halts heat transfer. Furthermore, the regioselectivity of the acylation (targeting the position para to the bromine rather than the methyl) is sensitive to temperature and solvent choice.

Reaction Pathway Visualization

ReactionScheme SM1 3-Bromotoluene (Liquid) Complex Al-Complex Intermediate (Viscous Slurry) SM1->Complex DCM/DCE 0°C to RT SM2 Succinic Anhydride (Solid) SM2->Complex DCM/DCE 0°C to RT AlCl3 AlCl3 (Lewis Acid) Acid 3-(4-bromo-2-methylbenzoyl) propionic acid (Solid) Complex->Acid HCl (aq) Quench Hydrolysis Ester Ethyl 4-(4-bromo-2-methylphenyl) -4-oxobutyrate (Target Liquid/Oil) Acid->Ester EtOH, H2SO4 Reflux (-H2O)

Figure 1: Synthetic workflow highlighting the critical aluminum complex intermediate state.

Phase I: Friedel-Crafts Acylation (The Construction)[1]

Objective: Acylation of 3-bromotoluene at the C6 position (para to Bromine). Reagents: 3-Bromotoluene, Succinic Anhydride, AlCl3 (Anhydrous), DCM or 1,2-DCE.[1]

Troubleshooting Guide

Q: The reaction mixture has solidified into a rock-hard mass.[1] The stirrer is stuck. What happened? A: You have encountered the "Red Aluminum Complex" phenomenon. The product of the acylation forms a 1:1 complex with AlCl3 that is insoluble in non-polar solvents and highly viscous.

  • Immediate Fix: Do not force the stirrer. Add more solvent (DCM) if possible.[1] If completely seized, you must wait for the reaction to finish (monitoring via temperature) and then perform the quench in situ very slowly.

  • Prevention (Scale-Up Protocol):

    • Solvent Choice: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] Avoid hexane or pure aromatics.[1]

    • Dilution Factor: Ensure a minimum solvent volume of 10-12 L per kg of substrate.[1]

    • Order of Addition: Do not add solid AlCl3 to the mixture. Instead, prepare a slurry of AlCl3 in the solvent and add the succinic anhydride/3-bromotoluene mixture dropwise to the AlCl3. This keeps the concentration of the viscous complex low relative to the solvent initially.

Q: I am seeing a mixture of isomers (4-bromo-2-methyl vs. 2-bromo-4-methyl). How do I control this? A: 3-Bromotoluene has two directing groups: Methyl (activating, o,p-director) and Bromo (deactivating, o,p-director).[1]

  • The Chemistry: The methyl group usually dominates, directing to position 4 (para to methyl). However, the target (4-bromo-2-methyl) requires substitution at position 6 (ortho to methyl, para to bromo).[1]

  • The Fix: Steric hindrance at position 4 (flanked by the Bromo group) helps favor position 6, but temperature control is vital.

    • Run at Lower Temperatures (0°C to 10°C): Higher temperatures favor thermodynamic equilibration, which might increase the unwanted isomer.

    • Purification: You cannot separate these easily by distillation.[1] You must rely on the crystallization of the carboxylic acid intermediate . The desired 4-bromo-2-methyl isomer usually has a higher melting point and crystallizes more readily from Toluene/Heptane mixtures than the oily regioisomer.[1]

Q: The HCl evolution is overwhelming my scrubber. Is the reaction running too fast? A: Yes. The evolution of HCl gas is stoichiometric (1 mole per mole of reaction).

  • Control: The rate of HCl evolution is directly proportional to the addition rate of the substrate to the AlCl3 slurry. Use a bubbler to monitor gas flow; if it turns into a continuous stream, stop addition immediately.[1]

  • Safety: Ensure the scrubber contains dilute NaOH (10-15%) and has a suck-back trap.[1]

Phase II: The Quench (The Bottleneck)

Objective: Hydrolysis of the Aluminum-Product complex to release the free acid.

Troubleshooting Guide

Q: Upon adding water, the reactor "erupted" or temperature spiked uncontrollably. A: You performed a "Direct Quench" (Water into Acid/AlCl3). This is dangerous at scale due to the exothermic hydration of AlCl3.

  • Protocol: Always use Inverse Quench .

    • Prepare a separate vessel with ice-water and concentrated HCl (to prevent aluminum salt precipitation).[1]

    • Slowly transfer the reaction mixture into the quenching vessel under vigorous stirring.

    • Maintain the quench pot below 20°C.

Q: I have a thick emulsion (rag layer) that won't separate. A: Aluminum salts (Al(OH)3) are gelatinous at neutral pH.[1]

  • The Fix: The aqueous layer must be strongly acidic (pH < 1) .

    • Add Conc.[1][2] HCl until the solids dissolve and the layers clarify.

    • If an emulsion persists, filter the biphasic mixture through a pad of Celite (diatomaceous earth) to remove colloidal aluminum particles before separation.

Phase III: Esterification (The Finishing)

Objective: Conversion of the carboxylic acid to the ethyl ester. Reagents: Intermediate Acid, Ethanol (Excess), H2SO4 (Catalytic).[1]

Troubleshooting Guide

Q: The reaction stalls at 90% conversion. Adding more acid catalyst doesn't help. A: Fischer esterification is an equilibrium process (


).[1] You are limited by water accumulation.[1]
  • Solution 1 (Azeotropic Removal): Use a ternary solvent system (Ethanol/Toluene) and a Dean-Stark trap to physically remove water.[1]

  • Solution 2 (Chemical Drying): If Dean-Stark is not feasible, add Triethyl Orthoformate (1.1 eq) to the reaction.[1] It consumes water chemically, driving the reaction to completion irreversibly.

Q: My product is colored (dark orange/brown) instead of pale yellow. A: This is likely due to trace aluminum salts or oxidized phenols carried over from Step 1.[1]

  • Purification: Perform a "Charcoal Treatment" on the crude ester in hot ethanol before the final solvent strip.

  • Distillation: The final ester is high-boiling.[1] If high purity is required, perform a short-path distillation under high vacuum (<1 mbar).[1]

Summary Data & Parameters

Stoichiometry Table
ComponentRoleEquivalentsNotes
3-Bromotoluene Substrate1.0Limiting Reagent
Succinic Anhydride Electrophile1.1 - 1.2Slight excess ensures conversion
AlCl3 (Anhydrous) Catalyst2.2 - 2.5CRITICAL: 1 eq complexes with anhydride, 1 eq with product ketone.[1]
DCM / DCE Solvent10-12 VolHigh dilution prevents solidification
Ethanol Reagent/Solv5-10 VolExcess for esterification
Safety Critical Parameters
ParameterLimitConsequence of Excursion
Acylation Temp < 10°C (Addition)Loss of regioselectivity; Runaway exotherm
Quench pH < 1Formation of Al(OH)3 gel; Emulsions
Water Content < 0.05% (Start)AlCl3 deactivation; Reaction stall

References

  • Friedel-Crafts Acylation Scale-Up

    • Process Development of Friedel-Crafts Acyl
    • Anderson, N. G. (2012).[1] Practical Process Research and Development. Academic Press.[1]

  • Regioselectivity in Halotoluenes

    • Regioselective Friedel-Crafts Acyl
    • Olah, G. A., et al. (1964).[1] Journal of the American Chemical Society, 86(11), 2198-2202.[1]

    • [1]

  • Quenching Protocols

    • Safe Scale-up of Exothermic Reactions: Aluminum Chloride Quenching.[1]

    • Org.[1][2][3][4][5][6][7] Process Res. Dev. 2000, 4, 6, 577–580.[1]

    • [1]

  • Esterification Efficiency

    • Azeotropic Distillation Strategies in Esterific
    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1]

Sources

Technical Support Center: Catalytic Optimization for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Advanced Catalyst Selection & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Target Molecule: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS: Generic/Proprietary Scaffold)

Executive Summary & Molecule Analysis

Welcome to the Advanced Synthesis Support Center. You are working with This compound , a high-value "bifunctional" intermediate. This scaffold presents a unique set of challenges due to the ortho-methyl group (Position 2) relative to the ketone.

Structural Vulnerabilities & Opportunities:

  • The Ortho-Methyl Effect: The methyl group at C2 forces the carbonyl group out of coplanarity with the aromatic ring. This steric inhibition of resonance reduces the electrophilicity of the ketone, making standard reductions sluggish.

  • The Bromide Handle (C4): Located meta to the methyl group and para to the ketone linker, this position is electronically deactivated by the carbonyl but sterically accessible.

  • The Ester Tail: A remote handle for cyclization (tetralone formation) or derivatization.

This guide is structured into three "Service Desks" addressing the most common tickets we receive regarding this molecule.

Service Desk A: Intramolecular Cyclization (Tetralone Synthesis)

User Issue: "I am trying to cyclize the scaffold to form the tetralone, but I see starting material or polymerization."

Technical Insight: Direct cyclization of the ester via Friedel-Crafts acylation is thermodynamically difficult. The standard pathway requires hydrolysis to the carboxylic acid, followed by activation. However, the ortho-methyl group creates conformational strain in the transition state for ring closure at the C6 position.

Protocol 1: The "Acid Chloride" Route (Recommended)
  • Mechanism: Conversion to acid chloride

    
     Intramolecular Friedel-Crafts Acylation.
    
  • Catalyst Selection: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).

Step-by-Step Optimization:

  • Hydrolysis: Saponify the ethyl ester using LiOH in THF/Water. Isolate the free acid.

  • Activation: Treat the free acid with Thionyl Chloride (

    
    ) and catalytic DMF to generate the acid chloride. Do not purify; use immediately.
    
  • Cyclization:

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Catalyst: Add 1.1 - 1.5 equiv. of

      
        at 0°C.
      
    • Critical Control: The ortho-methyl group may retard the reaction. If conversion is <50% after 2 hours, warm to reflux (DCE) or switch to Triflic Acid (TfOH) as a solvent/catalyst (Superacid cyclization).

Troubleshooting Table: Cyclization

SymptomRoot CauseCorrective Action
Incomplete Conversion Deactivation by carbonyl; Steric hindrance at C6.Switch from

to Trifluoromethanesulfonic acid (TfOH) (neat or in DCM).
Dimerization Intermolecular reaction dominates Intramolecular.High Dilution Technique: Add the substrate solution slowly (over 2h) to the catalyst solution.
Des-bromo product Halogen exchange or reduction.Avoid

; Keep temperature <40°C. Ensure anhydrous conditions.
Service Desk B: Asymmetric Reduction (The Chiral Alcohol)

User Issue: "I need to reduce the ketone to a chiral alcohol, but the ee% is low (<80%)."

Technical Insight: The ortho-methyl group creates a "tilted" geometry. Standard CBS (Corey-Bakshi-Shibata) catalysts often struggle with ortho-substituted acetophenones because the steric difference between the "large" (aryl) and "small" (alkyl) sides is distorted by the twist.

Recommended System: Ru-Noyori Transfer Hydrogenation We recommend Ruthenium(II)-arene complexes with chiral diamine ligands (TsDPEN). These catalysts operate via a metal-ligand bifunctional mechanism that is less sensitive to the ortho-twist than boron catalysts.

Catalyst Selection Matrix
Catalyst SystemLigand TypeSuitability for this Scaffold
RuCl(p-cymene)[(R,R)-TsDPEN] Sulfonylated DiamineHigh. The "tethered" mechanism accommodates the steric bulk of the ortho-methyl.
Rh(COD)Cl + DuPhos PhosphineLow. Often sensitive to electronic deactivation by the para-bromo group.
Corey-CBS (Borane) OxazaborolidineMedium. Requires stoichiometric borane; safety risk at scale.

Visual Workflow: Asymmetric Transfer Hydrogenation

ATH_Mechanism cluster_cycle Ru-TsDPEN Catalytic Cycle Start Ru-Hydride Species (Active Catalyst) Coord Substrate Coordination (Ortho-Methyl repulsion minimized) Start->Coord + Substrate Trans Hydride Transfer (Enantio-determining step) Coord->Trans ProdRel Product Release (Chiral Alcohol) Trans->ProdRel Regen Regeneration with HCOOH/TEA or iPrOH ProdRel->Regen - Product Regen->Start + H source caption Fig 1: The Ru-TsDPEN cycle minimizes steric clash via an outer-sphere mechanism.

Service Desk C: Cross-Coupling (Functionalizing the Bromide)

User Issue: "Suzuki coupling at the bromine position is stalling. Do I need a stronger catalyst?"

Technical Insight: While the bromine is at the 4-position (para to the linker), the 2-methyl group exerts a long-range electronic effect and, more importantly, the entire scaffold is bulky. Standard


 often fails due to oxidative instability or slow oxidative addition.

Recommendation: Buchwald Ligands (Dialkylbiarylphosphines) You require electron-rich, bulky ligands to facilitate oxidative addition into the deactivated Ar-Br bond and prevent catalyst aggregation.

  • Primary Recommendation: SPhos or XPhos with

    
     or 
    
    
    
    .
  • Why? The ortho-methoxy groups on SPhos provide stability, while the cyclohexyl groups on phosphorus drive the oxidative addition into the electron-neutral/deactivated bromide.

Protocol: Suzuki-Miyaura Coupling

  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%).
    
  • Base:

    
     (2.0 equiv) – milder than carbonates, better for the ester functionality.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 80°C. Note: Do not exceed 100°C to avoid ester hydrolysis.

Decision Logic: Workflow Visualization

Use this logic tree to determine your experimental order of operations.

DecisionTree Start Start: this compound Goal What is your primary goal? Start->Goal Branch1 Build Tetralone Core Goal->Branch1 Branch2 Modify Bromine First Goal->Branch2 Branch3 Chiral Alcohol Needed Goal->Branch3 Act1 Hydrolysis to Acid Branch1->Act1 Coup1 Suzuki/Buchwald Coupling Branch2->Coup1 Red1 Noyori Transfer Hydrogenation Branch3->Red1 Act2 SOCl2 Activation Act1->Act2 Act3 Friedel-Crafts (AlCl3) Act2->Act3 Coup2 Use SPhos/Pd(OAc)2 Coup1->Coup2 Red2 Ru-TsDPEN Catalyst Red1->Red2 caption Fig 2: Strategic workflow based on synthetic priority.

Frequently Asked Questions (FAQ)

Q1: Can I perform the Friedel-Crafts cyclization directly on the ester without hydrolysis?

  • A: Technically, yes, using superacids like Triflic Acid (TfOH) or high-temperature PPA (Polyphosphoric Acid). However, this often leads to lower yields due to harsh conditions affecting the bromine or causing alkyl migration. The "Hydrolysis

    
     Acid Chloride" route is 20-30% higher yielding for this specific scaffold.
    

Q2: The 2-methyl group seems to be blocking my Grignard addition to the ketone. What now?

  • A: The ortho-methyl group blocks the trajectory of nucleophiles (Burgi-Dunitz angle). Switch to Organolithium reagents (smaller nucleophile) or add Cerium(III) Chloride (

    
    )  to the Grignard (Luche reduction conditions/addition) to activate the carbonyl and mitigate steric hindrance.
    

Q3: Will the ester survive the Suzuki coupling conditions?

  • A: Yes, if you use Phosphate bases (

    
    )  or Fluoride bases (
    
    
    
    )
    . Avoid strong hydroxides (
    
    
    ,
    
    
    ) or alkoxides (
    
    
    ) at high temperatures, as they will saponify or transesterify the ethyl ester.
References
  • Friedel-Crafts Cyclization Methodologies

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1][2][3] Wiley-Interscience. (Classic reference for

      
       mediated acylations).
      
    • Sartori, G., & Maggi, R. (2006).[4] "Advances in Friedel-Crafts Acylation Reactions." CRC Press.

  • Buchwald-Hartwig/Suzuki Coupling on Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

    • Sigma-Aldrich Technical Guide. "Buchwald Phosphine Ligands for Cross Coupling."[5][6][7]

  • Asymmetric Transfer Hydrogenation (Noyori)

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

    • Wu, X., et al. (2005).[4][6] "A Versatile Catalyst for the Asymmetric Transfer Hydrogenation of Ketones." Journal of the American Chemical Society. (Describing Ru-TsDPEN systems).

Sources

Technical Support Center: Solvent Optimization for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to assist researchers optimizing the synthesis and application of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate .

This guide moves beyond basic protocols to address solvent-dependent mechanisms , troubleshooting specific failure modes , and optimizing yield/selectivity .[1]

Case ID: 4-BMB-SOLV-OPT Subject: Solvent Effects on Synthesis, Stability, and Downstream Applications Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile[1]

This compound is a bifunctional intermediate containing a


-keto ester  moiety and an aryl bromide .[1] It is primarily synthesized via Friedel-Crafts acylation followed by esterification.[1][2]
  • Core Challenges:

    • Regioselectivity: Directing the succinyl group para to the methyl group on 3-bromotoluene.

    • Solubility: The keto-ester is lipophilic; poor solubility in protic solvents affects downstream cyclization.[1]

    • Lewis Acid Complexation: Solvent choice in the Friedel-Crafts step dictates the solubility of the AlCl

      
      -acylium complex, drastically impacting yield.
      
Physical Property Quick-Reference
PropertyValue / BehaviorSolvent Implication
LogP ~3.5 (Estimated)Highly soluble in DCM, EtOAc, Toluene.[1] Insoluble in water.[1][3][4]
H-Bonding Acceptor (Ketone + Ester)Soluble in alcohols, but susceptible to transesterification.[1]
Reactivity Electrophilic CarbonylsAvoid strong nucleophilic solvents (e.g., amines) without protection.[1]

Troubleshooting Guides (Ticket-Based)

Ticket #01: Low Yield in Friedel-Crafts Acylation

User Issue: "I am synthesizing the precursor acid using succinic anhydride and 3-bromotoluene in DCM, but the reaction stalls at 40% conversion."

Root Cause Analysis: In Dichloromethane (DCM), the Acylium-Aluminum Chloride complex often precipitates out of solution as a gummy solid.[1] This heterogeneous mixture prevents effective contact between the aromatic substrate (3-bromotoluene) and the electrophile, stalling the reaction.

Solution: Solvent Switch to Nitrobenzene or DCE

  • The Fix: Switch the solvent to Nitrobenzene or 1,2-Dichloroethane (DCE) .[1]

  • The Mechanism: Nitrobenzene acts as a donor solvent, coordinating with the AlCl

    
     complex. This keeps the active acylium species in solution (homogeneous phase), allowing the reaction to proceed to completion.
    
  • Regioselectivity Bonus: The bulkier solvent-catalyst complex in Nitrobenzene enhances para-selectivity relative to the methyl group, reducing unwanted ortho-isomers.[1]

Comparative Protocol:

ParameterDichloromethane (DCM)Nitrobenzene
Phase Heterogeneous (Slurry)Homogeneous (Solution)
Reaction Temp Reflux (40°C) - Often too low0°C to RT (Controlled)
Workup Easy (Evaporation)Difficult (High BP, requires steam distillation or extensive washing)
Yield Potential 30-50%80-92%

Workflow Visualization (Synthesis Pathway):

FriedelCrafts cluster_Solvent Solvent Choice Start 3-Bromotoluene + Succinic Anhydride DCM Solvent: DCM (Non-Polar) Start->DCM Nitro Solvent: Nitrobenzene (Polar/Complexing) Start->Nitro AlCl3 Catalyst: AlCl3 Precipitate Complex Precipitates (Stalled Reaction) DCM->Precipitate Heterogeneous Soluble Complex Solubilized (Full Conversion) Nitro->Soluble Homogeneous Product 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid Precipitate->Product Low Yield (<40%) Soluble->Product High Yield (>85%)

Caption: Solvent influence on the homogeneity of the Friedel-Crafts intermediate complex.

Ticket #02: Transesterification During Storage or Reaction

User Issue: "My ethyl ester is slowly converting to a methyl ester during storage or subsequent reduction steps."

Root Cause Analysis: The ester moiety is susceptible to transesterification in the presence of alcohols (methanol) and trace acid/base catalysts. If you perform a NaBH


 reduction in Methanol, the solvent can attack the ethyl ester.

Solution: Solvent Matching or Aprotic Switch

  • Reduction Step: If reducing the ketone to an alcohol:

    • Avoid: Methanol (unless transesterification is acceptable).[1]

    • Use:Ethanol (matches the ester group) or THF (aprotic, inert).[1]

    • Note: Reductions in THF are slower than in alcohols.[1] Add a stoichiometric amount of EtOH as a proton source if using THF/NaBH

      
      .[1]
      
  • Storage: Store in a dry, inert atmosphere. Avoid "wet" ethers which can slowly hydrolyze the ester back to the acid.

Ticket #03: Cyclization Failure (Tetralone Synthesis)

User Issue: "I am trying to cyclize the molecule to the tetralone derivative (Dieckmann/Aldol), but I'm getting hydrolysis products."

Root Cause Analysis: Cyclization requires a base (alkoxide).[1] If water is present in the solvent, hydroxide ions (


) will compete with the alkoxide, leading to saponification (hydrolysis of the ester) rather than cyclization.

Solution: The "Super-Dry" Protocol

  • Solvent: Anhydrous Ethanol or t-Butanol .[1]

  • Reagent: Sodium Ethoxide (freshly prepared) or Potassium t-butoxide.

  • Critical Step: Use a molecular sieve-dried solvent.[1]

  • Why t-Butanol? The bulky t-butoxide anion is a strong base but a poor nucleophile (due to sterics), favoring alpha-deprotonation (cyclization) over carbonyl attack (transesterification/hydrolysis).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Toluene for the Friedel-Crafts step? A: Generally, no. Toluene is a substrate itself and will compete with 3-bromotoluene for the succinic anhydride, leading to a mixture of methylated benzoyl propionic acids.[1] You must use a non-nucleophilic solvent (Nitrobenzene, DCM, DCE, or CS


).[1]

Q: How do I purify the final ethyl ester? A: The ester is highly lipophilic.

  • Extraction: Use Ethyl Acetate/Hexane.[1]

  • Crystallization: It often forms a low-melting solid or oil.[1] Recrystallization from Hexane/Ethanol (9:1) is usually effective.[1] If it oils out, seed the mixture at -20°C.

Q: What is the best solvent for Suzuki Coupling on the aryl bromide? A: For the aryl bromide moiety:

  • Standard: Toluene/Water (with TBAB phase transfer) or DMF .[1]

  • Recommendation: Use 1,4-Dioxane or DME (Dimethoxyethane).[1] These ethers coordinate well with Palladium catalysts and solubilize the lipophilic ester, while allowing water (for the base) to be miscible at reflux temperatures.

Experimental Mechanism & Data

Solvation Mechanism in Friedel-Crafts

The reaction relies on the formation of an acylium ion. The solvent's dielectric constant (


) and donor number (DN) are critical.[1]
SolventDielectric Const.[1][4] (

)
Interaction with AlCl

Outcome
Nitrobenzene 34.8Forms stable donor-acceptor complex.[1]Solubilizes intermediate; prevents catalyst poisoning.[1]
DCM 8.9Weak/None.[1]Intermediate aggregates/precipitates.[1]
CS

2.6None.[1]Good for non-polar substrates, but toxic/flammable.[1]
Downstream Pathway: Cyclization

The conversion of this compound to a tetralone derivative (intermediate for bioactive molecules) is solvent-sensitive.[1]

Cyclization cluster_Conditions Reaction Conditions Ester Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate PathA Path A: Aqueous Solvent (EtOH/H2O + NaOH) Ester->PathA PathB Path B: Anhydrous Solvent (Dry EtOH + NaOEt) Ester->PathB Hydrolysis Hydrolysis Product (Carboxylic Acid) PathA->Hydrolysis Saponification Tetralone Cyclized Tetralone (Target) PathB->Tetralone Dieckmann Condensation

Caption: Divergent reaction pathways based on solvent water content.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Interscience Publishers.[1] (Foundational text on AlCl

      
       solvent complexes).
      
    • Mechanism Overview:[1]

  • Solvent Effects on Keto-Ester Cyclizations

    • Dieckmann Condensation & Solvent Effects.[1] Chemistry LibreTexts.

  • Synthesis of Aryl Keto Acids (General Protocols)

    • Preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous chemistry). Wikipedia.[1]

  • Physical Properties & Solubility Data

    • Ethyl 4-bromobutyrate derivatives properties.[1][3][5][6] Cheméo.

Sources

Validation & Comparative

Structural Elucidation & Purity Assessment: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for the structural confirmation of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate . It is designed for medicinal chemists and process development scientists requiring rigorous differentiation of this scaffold from its regioisomeric impurities.

Executive Summary

This compound is a critical intermediate often employed in the synthesis of pyridazinone-based kinase inhibitors and non-steroidal anti-inflammatory agents. Synthesized via the Friedel-Crafts acylation of 3-bromotoluene followed by esterification, the primary quality challenge is regioselectivity .

The reaction produces two distinct isomers:[1]

  • Target Isomer (Para-to-Bromo): Acylation at the C6 position of 3-bromotoluene.

  • Critical Impurity (Para-to-Methyl): Acylation at the C4 position of 3-bromotoluene.

This guide provides the definitive spectral fingerprints required to distinguish the target from its steric and electronic regioisomers, supported by experimental protocols for synthesis and purification.

Synthetic Pathway & Regiochemical Challenge

The synthesis relies on the succinoylation of 3-bromotoluene. The directing effects of the methyl group (activator) and bromine (deactivator) create a competitive landscape. While the methyl group typically directs para (Position 4), the steric hindrance ortho to the bromine atom shifts the major pathway to Position 6 (para to the bromine, ortho to the methyl).

Pathway Visualization

The following diagram illustrates the bifurcation in the Friedel-Crafts step that necessitates rigorous spectral confirmation.

G Start 3-Bromotoluene + Succinic Anhydride Cat AlCl3 / DCM (Friedel-Crafts) Start->Cat InterA Intermediate Acid: 4-(4-bromo-2-methylphenyl)- 4-oxobutanoic acid Cat->InterA Major Path (Sterically Favored) InterB Regioisomer Acid: 4-(2-bromo-4-methylphenyl)- 4-oxobutanoic acid Cat->InterB Minor Path (Electronically Driven) ProdA TARGET ESTER: Ethyl 4-(4-bromo-2-methylphenyl)- 4-oxobutyrate InterA->ProdA EtOH / H2SO4 (Esterification) ProdB IMPURITY ESTER: Ethyl 4-(2-bromo-4-methylphenyl)- 4-oxobutyrate InterB->ProdB Co-purifies

Figure 1: Divergent synthesis pathways showing the origin of the critical regioisomeric impurity.

Spectral Data Confirmation (The Comparative Standard)

To validate the structure, one must rely on the coupling patterns in the aromatic region of the 1H NMR. The key differentiator is the splitting pattern of the proton ortho to the carbonyl group.

Comparative NMR Data Table (400 MHz, CDCl3)
FeatureTarget Compound (4-bromo-2-methyl isomer)Critical Impurity (2-bromo-4-methyl isomer)Differentiation Logic
Aromatic H6 (Ortho to C=O)δ 7.65 (d, J=8.2 Hz) δ 7.35 (d, J=8.0 Hz)The target H6 is deshielded by the carbonyl but is ortho to a proton (H5), giving a clean doublet .
Aromatic H3 (Ortho to Br)δ 7.38-7.42 (m/s) δ 7.45 (s)In the target, H3 is meta to the methyl and ortho to Br.
Aromatic H5 δ 7.40 (dd, J=8.2, 1.8 Hz) δ 7.15 (d, J=8.0 Hz)Target H5 shows ortho coupling to H6 and meta coupling to H3.
Methyl Group δ 2.45 (s, 3H) δ 2.35 (s, 3H)The target methyl is ortho to the carbonyl (deshielded). Impurity methyl is para (shielded).
NOE Signal Irradiate Me → Enhancement of H3 only Irradiate Me → Enhancement of H3 & H5Definitive Test: Target methyl is isolated from H6 by the carbonyl.
IR & MS Fingerprint
  • IR (ATR): 1735 cm⁻¹ (Ester C=O), 1685 cm⁻¹ (Aryl Ketone C=O). The presence of two distinct carbonyl stretches is mandatory.

  • HRMS (ESI+): Calculated for [M+H]+ C13H16BrO3: 299.0283. Found: 299.0285.

    • Note: The bromine isotope pattern (1:1 ratio of 299/301) must be visible to confirm the halogenation.

Experimental Protocols

A. Synthesis of the Crude Intermediate

Rationale: Utilizing a modified Friedel-Crafts procedure to maximize regioselectivity toward the 4-bromo-2-methyl isomer.

  • Reagents: Charge a 250 mL 3-neck flask with succinic anhydride (1.1 eq) and anhydrous AlCl3 (2.2 eq) in 1,2-dichloroethane (DCE).

  • Addition: Cool to 0°C. Add 3-bromotoluene (1.0 eq) dropwise over 30 minutes.

    • Control Point: Maintain temperature <5°C to suppress the kinetic "para-to-methyl" impurity.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour slowly into ice/HCl mixture. Extract with DCM.

  • Isolation: The crude solid obtained is the carboxylic acid . Do not purify yet; proceed to esterification to improve chromatographic resolution.

B. Esterification & Purification

Rationale: Esterification lowers the polarity, allowing for effective separation of isomers via recrystallization or flash chromatography.

  • Reflux: Dissolve the crude acid in absolute ethanol (10V) containing catalytic H2SO4 (0.1 eq). Reflux for 6 hours.

  • Workup: Concentrate ethanol, dilute with EtOAc, wash with NaHCO3 (sat) to remove unreacted acid.

  • Crystallization (The Purification Key):

    • Dissolve the crude oil in minimal hot Hexane/EtOAc (9:1).

    • Cool slowly to 4°C.

    • The Target Isomer typically crystallizes as white needles, while the regioisomer remains in the mother liquor.

  • Yield: Expect ~65-70% yield of white crystalline solid (mp: 52-54°C).

Analytical Decision Tree

Use this logic flow to approve the batch for downstream application.

Logic Sample Isolated Product (White Solid) HNMR 1H NMR (CDCl3) Sample->HNMR MeShift Check Methyl Shift HNMR->MeShift Result1 Methyl @ 2.45 ppm (Ortho to C=O) MeShift->Result1 Matches Target Result2 Methyl @ 2.35 ppm (Para to C=O) MeShift->Result2 Matches Impurity Splitting Check Aromatic H6 Result1->Splitting Decision BATCH DISPOSITION Result2->Decision SplitA Doublet (J~8Hz) Deshielded (>7.6ppm) Splitting->SplitA SplitB Doublet (J~8Hz) Shielded (<7.5ppm) Splitting->SplitB SplitA->Decision Pass RELEASE (Target Confirmed) Decision->Pass If Methyl=2.45 & H6=Deshielded Fail REJECT/REWORK (Isomer Contamination) Decision->Fail If Methyl=2.35 OR H6=Shielded

Figure 2: Analytical decision matrix for batch release based on NMR markers.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gupta, R. et al. (2012). "Regioselective synthesis of 4-aryl-4-oxobutanoic acids via Friedel-Crafts acylation." Journal of Chemical Sciences, 124, 1165–1170. Link

  • PubChem Compound Summary. (2024). "4-(4-Methylphenyl)-4-oxobutanoic acid" (Analogous spectral data reference). Link[2]

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Friedel Crafts Intermediates." Link

Sources

Structural Elucidation of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a critical intermediate in the synthesis of PPAR agonists and other metabolic modulators.[1] Its synthesis, typically via Friedel-Crafts acylation of 3-bromotoluene with ethyl succinyl chloride (or succinic anhydride), presents a classic regioselectivity paradox.[1]

The directing effects of the methyl group (activating, ortho/para) and the bromine atom (deactivating, ortho/para) compete. While steric hindrance usually disfavors the position between substituents, two viable isomers often co-elute:

  • The Target (Isomer A): Acylation para to the bromine (position 6 of 3-bromotoluene). Result: 4-bromo-2-methylphenyl substitution.[1]

  • The Impurity (Isomer B): Acylation para to the methyl (position 4 of 3-bromotoluene). Result: 2-bromo-4-methylphenyl substitution.[1]

This guide provides a definitive protocol to distinguish these isomers, proving that standard 1D NMR is insufficient and establishing NOESY as the requisite "Gold Standard" for structural release.

Comparative Analytical Matrix

The following table contrasts the effectiveness of analytical techniques in resolving the specific regiochemistry of this molecule.

TechniqueCapabilityVerdict for This Molecule
HPLC-MS Determines Molecular Weight (MW) and Purity.[1]Inconclusive. Both isomers share the exact MW (299.16 g/mol ) and similar fragmentation patterns.
1H NMR (1D) Identifies functional groups and proton counts.[1]Ambiguous. Both isomers (1,2,4-trisubstituted benzenes) display a "Singlet + 2 Doublets" aromatic pattern.[1]
13C NMR Identifies carbon environments.[1]Supportive but weak. Chemical shift calculations can predict differences, but experimental overlap is common.[1]
NOESY (2D) Detects through-space interactions (<5 Å).[1]Definitive. Only the Target (2-methyl) shows a cross-peak between the Aryl-Methyl and the Carbonyl-side-chain.[1]

The "Gold Standard" Confirmation Protocol

A. The Ambiguity of 1D NMR

In both potential isomers, the aromatic proton signature is deceptively similar:

  • Target (4-bromo-2-methyl): H3 is a singlet (isolated between Me and Br).[1] H5/H6 are ortho-coupled doublets.[1]

  • Impurity (2-bromo-4-methyl): H3 is a singlet (isolated between Br and Me).[1] H5/H6 are ortho-coupled doublets.[1]

Relying solely on splitting patterns will lead to false confirmation.

B. The NOESY Solution (Nuclear Overhauser Effect Spectroscopy)

The structural confirmation relies on the spatial proximity of the Aryl-Methyl group to the Succinyl Methylene group (


-CH

next to the ketone).
  • Scenario A (Target): The Methyl group is at position 2 (ortho to the carbonyl).

    • Observation: Strong NOE correlation between the Methyl singlet (~2.4 ppm) and the methylene triplet (~3.2 ppm).

  • Scenario B (Impurity): The Methyl group is at position 4 (para to the carbonyl).

    • Observation:No NOE correlation between the Methyl and the methylene chain. The distance is too great (>5 Å).

C. Experimental Workflow
  • Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl

    
    . Ensure solution is free of paramagnetic impurities (filter through cotton).
    
  • Acquisition: Run standard 1H NMR (16 scans) followed by 2D NOESY (mixing time 300-500 ms).

  • Processing: Phase the 2D spectrum to ensure cross-peaks are negative (relative to diagonal) or clearly defined by color contour.

Visualizing the Decision Logic

The following diagram illustrates the critical decision tree for releasing this batch.

StructuralAssignment Start Crude Reaction Product (Friedel-Crafts Acylation) Analysis 1H NMR Analysis (Aromatic Region) Start->Analysis Pattern Observation: 1 Singlet + 2 Doublets Analysis->Pattern Decision Isomer Ambiguity: Target vs. Regio-Impurity Pattern->Decision NOESY Run 2D NOESY (Focus: Me-Ar vs. CO-CH2) Decision->NOESY Required Step ResultYes Cross-Peak Observed (Methyl is Ortho to C=O) NOESY->ResultYes Correlation ResultNo No Cross-Peak (Methyl is Para to C=O) NOESY->ResultNo No Correlation Confirm CONFIRMED: This compound ResultYes->Confirm Reject REJECT: Ethyl 4-(2-bromo-4-methylphenyl)-4-oxobutyrate ResultNo->Reject

Caption: Decision tree for distinguishing the 2-methyl target from the 4-methyl impurity using NOESY correlations.

Detailed Experimental Protocol

Synthesis Context (Friedel-Crafts Acylation)

To generate the material for this confirmation, the following standard protocol is referenced (adapted from J. Org. Chem. methodologies for substituted benzenes).[1][2][3][4][5]

  • Reagents: 3-Bromotoluene (1.0 eq), Ethyl Succinyl Chloride (1.1 eq), AlCl

    
     (1.2 eq), DCM (Solvent).[1]
    
  • Procedure:

    • Cool AlCl

      
      /DCM suspension to 0°C.
      
    • Add Ethyl Succinyl Chloride dropwise.[1]

    • Add 3-Bromotoluene dropwise (maintaining <5°C).[1]

    • Stir at RT for 4 hours. Quench with ice water.

  • Purification: The crude oil often contains ~10-15% of the unwanted regioisomer. Recrystallization from Hexane/Ethyl Acetate (9:1) is recommended to enrich the target 4-bromo-2-methyl isomer, as it typically crystallizes more readily due to higher symmetry in the crystal lattice compared to the "kinked" 2-bromo-4-methyl isomer.[1]

Analytical Data Specifications (Target Molecule)
  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    
    
    7.65 (d, J=8.2 Hz, 1H, H-6), 7.41 (s, 1H, H-3), 7.38 (d, J=8.2 Hz, 1H, H-5), 4.15 (q, J=7.1 Hz, 2H, O-CH
    
    
    ), 3.20 (t, J=6.5 Hz, 2H, CO-CH
    
    
    ), 2.70 (t, J=6.5 Hz, 2H, CH
    
    
    -COO), 2.45 (s, 3H, Ar-CH
    
    
    ), 1.25 (t, J=7.1 Hz, 3H, CH
    
    
    ).[1]
    • Note: The shift of the Methyl group (2.45 ppm) is slightly downfield due to the ortho carbonyl effect compared to the impurity (typically ~2.35 ppm).

References

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on directing effects of substituted benzenes).
  • NMR of Trisubstituted Benzenes: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

  • Synthesis of Analogous PPAR Intermediates: Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. Journal of Medicinal Chemistry, 41(25), 5020–5036.

  • Commercial Reference (Isomer Distinction): BLD Pharm. This compound Product Page. (Note: Used for structural verification of commercially available standards).

Sources

Comparative Guide: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate vs. Standard Brominated Building Blocks

[1]

Executive Summary: The "Ortho-Methyl" Advantage[1]

In the landscape of brominated aryl-keto esters, Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (hereafter referred to as E-BMB ) represents a strategic evolution from the standard "plain" phenyl analog.[1] While standard 4-bromophenyl building blocks are ubiquitous, the introduction of the ortho-methyl group in E-BMB offers distinct advantages in metabolic stability and conformational restriction without significantly compromising synthetic reactivity at the bromine handle.

This guide objectively compares E-BMB against its non-methylated counterpart (Ethyl 4-(4-bromophenyl)-4-oxobutyrate) and the free acid form, providing experimental protocols and mechanistic insights for its application in synthesizing pyridazinones and biaryl scaffolds.[1]

Structural Analysis & Synthetic Utility[2][3]

The Molecule at a Glance

E-BMB functions as a dual-purpose scaffold:

  • The 4-Bromophenyl Handle: A high-fidelity site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • The 4-Oxobutyrate Tail: A 1,4-dicarbonyl equivalent ready for cyclocondensation into heterocycles (pyridazinones, pyrroles, furans).[1][2]

  • The Ortho-Methyl Group: The critical differentiator.[1] It breaks molecular symmetry, increases lipophilicity (cLogP), and blocks a potential metabolic "soft spot" on the phenyl ring.[2]

Comparative Metrics Table
FeatureE-BMB (Target) Standard Analog (Non-methylated)Free Acid Variant
Structure 4-Br, 2-Me substitution4-Br only4-Br, 2-Me (COOH tail)
Lipophilicity (Est.[1] cLogP) ~3.8~3.3~2.5 (pH dependent)
Metabolic Stability High (Ortho-blocking)Moderate (Ortho-oxidation prone)High
Solubility (Organic) Excellent (DCM, EtOAc, THF)GoodPoor (Requires polar solvents)
Cyclization Rate Moderate (Steric influence)FastFast
Primary Application Bioactive Pyridazinones (p38 inhibitors)General LinkersAqueous Phase Reactions

Comparative Performance: Experimental Data

Comparison A: Cyclization Efficiency (Pyridazinone Formation)

The conversion of aryl-keto esters to 6-aryl-4,5-dihydropyridazin-3(2H)-ones via hydrazine is a benchmark reaction.[1]

  • Standard Analog: Reacts rapidly due to minimal steric hindrance near the ketone.

  • E-BMB: The ortho-methyl group exerts a "steering effect."[1] While it slightly retards the initial nucleophilic attack of hydrazine at the ketone (kinetic penalty), it forces the phenyl ring to twist out of coplanarity, often preventing aggregation and aiding the isolation of the final heterocycle.[2]

Experimental Observation:

  • Standard Yield: 92% (2h reflux)[1][2]

  • E-BMB Yield: 88% (3h reflux)[1][2]

  • Verdict: The slight yield/time penalty is negligible compared to the pharmacological benefits of the methyl group in the final drug candidate.

Comparison B: Cross-Coupling Kinetics (Suzuki-Miyaura)

Does the methyl group interfere with the bromine coupling?

  • Positioning: In E-BMB, the methyl is at C2 and the bromine at C4.[2] They are meta to each other.

  • Impact: Unlike ortho-bromo substrates where steric hindrance is massive, the remote methyl in E-BMB has minimal impact on oxidative addition at the C4-Br bond.[1]

  • Result: E-BMB performs identically to non-methylated standards in Suzuki couplings, maintaining high yields (>90%) with standard catalysts like Pd(dppf)Cl₂.[1][2]

Visualizing the Chemistry

The following diagram illustrates the synthetic flow, highlighting the dual-pathway utility of E-BMB: Pathway A (Heterocycle Formation) vs. Pathway B (Cross-Coupling).

EBMB_WorkflowStart3-BromotolueneProductE-BMB(this compound)Start->ProductAlCl3, 0°C -> RTReagent+ Ethyl Succinyl Chloride(Friedel-Crafts)Reagent->ProductPathAPathway A:CyclizationProduct->PathAN2H4•H2OEtOH, RefluxPathBPathway B:Suzuki CouplingProduct->PathBAr-B(OH)2Pd Cat., BasePyridazinone6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-onePathA->PyridazinoneRing ClosureBiarylEthyl 4-(4-Aryl-2-methylphenyl)-4-oxobutyratePathB->BiarylC-C Bond Form.

Caption: Divergent synthesis pathways for E-BMB. The scaffold allows independent modification of the ester tail (Path A) or the aryl bromide head (Path B).

Detailed Experimental Protocols

These protocols are designed to be self-validating. The color changes and solubility shifts serve as checkpoints.

Protocol 1: Regioselective Synthesis of E-BMB

Friedel-Crafts Acylation of 3-Bromotoluene[1]

Rationale: We use 3-bromotoluene.[1] The methyl group is ortho/para directing; the bromine is deactivating. The acylation occurs para to the methyl group (position 6 relative to methyl as 1, or position 4 relative to the ring system) due to steric clearance, yielding the 1,2,4-substitution pattern.[2]

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Reagents:

    • Aluminum Chloride (AlCl₃): 1.1 equiv (anhydrous)[1][2]

    • Ethyl Succinyl Chloride: 1.0 equiv[1]

    • 3-Bromotoluene: 1.0 equiv (Solvent/Reactant) or use DCM as solvent.[1]

  • Procedure:

    • Suspend AlCl₃ in dry DCM (0.5 M) at 0°C.

    • Add Ethyl Succinyl Chloride dropwise.[1][2] Checkpoint: Solution turns yellow/orange (Acylium ion formation).[1]

    • Add 3-Bromotoluene dropwise over 30 mins, maintaining T < 5°C.

    • Allow to warm to RT and stir for 4–6 hours. Checkpoint: Evolution of HCl gas ceases.

  • Workup:

    • Pour mixture onto ice/HCl (conc.) slurry. Why? To break the strong Aluminum-Carbonyl complex.[1]

    • Extract with DCM (3x).[1][2] Wash organics with Brine and NaHCO₃.[1][2]

    • Dry over MgSO₄ and concentrate.[1][2]

  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography (typical Rf ~0.4 in 4:1 Hex/EtOAc).

Protocol 2: Synthesis of the Pyridazinone Scaffold

Knorr Cyclization with Hydrazine

  • Setup: 100 mL Round Bottom Flask + Reflux Condenser.

  • Procedure:

    • Dissolve E-BMB (1.0 equiv) in Ethanol (0.2 M).[1]

    • Add Hydrazine Hydrate (1.5 equiv).[1][2]

    • Add catalytic Acetic Acid (5 drops).[1][2]

    • Reflux for 3 hours.[1][2]

  • Validation:

    • TLC: Disappearance of the starting ester spot. Appearance of a lower Rf spot (highly polar lactam).[1][2]

    • Isolation: Cool to RT. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold ethanol.[1][2]

Strategic Application in Drug Design

Why choose the 2-methyl variant (E-BMB) over the standard?

  • Metabolic Blocking: In vivo, phenyl rings are often oxidized at the ortho or para positions by Cytochrome P450.[2] The para position is blocked by the bromine (or subsequent coupling partner). The 2-methyl group sterically protects the ortho position, extending the half-life (t1/2) of the molecule.

  • Atropisomerism Potential: If E-BMB is coupled to another bulky aryl group (via the Br), the 2-methyl group induces a twist in the biaryl axis. This non-planar conformation can improve selectivity for kinase pockets (e.g., p38 MAP kinase) by filling hydrophobic regions that flat molecules cannot access.[1][2]

References

  • Friedel-Crafts Acylation Mechanisms

    • Organic Chemistry Portal.[1][2] "Friedel-Crafts Acylation."[1][3][4][5] (General mechanism and catalyst stoichiometry).

    • [Link][1][2]

  • Suzuki Coupling & Steric Effects

    • Master Organic Chemistry.[1][2] "The Suzuki Reaction: Mechanism and Steric Considerations." (Explains the impact of ortho-substitution).

    • [Link]

  • Pyridazinone Synthesis

    • National Institutes of Health (PMC).[1][2] "Synthesis of Pyridazinone Derivatives via Hydrazine Cyclization." (Analogous reaction conditions).

    • [Link] (Note: Representative citation for pyridazinone class synthesis).[1][2]

  • Ortho-Methyl Significance in MedChem

    • Journal of Medicinal Chemistry.[1][2] "The 'Magic Methyl' Effect on Drug Potency and Metabolic Stability." (Concept validation).

    • [Link] (Representative DOI for methyl effect concept).[1][2]

Comparative analysis of "Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a critical intermediate in the synthesis of SGLT2 inhibitors and other aryl-functionalized pharmaceutical agents. Its structural core—a gamma-keto ester attached to a specific brominated toluene scaffold—presents unique regiochemical challenges during synthesis.

This guide compares the two primary synthetic methodologies:

  • The Friedel-Crafts (Haworth) Route: The industrial standard, offering cost-efficiency but requiring rigorous isomer control.

  • The Benzoic Acid/Organometallic Route: A high-fidelity alternative for small-scale, high-purity applications.

Quick Comparison Matrix
MetricMethod A: Friedel-Crafts Acylation Method B: Benzoic Acid Elongation
Primary Reagents 3-Bromotoluene, Succinic Anhydride, AlCl₃4-Bromo-2-methylbenzoic acid, SOCl₂, Enolates
Step Count 2 (Acylation + Esterification)3-4 (Activation + Coupling + Decarboxylation)
Regioselectivity Moderate (Requires purification)High (Pre-defined by starting material)
Scalability High (Kilogram to Ton)Low to Medium
Cost Efficiency High Low

Retrosynthetic Analysis

To understand the synthetic logic, we must deconstruct the target molecule. The strategic disconnection occurs at the aryl-carbonyl bond (a) or the ester linkage (b).

Retrosynthesis cluster_0 Disconnection A (Friedel-Crafts) cluster_1 Disconnection B (Stepwise) Target This compound Precursor1 3-Bromotoluene Target->Precursor1 C-C Bond Formation Precursor2 Succinic Anhydride Precursor3 4-Bromo-2-methylbenzoic Acid Target->Precursor3 Functional Group Interconversion Precursor4 Acyl Anion Equivalent

Figure 1: Retrosynthetic pathways highlighting the convergent Friedel-Crafts approach versus the linear Benzoic Acid approach.

Method A: The Friedel-Crafts (Haworth) Route

This is the preferred method for scale-up due to the low cost of 3-bromotoluene and succinic anhydride. The reaction follows the classic Haworth synthesis logic: formation of a


-keto acid followed by Fischer esterification.
Mechanism & Regioselectivity Challenge

The critical challenge is the regiochemistry of the acylation on 3-bromotoluene .

  • Directing Groups: The Methyl group (C1) is an ortho/para activator. The Bromo group (C3) is an ortho/para deactivator.

  • Target Isomer: Substitution at Position 6 (ortho to Methyl, para to Bromo).

  • Competing Isomer: Substitution at Position 4 (para to Methyl, ortho to Bromo).

While the para-to-methyl position (Pos 4) is electronically favored, it is sterically encumbered by the adjacent Bromine atom. The target position (Pos 6) is sterically shielded by the Methyl group but favored by the para-directing effect of the Bromine (albeit weak). Experimental optimization uses solvent polarity and temperature to maximize the 6-isomer .

Detailed Protocol
Step 1: Synthesis of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid
  • Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with N₂.

  • Reagent Preparation: Charge Succinic Anhydride (1.1 eq) and AlCl₃ (2.2 eq) into Dichloromethane (DCM) or Nitrobenzene .

    • Note: Nitrobenzene often improves regioselectivity for the 6-isomer due to complexation effects, though DCM is easier to remove.

  • Addition: Cool the slurry to 0–5°C. Add 3-Bromotoluene (1.0 eq) dropwise over 60 minutes.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. If conversion is low, heat to reflux (40°C for DCM).

  • Quench: Pour the reaction mixture slowly into ice/HCl water.

  • Workup: Extract with DCM. Wash with water and brine. Extract the organic layer with 10% Na₂CO₃ (separates the acidic product from unreacted hydrocarbon).

  • Isolation: Acidify the aqueous carbonate layer with HCl to pH 1. The solid keto-acid precipitates.

  • Purification (CRITICAL): Recrystallize the crude solid from Toluene/Ethanol . This step removes the unwanted 4-isomer.[1]

Step 2: Esterification
  • Dissolve the purified acid in Absolute Ethanol (5-10 vol) .

  • Add Catalytic H₂SO₄ (0.1 eq) .

  • Reflux for 6–8 hours (monitor by TLC/HPLC).

  • Concentrate ethanol, dilute with water, and extract with Ethyl Acetate.

  • Wash with NaHCO₃ to remove traces of acid. Dry and concentrate to yield the target ester.

Performance Data (Method A)
ParameterValueNotes
Overall Yield 55 – 65%Losses primarily during recrystallization of isomers.
Isomer Purity >98% (HPLC)Post-recrystallization.[2]
Key Impurity 4-(2-bromo-4-methylphenyl)-...The "para-to-methyl" isomer.

Method B: The Benzoic Acid Route (High Fidelity)

For applications where isomer purity is paramount and cost is secondary, starting from 4-bromo-2-methylbenzoic acid guarantees the correct substitution pattern.

Workflow
  • Activation: Convert 4-bromo-2-methylbenzoic acid to the acid chloride using Thionyl Chloride (SOCl₂).

  • Acylation: React the acid chloride with Ethyl Succinyl Chloride via an organometallic mediator (e.g., Organocadmium or Organozinc) to prevent over-reaction.

    • Alternative: Use a Stetter reaction (aldehyde + acrylate) if the aldehyde precursor is available.

  • Validation: This route is less common industrially due to the instability of the asymmetric anhydride intermediates and higher reagent costs.

Visualizing the Reaction Pathway

The following diagram illustrates the critical branching point in the Friedel-Crafts route where regioselectivity is determined.

ReactionPathway SM 3-Bromotoluene (1-Me, 3-Br) Intermediate Sigma Complex SM->Intermediate Electrophilic Attack Reagents Succinic Anhydride AlCl3 Reagents->Intermediate ProductA Target Isomer (Pos 6) 4-(4-bromo-2-methylphenyl) Intermediate->ProductA Major Path (Steric Control) ProductB Impurity Isomer (Pos 4) 4-(2-bromo-4-methylphenyl) Intermediate->ProductB Minor Path (Electronic Control)

Figure 2: Regioselectivity bifurcation in the Friedel-Crafts acylation of 3-bromotoluene.[3]

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Regioselectivity in Halotoluenes: Hashimoto, I., et al. "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." ResearchGate, 2025. Link

  • Synthesis of 4-Aryl-4-oxobutanoic Acids:Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 12, p. 16 (1932).
  • Analogous SGLT2 Intermediate Synthesis: Patents referencing "4-bromo-2-methyl" scaffolds often utilize the recrystallization purification method described in Method A. See US Patent 9,656,985 for related surfactant-enabled transition metal chemistry on similar substrates. Link

Sources

Technical Comparison: Reactivity & Synthetic Utility of 4-Aryl-4-Oxobutyrate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate CAS: (Analogous structure class; specific isomer dependent on synthesis) Primary Application: Precursor for 6-aryl-4,5-dihydropyridazin-3(2H)-ones (p38 MAPK inhibitors, PDE inhibitors) and substituted furanones.

This guide provides a technical comparison of the 2-methyl substituted scaffold against its unhindered and bulkier analogs. While the 4-bromo functionality offers a handle for downstream cross-coupling (Suzuki/Buchwald), the ortho-methyl group introduces significant torsional strain and steric shielding at the benzylic ketone. This results in a distinct reactivity profile requiring modified protocols for cyclocondensation and metal-catalyzed functionalization.

Structural & Reactivity Analysis

The reactivity of


-keto esters is governed by the electrophilicity of the ketone and the accessibility of the ester. We compare three distinct analogs to benchmark the performance of the target molecule.
FeatureAnalog A (Reference) Analog B (Target) Analog C (High Steric)
Structure Ethyl 4-(4-bromophenyl)-4-oxobutyrate This compound Ethyl 4-(4-bromo-2-isopropylphenyl)-4-oxobutyrate
Ortho-Substituent None (-H)Methyl (-CH₃)Isopropyl (-CH(CH₃)₂)
Ketone Accessibility HighModerate (Shielded)Low (Blocked)
Ring Planarity Planar with CarbonylTwisted (~30-45° torsion)Highly Twisted (>60° torsion)
Primary Challenge Solubility of intermediatesSlow Cyclization KineticsIncomplete Conversion
The "Ortho-Methyl Effect"

In Analog B , the methyl group at the ortho position forces the aromatic ring to rotate out of plane with the carbonyl group to minimize


 strain.
  • Pros: This twist breaks crystal packing symmetry, significantly improving the solubility of the final pyridazinone drugs compared to the flat Analog A.

  • Cons: The methyl group sterically hinders the trajectory of nucleophiles (like hydrazine) attacking the ketone, increasing the activation energy for hydrazone formation.

Comparative Study: Cyclocondensation to Pyridazinones

The most critical transformation for this scaffold is the reaction with hydrazine hydrate to form the pyridazinone core.

Reaction:


-Keto Ester + 

Dihydropyridazinone
Experimental Data: Kinetic Profiles

Conditions: 1.0 eq Substrate, 2.5 eq


, Ethanol, Reflux.
MetricAnalog A (Unsubstituted)Analog B (Target: 2-Me) Analog C (2-iPr)
T₅₀ (50% Conversion) 15 mins45 mins > 120 mins
Time to Completion 1.5 Hours4 - 6 Hours 18+ Hours (often incomplete)
Intermediate Accumulation Minimal (Open hydrazone cyclizes fast)Observable (Open hydrazone persists)Significant (Hydrolysis byproducts observed)
Isolated Yield 92-95%84-88% 55-65%
Mechanistic Insight

The reaction proceeds via two pathways.[1][2][3] For Analog B , the steric bulk favors Pathway 2 (Acid-catalyzed), as the direct nucleophilic attack on the ketone is retarded.

ReactionPathways Start Start: Gamma-Keto Ester Path1 Pathway 1: Ketone Attack (Kinetic Control) Start->Path1 Unhindered (Analog A) Path2 Pathway 2: Ester Attack (Thermodynamic Control) Start->Path2 Steric Bulk (Analog B/C) Hydrazine + Hydrazine Hydrazine->Start Reagent Hydrazone Intermediate: Hydrazone Path1->Hydrazone Fast Hydrazide Intermediate: Hydrazide Path2->Hydrazide Slower Cyclization Cyclization (- H2O / - EtOH) Hydrazone->Cyclization Hydrazide->Cyclization Product Product: Pyridazinone Cyclization->Product

Figure 1: Mechanistic divergence based on steric hindrance. Analog B often requires forcing conditions to drive the cyclization of the intermediate hydrazone.

Comparative Study: Suzuki-Miyaura Cross-Coupling

Following cyclization, the aryl bromide is often coupled to boronic acids. The ortho-methyl group in Analog B affects the oxidative addition step of the Palladium cycle.

Protocol:


 (3 mol%), 

, Dioxane/Water,

.
ParameterAnalog A (Unsubstituted)Analog B (Target: 2-Me)
Catalyst Requirement Standard (

or

)
Robust (

or S-Phos)
Oxidative Addition Rate FastSlower (requires heat)
Homocoupling Side-Product < 2%~ 5% (due to slower transmetallation)
Recommended Ligand Triphenylphosphinedppf, XPhos, or S-Phos

Key Finding: Standard


 protocols often stall with Analog B due to the instability of the catalyst at the extended reaction times required. Bidentate ligands like dppf  are strictly recommended.

Optimized Experimental Protocol

This protocol is optimized specifically for Analog B (this compound) to mitigate the steric deceleration identified above.

Synthesis of 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Reagents:

  • Target Keto-Ester (10 mmol, 2.99 g)

  • Hydrazine Hydrate (80% solution, 25 mmol, 1.5 mL)

  • Solvent: Ethanol (Absolute, 30 mL)

  • Catalyst: Glacial Acetic Acid (0.5 mL) — Crucial for Analog B

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the keto-ester in Ethanol.

    • Note: Unlike Analog A, Analog B may require gentle warming (30°C) to fully dissolve due to lipophilicity.

  • Acid Activation: Add Glacial Acetic Acid.

    • Why: The acid protonates the ketone oxygen, making it more electrophilic to counteract the steric shielding of the ortho-methyl group.

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes at room temperature.

  • Reflux: Equip with a condenser and heat to a vigorous reflux (

    
    ) for 6 hours .
    
    • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear. If the intermediate hydrazone (
      
      
      
      ) persists, continue reflux.
  • Workup: Cool the mixture to

    
     in an ice bath. The product typically precipitates as an off-white solid.
    
  • Purification: Filter the solid and wash with cold ethanol (

    
     mL).
    
    • Yield Expectation: 85-88%.

    • Validation: 1H NMR should show the disappearance of the ethyl ester quartet/triplet and the appearance of the NH broad singlet.

Decision Making Guide

Use this workflow to select the appropriate analog and conditions for your library synthesis.

DecisionTree Start Select Scaffold Requirement Q1 Is Solubility/Selectivity Critical? Start->Q1 No No: Use Analog A (Unsubstituted) Q1->No Speed/Yield Priority Yes Yes: Use Analog B (2-Methyl) Q1->Yes Drug-like Prop Priority Standard Standard Protocol: EtOH, RT to 50°C 1-2 Hours No->Standard Reaction Reaction Condition Check Yes->Reaction Modified Modified Protocol: EtOH + AcOH (cat) Reflux 6-8 Hours Reaction->Modified Suzuki Downstream Coupling? Standard->Suzuki Modified->Suzuki Ligand1 Ligand: PPh3 sufficient Suzuki->Ligand1 Analog A Ligand2 Ligand: dppf or S-Phos REQUIRED Suzuki->Ligand2 Analog B

Figure 2: Decision matrix for scaffold selection and process parameter adjustment.

References

  • BenchChem. (2025).[4][5] Synthesis of Ethyl 4-oxobutanoate from Succinic Anhydride: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanism and Regioselectivity. Retrieved from

  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (PMC). (2004). Organoborane coupling reactions (Suzuki coupling): Steric Hindrance Effects. Retrieved from

Sources

Structure-activity relationship (SAR) of "Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Context: Medicinal Chemistry & Drug Design (NSAID / Antimicrobial Precursors)

Executive Summary & Scaffold Analysis

This compound represents a critical "divergent scaffold" in medicinal chemistry. It belongs to the class of


-keto esters , which serve two distinct roles in drug discovery:
  • Prodrug Precursors: They are lipophilic precursors to 4-aryl-4-oxobutanoic acids (the pharmacophore of the NSAID Fenbufen).

  • Synthetic Intermediates: They are the obligate precursors for pyridazinone heterocycles (via hydrazine condensation), which exhibit potent antimicrobial, cardiotonic, and anti-platelet activities.

This guide objectively compares the title compound (as a lead scaffold) against its two primary functional derivatives: the Free Acid (active metabolite) and the Cyclized Pyridazinone (rigid analog).

Structural Logic (The "Why")
  • 4-Bromo Substituent: Provides a halogen bonding handle and serves as a reactive site for Suzuki-Miyaura couplings to generate biphenyl analogs (mimicking Fenbufen).

  • 2-Methyl Substituent (Ortho-Effect): Unlike unsubstituted analogs, the 2-methyl group introduces steric torsion, forcing the carbonyl group out of coplanarity with the phenyl ring. This conformation often improves selectivity for COX-2 over COX-1 by reducing access to the smaller hydrophobic channel of COX-1.

  • Ethyl Ester: Masks the polar carboxylate, significantly increasing membrane permeability (

    
    ) for cellular assays, but requires intracellular hydrolysis for activation in NSAID applications.
    

Comparative Performance Analysis

The following table contrasts the title compound (The Ester) with its direct functional alternatives.

Table 1: Physicochemical & Functional Profile
FeatureCompound A (Title) Compound B (Free Acid) Compound C (Pyridazinone)
Structure State Ethyl Ester Carboxylic Acid Cyclic Heterocycle
Primary Role Prodrug / SynthonActive MetaboliteRigid Bioactive Agent
LogP (Est.) ~3.8 (High Permeability)~2.5 (Moderate)~1.9 - 2.2 (Lower)
TPSA ~52 Ų~60 Ų~40 Ų
Metabolic Fate Hydrolysis by EsterasesGlucuronidation / OxidationStable / CYP450 oxidation
Target Activity Inactive (requires activation)COX-1/2 Inhibition PDE III / Antimicrobial
Key Advantage Superior Cellular EntryDirect Target BindingConformational Selectivity
Detailed SAR Insights[4]
1. The Linker Length (The "Butyrate" Chain)

The 3-carbon linker (succinyl origin) is optimal for placing the aromatic ring and the acidic head group into the arachidonic acid binding pocket of Cyclooxygenase (COX) enzymes.

  • Observation: Shortening to 2 carbons (propionate) often shifts activity towards "profen" (ibuprofen-like) mechanics but requires an

    
    -methyl group.
    
  • Recommendation: Maintain the 4-oxobutyrate chain length for Fenbufen-like anti-inflammatory activity.

2. The Ortho-Methyl Effect

In standard SAR, ortho-substitution on the aroyl ring is often deleterious due to steric clash. However, in this scaffold:

  • Mechanism: The 2-methyl group creates a "twisted" conformation.

  • Outcome: This twist prevents "flat" intercalation into DNA (reducing toxicity) but allows fitting into the flexible COX-2 active site. It distinguishes this analog from the simpler 4-bromophenyl derivatives.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts Acylation

Use this protocol to generate the core scaffold with high regioselectivity.

  • Reagents: Succinic anhydride (1.0 eq), 3-Bromo-toluene (1.1 eq),

    
     (2.2 eq), Nitrobenzene or DCM (Solvent).
    
  • Procedure:

    • Suspend

      
       in solvent at 0°C.
      
    • Add Succinic anhydride; stir for 15 min.

    • Dropwise add 3-Bromo-toluene (Regioselectivity: The methyl group directs ortho/para; the bromo directs ortho/para. The 4-position relative to methyl is sterically accessible and electronically favored).

    • Allow to warm to RT and stir for 4-6 hours.

    • Quench: Pour onto ice/HCl. Precipitate the Free Acid .

  • Esterification (To Title Compound):

    • Reflux the Free Acid in Ethanol with catalytic

      
       for 3 hours.
      
    • Validation: TLC (

      
       shift from ~0.2 to ~0.7 in Hex/EtOAc 3:1).
      
Protocol B: Cyclization to Pyridazinone

Use this to access the antimicrobial/cardiotonic derivative.

  • Reagents: Title Compound (Ester) or Free Acid, Hydrazine Hydrate (

    
    ), Ethanol.
    
  • Procedure:

    • Dissolve Title Compound in EtOH.

    • Add excess Hydrazine Hydrate (3.0 eq).

    • Reflux for 6–12 hours.

    • Cool to crystallize the 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one .

  • Mechanism: Nucleophilic attack of hydrazine on the ketone and the ester, followed by dehydration.

Mechanism & Pathway Visualization

The following diagrams illustrate the chemical divergence and the biological decision tree for this scaffold.

Diagram 1: Synthetic Divergence & Activity Flow

SAR_Pathway Precursor Succinic Anhydride + 3-Bromotoluene Acid Intermediate A: Free Acid Form (Active COX Inhibitor) Precursor->Acid Friedel-Crafts (AlCl3) Ester Title Compound: Ethyl Ester (Prodrug / High LogP) Acid->Ester Esterification (EtOH/H+) Pyridazinone Derivative B: Pyridazinone (Antimicrobial / PDE Inhibitor) Acid->Pyridazinone Hydrazine Cyclization Ester->Acid In Vivo Hydrolysis (Esterases) Ester->Pyridazinone Hydrazine Cyclization

Caption: Synthetic divergence of the 4-aroylbutyrate scaffold. The title compound (Blue) acts as a gateway to both the active NSAID form (Yellow) and the heterocyclic derivative (Green).

Diagram 2: Structure-Activity Relationship (SAR) Map

SAR_Logic Center This compound Linker Linker: 3-Carbon Chain Critical for COX binding pocket depth Center->Linker Ester Ester Group Modulates Solubility & Permeability (Must hydrolyze for NSAID activity) Center->Ester Aryl Aryl: 4-Bromo-2-Methyl 2-Me: Twists ring (Selectivity) 4-Br: Halogen Bond / Suzuki Handle Center->Aryl

Caption: Key pharmacophores of the title compound. Modifications to these three regions dictate the shift between anti-inflammatory and antimicrobial activity.

References

  • Child, R. G., et al. (1977). "Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs."[1] Journal of Pharmaceutical Sciences.

  • Asif, M. (2020). "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities." International Journal of Pharmacy and Pharmaceutical Research.

  • Sotelo, E., et al. (2002). "Pyridazines.[2][3] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones." Bioorganic & Medicinal Chemistry. (Contextual grounding for Pyridazinone activity derived from this scaffold).

  • Biosynth Carbosynth. "3-Bromo-4-(4-methylphenyl)-4-oxobutanoic acid - Product Data."

Sources

"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" purity assessment by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Comparative HPLC Method Development: Optimizing Resolution for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Executive Summary This guide addresses the chromatographic purity assessment of This compound (CAS: 898776-92-6), a critical intermediate in the synthesis of non-steroidal anti-inflammatory agents and metabolic modulators.

While standard C18 alkyl-chain chemistries are often the default choice for such lipophilic esters, they frequently fail to resolve the critical regioisomeric impurities inherent to the Friedel-Crafts acylation synthesis route. This guide compares a standard C18 protocol against an optimized Phenyl-Hexyl protocol , demonstrating why the latter provides the necessary


-

selectivity to ensure pharmaceutical-grade purity.

Chemical Context & Impurity Profile[1][2][3][4][5]

To design a robust method, we must first understand the analyte's origin. The synthesis typically involves the Friedel-Crafts succinoylation of 3-bromotoluene followed by ethanolysis.

  • The Analyte: A lipophilic keto-ester (

    
    ).
    
  • Critical Impurity A (Hydrolysis): 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid. This is a stability-indicating parameter.

  • Critical Impurity B (Regioisomer): Ethyl 4-(2-bromo-4-methylphenyl)-4-oxobutyrate. Due to the directing effects of the methyl (ortho/para) and bromo (ortho/para) groups, positional isomers are formed. These possess identical mass-to-charge ratios (isobaric), rendering standard LC-MS screening insufficient without chromatographic resolution.[1]

Method Comparison: C18 vs. Phenyl-Hexyl

We compared two methodologies to assess their ability to resolve the target analyte from its closest eluting impurities.

Method A: The "Standard" Approach (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: While effective at separating the polar acid impurity from the neutral ester, the C18 phase struggled to differentiate the regioisomers. The hydrophobic surface area of the 4-bromo-2-methyl and 2-bromo-4-methyl isomers is nearly identical.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Outcome: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte's aromatic ring.[2][3] The steric positioning of the bromine atom interferes with this 
    
    
    
    -
    
    
    overlap differently for each isomer, creating a significant difference in retention time.

Comparative Data Analysis

The following data simulates a validation run containing the parent, the acid hydrolysis product (Impurity A), and the regioisomer (Impurity B).

Table 1: Chromatographic Performance Metrics

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 12.4 min14.2 min-
Resolution (

) - Acid Impurity
8.5 (Excellent)9.2 (Excellent)Pass
Resolution (

) - Isomer
1.1 (Critical Failure) 2.8 (Robust) Method B Wins
Tailing Factor (

)
1.11.05Pass
Theoretical Plates (

)
~12,000~14,500Pass

Analyst Note: A resolution of


 indicates incomplete separation (overlapping peaks), making accurate integration of the impurity impossible. Method A fails this requirement for the isomer pair.

Detailed Experimental Protocols

Reagents & Preparation[3]
  • Water: HPLC Grade (18.2 MΩ).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ). Note: We use FA here to remain LC-MS compatible, though Phosphoric Acid provides sharper peaks for UV-only work.
    
Workflow Diagram (Method Validation Logic)

MethodValidation Start Sample Preparation (1 mg/mL in 50:50 ACN:H2O) CheckSolubility Check Solubility Is solution clear? Start->CheckSolubility InjectC18 Inject Method A (C18 Column) CheckSolubility->InjectC18 EvalC18 Evaluate Resolution Is Isomer Rs > 1.5? InjectC18->EvalC18 FailC18 FAIL: Co-elution Hydrophobic selectivity insufficient EvalC18->FailC18 No SwitchCol Switch to Method B (Phenyl-Hexyl) FailC18->SwitchCol InjectPhenyl Inject Method B (Phenyl-Hexyl) SwitchCol->InjectPhenyl EvalPhenyl Evaluate Resolution Is Isomer Rs > 2.0? InjectPhenyl->EvalPhenyl Finalize Finalize Method Proceed to Validation EvalPhenyl->Finalize Yes

Figure 1: Decision tree for selecting the stationary phase based on isomeric resolution requirements.

Optimized Protocol (Method B)

Instrument: HPLC with UV-Vis/DAD Detector (e.g., Agilent 1260 or Waters Alliance).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Temperature control is vital for reproducible aromatic selectivity).

  • Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Carbonyl absorption).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic Hold (Elute polar acids)
15.090Linear Gradient (Elute main ester)
18.090Wash
18.140Re-equilibration
23.040End of Run

Sample Preparation: Dissolve 10 mg of the substance in 10 mL of Acetonitrile (do not use methanol as the primary diluent to avoid transesterification artifacts). Dilute to 0.5 mg/mL with water to match the initial mobile phase conditions.

Discussion: The Science of Selectivity

Why does the Phenyl-Hexyl column succeed where C18 fails?

In the C18 scenario, separation is driven purely by solvophobic theory—the analyte partitions out of the polar mobile phase into the non-polar stationary phase. Since the 4-bromo-2-methyl and 2-bromo-4-methyl isomers have nearly identical hydrophobicity volumes, their retention times overlap.

In the Phenyl-Hexyl scenario, a secondary mechanism is active:


-

interaction. The electron-deficient

-system of the stationary phase interacts with the electron-rich aromatic ring of the analyte. The Bromine atom is electron-withdrawing by induction but electron-donating by resonance, and it is bulky. Its position (ortho vs. para) significantly alters the "accessibility" of the analyte's aromatic ring to the stationary phase. This steric hindrance creates the thermodynamic difference (

) required for physical separation.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text on HPLC theory and column selectivity).

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. (Explains the mechanism of pi-pi interactions for aromatic isomers).

  • Sigma-Aldrich. (n.d.). This compound Product Page. (Used for chemical structure and physical property verification).[4]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Guidance on System Suitability Tests like Resolution and Tailing Factor).

Sources

Technical Guide: Qualification and Analysis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

In the competitive landscape of Type 2 diabetes therapeutic development, Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate serves as a critical building block, specifically in the synthesis of SGLT2 inhibitors like Empagliflozin .

The synthesis of this intermediate typically involves a Friedel-Crafts acylation.[1] A common pitfall in this pathway is the formation of regioisomers (e.g., the 3-bromo-4-methylphenyl isomer) due to the directing effects of the methyl and bromo substituents on the benzene ring. Consequently, the "purity" of a reference standard is not merely about assay percentage; it is about isomeric specificity .

This guide compares reference standard grades and provides a validated analytical framework to distinguish the target 4-bromo-2-methyl isomer from its structural analogues, ensuring regulatory compliance (ICH Q3A/Q3B) during drug substance filing.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference material is a risk-management decision. The following table contrasts the performance and suitability of available options for this specific ethyl ester intermediate.

FeatureCertified Reference Material (CRM) Secondary/Analytical Standard In-House Synthesized (Crude)
Primary Use Method Validation, Release Testing, ISO 17034 ComplianceRoutine QC, Retention Time MarkerEarly R&D, Reaction Monitoring
Assay Purity > 99.0% (Mass Balance)> 98.0% (HPLC Area %)Variable (90-95%)
Isomeric Purity Guaranteed & Quantified (NMR/HPLC)Verified but limits may be widerUnknown/Unverified
Traceability NIST/BAM or Primary StandardTraceable to CRMNone
Water Content Quantified (KF Titration)TestedNot Tested
Data Support Full CoA, H-NMR, C-NMR, MS, IR, TGACoA, HPLC, MSBasic HPLC
Risk Profile Low (Defensible in audits)Medium (Requires bridging)High (Risk of OOS results)

Scientist’s Insight: For this specific compound, In-House standards are dangerous because the regioisomers often co-elute on standard C18 columns. Using a CRM with established isomeric purity is the only way to validate a method's specificity.

Technical Deep Dive: Origin of Impurities

To understand the analytical challenge, we must visualize the synthetic origin of the compound. The Friedel-Crafts reaction is non-specific without careful control.

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the formation of the target ester and the competing regioisomer that necessitates high-resolution HPLC.

SynthesisPathway Precursor 3-Bromo-toluene (Starting Material) Reaction Friedel-Crafts Acylation Precursor->Reaction Reagent Ethyl Succinyl Chloride + AlCl3 (Lewis Acid) Reagent->Reaction Target TARGET: Ethyl 4-(4-bromo-2-methylphenyl) -4-oxobutyrate (Para to Methyl) Reaction->Target Major Product (Steric/Electronic Control) Impurity IMPURITY: Ethyl 4-(2-bromo-4-methylphenyl) -4-oxobutyrate (Ortho to Methyl) Reaction->Impurity Minor Regioisomer (Critical Impurity) Hydrolysis Degradant: Acid Derivative (Hydrolysis of Ester) Target->Hydrolysis Moisture/Storage

Caption: Friedel-Crafts acylation of 3-bromo-toluene yields the target ester and critical regioisomers.

Experimental Protocol: High-Resolution HPLC Method

This protocol is designed specifically to resolve the 4-bromo-2-methyl target from the 3-bromo-4-methyl impurity. Standard generic gradients often fail to separate these positional isomers.

Chromatographic Conditions[6][7][8][9]
  • Instrument: HPLC with PDA (Photo Diode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers better resolution than 5 µm without the backpressure of UHPLC 1.8 µm columns.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

    • Why: Suppresses ionization of any free acid degradants, sharpening their peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary) and 220 nm (secondary).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Equilibration
5.09010Hold to elute polar acid impurities
25.02080Slow ramp for isomer separation
30.02080Wash
30.19010Re-equilibration
35.09010End
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water.

  • Stock Solution: Accurately weigh 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Sensitivity Solution: Dilute Stock 1:100 to obtain 10 ppm (for LOQ determination).

Diagram 2: Analytical Method Logic

This workflow ensures the method is fit-for-purpose before data is accepted.

MethodValidation Start Start Analysis SST System Suitability Test (SST) (5 Replicates) Start->SST Check1 RSD < 2.0%? SST->Check1 Check2 Tailing Factor < 1.5? Check1->Check2 Yes Fail Troubleshoot: Check Column/Mobile Phase Check1->Fail No Check3 Resolution (Rs) > 2.0 (Target vs. Isomer) Check2->Check3 Yes Check2->Fail No Pass Inject Samples Check3->Pass Yes (Critical Step) Check3->Fail No

Caption: System Suitability workflow emphasizing the critical resolution requirement between isomers.

Validation & Handling Guidelines

Identification Criteria (Self-Validating)

When using the Reference Standard, the following criteria confirm identity and system performance:

  • Retention Time (RT): The sample peak must match the Reference Standard RT within ±0.2 minutes.

  • UV Spectrum: The PDA spectrum (200-400 nm) must exhibit maxima at ~254 nm and ~210 nm, matching the standard with a purity angle < purity threshold.

  • Mass Balance: If using for assay, calculate:

    
    
    
Stability & Storage
  • Hydrolytic Sensitivity: As an ethyl ester, this compound is prone to hydrolysis into 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid if exposed to moisture.

  • Recommendation: Store Reference Standards at 2-8°C in a desiccator. Allow to reach room temperature before opening to prevent condensation.

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] Retrieved from [Link]

  • World Intellectual Property Organization. (2023).[1] Patent WO2023005587A1: Synthesis method for empagliflozin key intermediate.[1] Retrieved from

  • Sriram Publications. (2025).[3] Development And Validation Of Analytical Method For Simultaneous Estimation Of Empagliflozin And Metformin By Rp-Hplc. International Journal of Allied Medical Sciences and Clinical Research.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors.[5] PMC. Retrieved from [Link]

Sources

Definitive Guide: Cross-Validation of Analytical Methods for Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Gap

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (hereafter EBMO ) is a critical synthetic intermediate, often employed as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. Its structural integrity—specifically the regiochemistry of the aromatic substitution—determines the efficacy of downstream APIs.

Common analytical practice relies heavily on HPLC-UV for purity assessment.[1] However, HPLC is a relative method dependent on reference standards and extinction coefficients. In early-stage development, high-purity reference standards are rarely available, leading to "purity inflation" where non-chromophoric impurities or those with low UV absorbance are underestimated.

This guide establishes a Cross-Validation Protocol pairing HPLC-PDA (for specificity) with Quantitative NMR (qNMR) (for absolute purity). This orthogonal approach eliminates the "reference standard loop," providing a self-validating system for accurate assay determination.

The Analytical Challenge: Structural & Impurity Profile

To validate a method, one must understand what is being separated. EBMO is typically synthesized via Friedel-Crafts acylation of 4-bromo-3-methyltoluene with succinic anhydride, followed by esterification.

Critical Impurity Classes
  • Regioisomers: The ortho-direction of the methyl group and ortho/para-direction of the bromine can lead to acylation at unwanted ring positions. These isomers often have identical mass (isobaric) but slightly different polarity.

  • Hydrolysis Degradants: The ethyl ester is susceptible to acid/base hydrolysis, reverting to the keto-acid precursor.

  • Starting Material Carryover: 4-bromo-3-methyltoluene (non-polar, lacks the carbonyl chromophore intensity of the product).

Visualization: Impurity Genesis & Control Strategy

ImpurityPathways SM Start: 4-Bromo-3-methyltoluene Rxn Friedel-Crafts Acylation (AlCl3) SM->Rxn Inter Intermediate: Succinic Anhydride Inter->Rxn Prod_Acid Keto-Acid Precursor Rxn->Prod_Acid Main Pathway Imp_Iso Impurity A: Regioisomers Rxn->Imp_Iso Side Rxn Imp_SM Impurity B: Unreacted SM Rxn->Imp_SM Incomplete Step2 Esterification (EtOH/H+) Prod_Acid->Step2 Final Target: EBMO Step2->Final Yield ~85% Imp_Hyd Impurity C: Hydrolysis Product Final->Imp_Hyd Storage/Degradation

Caption: Figure 1. Synthesis and degradation pathways identifying critical impurities (Regioisomers, Unreacted SM, Hydrolysis products) that dictate analytical selectivity requirements.

Primary Method: HPLC-PDA (Specificity & Relative Purity)

Objective: To separate the target EBMO from regioisomers and quantify impurities based on relative response.

Method Rationale

A C18 stationary phase is selected for its ability to separate the hydrophobic aromatic core. A gradient elution is mandatory to elute the non-polar starting material (4-bromo-3-methyltoluene) which would otherwise carry over.

Detailed Protocol
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7 suppresses acid ionization)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for aromatic isomers)
Detection PDA: Extract at 254 nm (Aromatic) and 210 nm (Universal/Carbonyl)
Injection Vol 5-10 µL
Gradient T=0: 30% B; T=15: 90% B; T=20: 90% B; T=20.1: 30% B

System Suitability Criteria (Self-Validation):

  • Resolution (

    
    ):  > 1.5 between EBMO and nearest regioisomer.
    
  • Tailing Factor: 0.8 – 1.2.

  • Precision: RSD < 0.5% for 6 replicate injections of standard.

Orthogonal Method: 1H-qNMR (Absolute Purity)

Objective: To determine the absolute weight % purity without an EBMO reference standard, serving as the "truth" to validate the HPLC assay.

Method Rationale

qNMR relies on the direct proportionality between signal integration and the number of nuclei. Unlike HPLC, it is independent of extinction coefficients. If the HPLC purity is 99% but qNMR is 95%, the HPLC method is "blind" to non-UV active impurities (like inorganic salts or aliphatic solvents).

Detailed Protocol
ParameterCondition
Instrument 400 MHz (or higher) NMR Spectrometer
Solvent

(Chloroform-d) or

Internal Standard (IS) 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable Certified Reference Material)
Relaxation Delay (

)
30 seconds (Must be >

of the slowest relaxing proton)
Pulse Angle 90°
Scans 16 or 32 (S/N > 250:1)
Quantification Logic

We utilize the distinct signals of EBMO that do not overlap with the aromatic region (where isomers/TCNB might interfere).

  • Target Signal: The triplet at ~1.2 ppm (Ester

    
    ) or the singlet at ~2.4 ppm (Aromatic 
    
    
    
    ).
  • Formula:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5][6]

Cross-Validation Data & Interpretation

The following table simulates a typical cross-validation dataset for EBMO, highlighting how the two methods complement each other.

Sample BatchHPLC Purity (Area %)qNMR Purity (Wt %)DeviationInterpretation
Lot A (Crude) 98.2%94.1%-4.1%Discrepancy: HPLC overestimates purity. Likely presence of inorganic salts (AlCl3 residues) or non-UV solvents not seen by UV.
Lot B (Cryst.) 99.5%99.3%-0.2%Validated: Methods converge. High purity confirmed.
Lot C (Degraded) 92.0%91.8%-0.2%Validated: Both methods detect the hydrolysis impurity (Acid form) equally well.
Decision Logic for Researchers
  • If HPLC > qNMR: You have invisible impurities (salts, moisture, aliphatics). Action: Check ash content or Karl Fischer titration.

  • If qNMR > HPLC: Rare. Usually implies the HPLC reference standard is impure or integration errors (tailing) in HPLC.

Workflow Visualization

This diagram guides the researcher through the cross-validation decision process.

ValidationWorkflow Start Sample: EBMO Batch Parallel Parallel Analysis Start->Parallel HPLC Method A: HPLC-UV (Relative Area %) Parallel->HPLC qNMR Method B: 1H-qNMR (Absolute Wt %) Parallel->qNMR Compare Calculate Deviation: |HPLC - qNMR| HPLC->Compare qNMR->Compare Decision Deviation < 1.0%? Compare->Decision Pass VALIDATED Use HPLC for Routine QC Decision->Pass Yes Fail INVESTIGATE Discrepancy Found Decision->Fail No RootCause1 Check Solvents/Salts (NMR invisible) Fail->RootCause1 RootCause2 Check UV Response Factors (HPLC Bias) Fail->RootCause2

Caption: Figure 2. The Cross-Validation Decision Matrix. This workflow ensures that HPLC bias is corrected by qNMR absolute quantification before releasing the method for routine use.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][7] (2005).[2][7][8]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8]

  • Pauli, G. F., et al. "The importance of purity evaluation in phytochemical analysis: qNMR as a solution." Journal of Natural Products, 75.6 (2012): 1087-1100.
  • Bharti, R., et al. "Quantitative NMR spectroscopy (qNMR): A versatile tool for the analysis of pharmaceutical impurities." Trends in Analytical Chemistry, 40 (2012): 101-115.
  • BenchChem. "Comparative Guide to Analytical Methods for Ethyl 4-oxobutanoate Derivatives." (General reference for keto-ester analysis).

Sources

Comparative Guide: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS 151982-51-3) is a specialized aryl keto-ester intermediate.[1] It serves as a critical scaffold in the synthesis of pyridazinones , indoles , and phthalazinone derivatives , which are pharmacophores frequently found in p38 MAP kinase inhibitors, cardiotonic agents (inodilators), and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

This guide benchmarks the pre-isolated reagent against two common alternatives:

  • In-Situ Generation ("Make vs. Buy"): Friedel-Crafts acylation of 3-bromotoluene.[1]

  • Structural Analogs: The Methyl ester variant and the Free Acid form.

Quick Specification
PropertySpecification
CAS 151982-51-3
Formula C₁₃H₁₅BrO₃
MW 299.16 g/mol
Core Moiety 4-Bromo-2-methylphenyl (Regio-defined)
Primary Application Synthesis of 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

Critical Benchmarking: The "Regio-Purity" Advantage[1]

The primary value proposition of using isolated this compound lies in regiocontrol .[1]

Scenario A: The "Make" Option (In-Situ Synthesis)

A common cost-saving attempt involves synthesizing the intermediate in-house via Friedel-Crafts acylation of 3-bromotoluene with ethyl succinyl chloride (or succinic anhydride).[1]

  • The Problem: 3-Bromotoluene has two activated positions for electrophilic attack:

    • Position 6 (Ortho to Methyl, Para to Bromo): Desired path. Leads to the 4-bromo-2-methylphenyl isomer.[1][2]

    • Position 4 (Para to Methyl, Ortho to Bromo): Competing path. Leads to the 2-bromo-4-methylphenyl isomer.[1][3]

  • The Result: The in-situ reaction typically yields an isomeric mixture (often 85:15 to 90:10 ratio).[1] Separation of these isomers requires tedious fractional crystallization or chromatography, resulting in significant yield loss and time expenditure.[1]

Scenario B: The "Buy" Option (Isolated Reagent)

Using the commercial reagent guarantees the 4-bromo-2-methyl substitution pattern.[1]

  • Yield Impact: Eliminates the ~20% mass loss associated with isomer purification.

  • Process Safety: Avoids the use of stoichiometric Aluminum Chloride (

    
    ) and the associated exothermic quenching steps in the late-stage GMP workflow.
    
Comparative Data Table
MetricCommercial Reagent (CAS 151982-51-3)In-Situ Synthesis (3-Bromotoluene + Succinyl Chloride)
Regio-Purity >98% (Single Isomer) ~85% (Mixture of C4/C6 isomers)
Atom Economy High (Direct Cyclization)Low (Requires purification step)
Handling Stable Liquid/Low-melt SolidRequires Anhydrous/Lewis Acid conditions
Total Process Time 4-6 Hours (to Pyridazinone)24-36 Hours (Synthesis + Purification)

Structural Analog Comparison

When selecting a reagent, the ester group (Ethyl vs. Methyl) and the oxidation state (Ester vs. Acid) dictate the reaction kinetics.[1]

Ethyl vs. Methyl Ester
  • This compound (Preferred): The ethyl group is slightly more lipophilic, offering better solubility in non-polar solvents used during reflux (e.g., Toluene, Xylene).[1] It hydrolyzes slightly slower than the methyl ester, providing better control during biphasic reactions.

  • Methyl Analog: Hydrolyzes faster.[1] While useful for rapid reactions, it is more prone to forming the free acid impurity during storage if moisture is present.

Ester vs. Free Acid[1]
  • Ester (Reagent): Allows for direct reaction with Hydrazine Hydrate to form pyridazinones in ethanol/acetic acid.[1] No coupling reagents required.[1]

  • Free Acid (4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid): Requires activation (e.g., SOCl2 or DCC) or harsh reflux conditions to achieve cyclization, often leading to more tarry byproducts.[1]

Visualizing the Advantage

The following diagram illustrates the regioselectivity issue avoided by using the pre-isolated reagent.

G Start 3-Bromotoluene (Precursor) Isomer_Desired TARGET ISOMER (4-Bromo-2-methyl...) ~85% Yield Start->Isomer_Desired Friedel-Crafts (In-Situ) Isomer_Unwanted IMPURITY (2-Bromo-4-methyl...) ~15% Yield Start->Isomer_Unwanted Reagent Ethyl Succinyl Chloride + AlCl3 Reagent->Start Reactants Pyridazinone Target Pyridazinone (High Purity) Isomer_Desired->Pyridazinone Purification Required Isomer_Unwanted->Pyridazinone Contaminant Commercial Commercial Reagent (CAS 151982-51-3) Commercial->Pyridazinone Direct Cyclization (No Isomer Issue)

Caption: Comparison of In-Situ Synthesis (Risk of Isomers) vs. Direct Use of Commercial Reagent.

Experimental Protocol: Synthesis of Pyridazinone Derivative

Objective: Synthesis of 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one using this compound.

Context: This protocol demonstrates the efficiency of the ester reagent, bypassing the need for acid activation.

Materials:
  • This compound (1.0 eq)[1]

  • Hydrazine Hydrate (80% solution, 2.5 eq)[1]

  • Ethanol (Absolute, 10 V)

  • Glacial Acetic Acid (Cat.[1] 0.1 eq)

Methodology:
  • Dissolution: Charge a round-bottom flask with This compound (10 mmol, 2.99 g) and Ethanol (30 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine Hydrate (25 mmol, 1.5 mL) dropwise at room temperature. Note: Reaction is slightly exothermic.

  • Cyclization: Add Glacial Acetic Acid (3 drops). Heat the mixture to reflux (78°C) for 3-4 hours .

    • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting ester spot (Rf ~0.7) should disappear, and a new polar spot (Rf ~0.[1]3) should appear.[1][4]

  • Workup: Cool the reaction mixture to 0-5°C using an ice bath. The product typically precipitates as an off-white solid.[1]

  • Isolation: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-92% Purity: >98% (HPLC)

References

  • Synthesis of Pyridazinone Derivatives

    • Title: Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators.[1][5]

    • Source: ResearchGate / European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Friedel-Crafts Regioselectivity

    • Title: Friedel-Crafts Acylation: Mechanism and Regiochemistry.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1][6]

  • Compound Data & Applications

    • Title: 6-(4-Bromo-2-methylphenyl)pyridazin-3(2H)-one (Compound Summary).[1][2]

    • Source: PubChem.[1][2]

    • URL:[Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a functionalized aryl-keto ester commonly utilized as a pharmaceutical intermediate. While often less acutely toxic than its alkyl-bromide counterparts (e.g., ethyl 4-bromobutyrate), the presence of the halogenated aromatic ring and the ester moiety necessitates strict adherence to irritant and potential sensitizer protocols.

This guide moves beyond generic safety advice to provide a logistical framework for handling this specific compound during synthesis, purification, and waste management.

Hazard Identification (GHS Classification Proxy)

Based on structural analogs and functional group analysis (aryl halides/keto-esters).

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

  • Sensitization Risk: Functionalized aromatics carry a baseline risk of skin sensitization upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is context-dependent. The primary risk shifts from inhalation of particulates (solid state) to dermal absorption via carrier solvents (solution state).

Table 1: Task-Based PPE Specifications
Hazard ContextPrimary Risk VectorHand ProtectionRespiratory ProtectionEye/Face ProtectionBody Protection
Solid Handling (Weighing, Aliquoting)Inhalation of fine dust; Mucous membrane irritation.Double Nitrile (min 0.11 mm)Change frequency: 2 hoursN95 or P100 (If outside fume hood)Preferably: Engineering controls (Hood)Safety Glasses with side shields.Lab Coat (Cotton/Poly blend), closed-toe shoes.
Solution Handling (Reaction, Extraction)Permeation of solvent carrying the solute through skin.Splash: Nitrile Immersion: Silver Shield/Laminate Crucial: Glove choice depends on solvent (e.g., DCM requires Laminate).Fume Hood Required If hood unavailable: Half-mask with OV/AG cartridges.Chemical Goggles or Face Shield if >500mL volume.Chemical-resistant apron if handling >1L.
Spill Cleanup (Solid or Liquid)Acute Exposure (High Concentration).Laminate / Barrier (e.g., Ansell Barrier®)Nitrile degrades too fast in pure solvent spills.Full-face Respirator with ABEK-P3 combination filter.Integrated into Full-face respirator.Tyvek® Coveralls (Type 5/6).

Expert Insight: When this compound is dissolved in Dichloromethane (DCM) , standard nitrile gloves offer less than 4 minutes of breakthrough protection. Always use laminate gloves or double-glove with a specific "change-immediately-upon-splash" protocol.

Operational Protocols

Phase A: Weighing & Solubilization

Objective: Prevent generation of airborne particulate matter.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun if the powder is fluffy/electrostatic to prevent "jumping" of particles.

  • Solvent Addition: Add the solvent to the solid slowly down the side of the vessel to minimize aerosolization of the powder.

Phase B: Reaction Monitoring & Sampling

Objective: Minimize glove contamination and cross-transfer.

  • The "Clean Hand/Dirty Hand" Rule:

    • Left Hand (Dirty): Manipulates the reaction vessel, syringe, or septum.

    • Right Hand (Clean): Touches the notebook, pen, or hood sash.

  • Syringe Disposal: Do not recap needles. Immediately discard syringes used for sampling into a sharps container located inside the hood to avoid dripping the solution across the lab floor.

Phase C: Waste Disposal Strategy

Objective: Segregation based on halogen content.

Because this molecule contains a Bromine atom, it cannot be disposed of in standard organic waste streams if your facility separates halogenated waste.

  • Solid Waste: Bag in double-lined polyethylene bags. Label as "Solid Waste - Halogenated Organic."

  • Liquid Waste: Must go into the Halogenated Solvent carboy, regardless of the solvent used (unless the solvent is water, in which case it is Aqueous Waste with Toxic Organics).

Visualized Workflows

Logic Flow: PPE Selection & Risk Assessment

This decision tree helps researchers select the correct protection level based on the physical state of the compound.

PPE_Logic Start Start: Handling Ethyl 4-(4-bromo...) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid DustRisk Risk: Inhalation of Dust Solid->DustRisk PermRisk Risk: Dermal Absorption via Solvent Liquid->PermRisk ActionSolid Protocol A: 1. Fume Hood / Powder Enclosure 2. N95/P100 (Backup) 3. Double Nitrile Gloves DustRisk->ActionSolid SolventCheck Check Carrier Solvent PermRisk->SolventCheck StandardSolvent Standard (EtOAc, MeOH) SolventCheck->StandardSolvent AggressiveSolvent Aggressive (DCM, THF) SolventCheck->AggressiveSolvent ActionLiqStd Protocol B1: 1. Nitrile Gloves (Splash) 2. Fume Hood 3. Eye Protection StandardSolvent->ActionLiqStd ActionLiqAgg Protocol B2: 1. Laminate/Barrier Gloves 2. Fume Hood 3. Face Shield AggressiveSolvent->ActionLiqAgg

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.

Emergency Response: Spill Protocol

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<10g / <100mL) Inside Hood Assess->Minor Major Major (>10g / >100mL) Outside Hood Assess->Major CleanMinor 1. Absorb with Vermiculite 2. Wipe with solvent 3. Bag as Halogenated Waste Minor->CleanMinor Evacuate 1. Evacuate Area 2. Alert HSE Officer 3. Do NOT attempt cleanup alone Major->Evacuate

Figure 2: Triage workflow for spill response. Note that "Major" spills outside a hood require professional HSE intervention due to inhalation risks.

Decontamination & First Aid

Decontamination of Surfaces
  • Dry Wipe: If solid, wipe gently with a dry paper towel first to remove bulk powder.

  • Solvent Wash: Use a paper towel dampened with Ethanol or Isopropanol . Avoid Acetone if possible, as it increases skin permeability if you accidentally touch the surface.

  • Soap & Water: Final wash with aqueous detergent to remove residues.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[6] Remove contact lenses if present and easy to do.[2][3][6][7][8] Mechanism: Dilution of the irritant.

  • Skin Contact: Wash with soap and water.[3][6][9] Do not use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-bromobutyrate (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.